Tizanidine-d4 Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-chloro-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5S.ClH/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9;/h1-2H,3-4H2,(H2,11,12,13);1H/i3D2,4D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUKMNZJRDGCTQ-URZLSVTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(C=CC3=NSN=C32)Cl)([2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670104 | |
| Record name | 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-51-5 | |
| Record name | 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Isotopic Purity of Tizanidine-d4 Hydrochloride
This guide provides a comprehensive technical overview of the isotopic purity of Tizanidine-d4 Hydrochloride, a critical parameter for researchers, scientists, and drug development professionals who rely on this stable isotope-labeled compound as an internal standard. We will delve into the significance of isotopic purity, the analytical methodologies for its determination, and provide practical, field-proven insights to ensure the integrity of your analytical data.
Introduction: The Critical Role of this compound in Bioanalysis
Tizanidine is a centrally acting α2-adrenergic agonist widely used as a muscle relaxant.[1][2][3] In pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, the accurate quantification of tizanidine in biological matrices is paramount.[4][5] this compound, a deuterated analog of tizanidine, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods.[1][6][7] Its chemical and physical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation by a mass spectrometer. This co-elution and similar ionization efficiency enable it to effectively compensate for variations during sample preparation and analysis, leading to highly accurate and precise quantification.[4][5]
However, the reliability of any study employing Tizanidine-d4 as an internal standard is fundamentally dependent on its isotopic purity .
Understanding Isotopic Purity: Why It Matters
Isotopic purity refers to the percentage of a compound that contains the desired number of stable isotopes at the specified positions. For this compound, this means the proportion of molecules that contain exactly four deuterium atoms as intended.
The presence of isotopic impurities, which are molecules with fewer or more than the specified number of deuterium atoms (e.g., d0, d1, d2, d3, or d5), can have significant consequences:
-
Inaccurate Quantification: The most significant impact is on the accuracy of the analytical results. If the Tizanidine-d4 internal standard contains a notable amount of the unlabeled (d0) tizanidine, the measured concentration of the analyte in the sample will be artificially inflated.
-
Interference with Analyte Signal: The presence of lower deuterated forms (d1, d2, d3) can potentially contribute to the signal of the analyte, especially in high-sensitivity assays, leading to a biased measurement.
-
Compromised Method Validation: During method validation, the presence of significant isotopic impurities can affect the determination of key parameters such as the limit of quantification (LOQ) and linearity.
Therefore, a thorough understanding and rigorous assessment of the isotopic purity of this compound are not just a matter of quality control but a prerequisite for generating reliable and reproducible scientific data.
Analytical Methodologies for Determining Isotopic Purity
The determination of isotopic purity requires analytical techniques that can differentiate between molecules based on their mass-to-charge ratio or nuclear properties. The two primary methods employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]
Mass Spectrometry (MS): The Gold Standard
Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is the most powerful and widely used technique for assessing isotopic purity.[8][10][11]
The Principle: MS separates ions based on their mass-to-charge ratio (m/z). The four deuterium atoms in Tizanidine-d4 increase its molecular weight by approximately 4 Da compared to the unlabeled tizanidine. This mass difference allows for the clear resolution and quantification of the different isotopic species.
Why it's the preferred method:
-
High Sensitivity: MS offers exceptional sensitivity, allowing for the detection and quantification of even trace-level isotopic impurities.[10][11]
-
Specificity: By monitoring specific parent-to-product ion transitions in MS/MS, the method can be highly specific for tizanidine and its deuterated isotopologues.
-
Direct Measurement: MS directly measures the relative abundance of different isotopic forms, providing a straightforward calculation of isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.[8][9]
The Principle: While ¹H NMR can be used to assess the degree of deuteration by observing the disappearance of proton signals at the labeling sites, ²H NMR (Deuterium NMR) can directly detect the deuterium nuclei. The integration of the signals in the NMR spectrum can provide information about the isotopic distribution.
Limitations for Isotopic Purity Quantification:
-
Lower Sensitivity: NMR is significantly less sensitive than MS, making it challenging to detect and quantify low levels of isotopic impurities.
-
Complex Spectra: For complex molecules, the NMR spectra can be crowded, making it difficult to resolve and accurately integrate the signals of interest.
-
Indirect Measurement: While NMR is excellent for confirming the position of deuterium labeling, quantifying the precise isotopic distribution can be less straightforward than with MS.
While NMR is an invaluable tool for structural confirmation and confirming the location of the deuterium labels, Mass Spectrometry is the definitive technique for the quantitative determination of isotopic purity. [9]
Experimental Protocol: Isotopic Purity Determination of this compound by LC-MS/MS
This section outlines a detailed, step-by-step protocol for determining the isotopic purity of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
This compound (test sample)
-
Tizanidine Hydrochloride (reference standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Volumetric flasks and pipettes
Instrumentation
-
LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Analytical Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Standard Solution Preparation
-
Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the mobile phase to a suitable concentration for LC-MS/MS analysis (e.g., 100 ng/mL).
LC-MS/MS Method
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure the elution of tizanidine as a sharp peak.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions: Monitor the following transitions in Multiple Reaction Monitoring (MRM) mode:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Tizanidine (d0) | 254.0 | 211.0 |
| Tizanidine-d1 | 255.0 | 212.0 |
| Tizanidine-d2 | 256.0 | 213.0 |
| Tizanidine-d3 | 257.0 | 214.0 |
| Tizanidine-d4 | 258.0 | 215.0 |
Note: The specific product ions may vary depending on the instrument and collision energy. It is essential to optimize these parameters.
Data Acquisition and Analysis
-
Inject the this compound working solution into the LC-MS/MS system.
-
Acquire data in MRM mode for all the specified transitions.
-
Integrate the peak areas for each of the isotopic species (d0 to d4).
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] x 100
Data Presentation and Visualization
Typical Isotopic Purity Specifications
The acceptable isotopic purity of this compound can vary depending on the application and the sensitivity of the analytical method. However, for most quantitative bioanalytical applications, a high level of isotopic purity is required.
| Parameter | Typical Specification |
| Isotopic Purity (d4) | ≥ 98% |
| Contribution of d0 | < 0.1% |
Note: These are general guidelines. Always refer to the Certificate of Analysis provided by the supplier for lot-specific data.
Workflow for Isotopic Purity Determination
The following diagram illustrates the logical workflow for the determination of the isotopic purity of this compound.
Caption: Workflow for the determination of isotopic purity of Tizanidine-d4 HCl.
Conclusion
References
- Benchchem. (n.d.). Quantitative Analysis of Tizanidine in Human Plasma using a Validated LC-MS/MS Method with Tizanidine-d4 Inte.
- Analytical Methods (RSC Publishing). (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.
- LGC Standards. (n.d.). Tizanidine-d4 | CAS 1188331-19-2.
- PubMed. (n.d.). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry.
- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- ResearchGate. (n.d.). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.
- Yao Xue Xue Bao. (2024). Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs.
- Benchchem. (n.d.). An In-depth Technical Guide to Tizanidine-d4.
- LGC Standards. (n.d.). This compound.
- MedchemExpress.com. (n.d.). This compound | Stable Isotope.
- Cerilliant. (n.d.). Tizanidine-D4 HCl | Certified Solutions Standards | Certified Reference Materials.
- Benchchem. (n.d.). Standard Operating Procedure for the Quantification of Tizanidine in Human Plasma using Tizanidine-d4 as an Internal Standard.
- Cayman Chemical. (n.d.). Tizanidine-d4 (hydrochloride) (CAS Number: 1188263-51-5).
- PubChem. (n.d.). Tizanidine Hydrochloride | C9H9Cl2N5S | CID 114869.
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Tizanidine-d4 Hydrochloride chemical structure and properties.
An In-depth Technical Guide to Tizanidine-d4 Hydrochloride: Structure, Properties, and Bioanalytical Applications
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern pharmaceutical analysis, particularly within pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, the demand for precision and accuracy is paramount. The use of stable isotope-labeled (SIL) internal standards in conjunction with mass spectrometry has become the "gold standard" for quantitative bioanalysis.[1][2] this compound, the deuterated analogue of the centrally acting α2-adrenergic agonist Tizanidine, exemplifies this critical analytical tool.[3][4] Tizanidine is a widely prescribed muscle relaxant for managing spasticity associated with conditions like multiple sclerosis and spinal cord injury.[5][6][7][8] This guide provides a comprehensive technical overview of this compound, covering its chemical structure, physicochemical properties, and its pivotal role as an internal standard in robust bioanalytical methodologies.
Chemical Structure and Physicochemical Properties
This compound is specifically designed for use as an internal standard in the quantification of tizanidine by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] The strategic incorporation of four deuterium atoms onto the imidazoline ring provides a mass shift that allows for its differentiation from the unlabeled analyte by a mass spectrometer, without significantly altering its chemical behavior.
Chemical Structure
The formal name for this compound is 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl-4,4,5,5-d4)-2,1,3-benzothiadiazol-4-amine, monohydrochloride.[9] The deuterium atoms are strategically placed on the imidazoline ring, a position less susceptible to back-exchange under typical analytical conditions.
Caption: Chemical structure of this compound.
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below. These properties are nearly identical to the parent compound, which is a critical requirement for an effective internal standard.[1]
| Property | Value | Source(s) |
| CAS Number | 1188263-51-5 | [3][9][10] |
| Molecular Formula | C₉H₄ClD₄N₅S • HCl | [9] |
| Formula Weight | 294.2 g/mol | [3][9][10] |
| Appearance | White to Pale Yellow Solid | [3] |
| Melting Point | 275-279°C (decomposes) | [3] |
| Solubility | Soluble in Methanol and Water | [3][9] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | [9] |
| SMILES | ClC1=C(NC2=NC([2H])([2H])C([2H])([2H])N2)C3=NSN=C3C=C1.Cl | [9] |
| InChI Key | ZWUKMNZJRDGCTQ-URZLSVTISA-N | [9] |
Synthesis and Isotopic Labeling
The synthesis of Tizanidine-d4 is strategically designed to incorporate deuterium atoms into the imidazoline ring of the molecule. This is typically achieved by using a commercially available deuterated precursor, such as ethylenediamine-d4.[11]
The general synthetic strategy involves two main stages:
-
Preparation of the Key Intermediate : This involves creating an activated derivative of 5-chloro-2,1,3-benzothiadiazol-4-amine. A common method is to react the amine with agents like benzoyl chloride and ammonium thiocyanate to form a thiourea derivative.[11]
-
Formation of the Deuterated Imidazoline Ring : The activated intermediate is then reacted with ethylenediamine-d4. This reaction, followed by cyclization, forms the deuterated imidazoline ring, which is then converted to the hydrochloride salt.[11]
Causality Behind Experimental Choices:
-
Choice of Deuterated Precursor: Using ethylenediamine-d4 ensures the selective and efficient placement of deuterium at the desired positions.
-
High Isotopic Purity: The synthesis aims for high isotopic purity (typically ≥98-99%) to ensure that the mass spectrometric signal of the internal standard does not interfere with the natural isotopic distribution of the analyte.[2] This is critical for achieving a low limit of quantification (LLOQ).
Application in Quantitative Bioanalysis
The fundamental advantage of a deuterated internal standard is its near-identical physicochemical properties to the analyte.[1] This ensures it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and variability in the analytical process.[1][12]
The Role of a Deuterated Internal Standard:
-
Co-elution: An ideal deuterated standard co-elutes with the analyte, meaning it experiences the same chromatographic conditions and potential ion suppression or enhancement from the biological matrix.[13]
-
Correction for Variability: It provides a measure of control for variability in extraction recovery, HPLC injection volume, and ionization efficiency in the mass spectrometer source.[13][14]
-
Improved Robustness: The use of a stable isotope-labeled internal standard is a hallmark of a robust and reliable bioanalytical method, a preference often noted by regulatory agencies like the FDA and EMA.[1][12]
Experimental Protocol: Quantification of Tizanidine in Human Plasma by LC-MS/MS
This protocol describes a validated method for quantifying tizanidine in human plasma using Tizanidine-d4 HCl as an internal standard.[15][16][17]
Materials and Reagents:
-
Tizanidine Hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade methanol, acetonitrile, ethyl acetate
-
LC-MS grade formic acid, ammonium formate
-
Human plasma (K2EDTA)
-
Purified water (Milli-Q or equivalent)
Instrumentation:
-
LC-MS/MS System (e.g., Agilent 1290 LC with a 6460 Triple Quadrupole MS)
-
Analytical Column (e.g., ZORBAX Eclipse Plus C18, 2.1 × 50 mm, 1.8 µm)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare 1 mg/mL stock solutions of tizanidine and Tizanidine-d4 in methanol.
-
Perform serial dilutions with a 50:50 methanol/water mixture to create working solutions for calibration standards and quality control (QC) samples.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Tizanidine-d4 internal standard working solution. Vortex for 10 seconds.
-
Add 500 µL of ethyl acetate to perform the extraction. Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (supernatant) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.[15]
-
-
LC-MS/MS Analysis:
-
Mobile Phase: A gradient of (A) ammonium formate buffer in water and (B) acetonitrile/methanol with formic acid.
-
Chromatography: Employ a reversed-phase column to separate tizanidine from matrix components.
-
Mass Spectrometry: Operate the triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode. Monitor the specific mass transitions (precursor ion → product ion) for both tizanidine and Tizanidine-d4 in Multiple Reaction Monitoring (MRM) mode.
-
Bioanalytical Workflow Diagram
Caption: Bioanalytical workflow for tizanidine quantification.
Self-Validating Systems and Trustworthiness
A robust bioanalytical method is a self-validating system. The inclusion of Tizanidine-d4 is central to this principle.
-
Accuracy and Precision: Method validation should demonstrate intra- and inter-day precision (%CV) not exceeding 15% (20% at the LLOQ) and accuracy (% bias) within ±15% (±20% at the LLOQ) of the nominal value.[1]
-
Extraction Recovery: The extraction recovery of tizanidine should be consistent and reproducible. Because Tizanidine-d4 has nearly identical chemical properties, its recovery will closely track that of the analyte, correcting for any sample-to-sample variability.[15]
-
Matrix Effect: The matrix effect should be less than 15%.[15] By comparing the response of the analyte in a post-extraction spiked sample to a neat solution, the impact of the biological matrix can be assessed. Tizanidine-d4 effectively minimizes the impact of these matrix effects on the final quantitative result.[15]
Conclusion
This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in the study of tizanidine. Its well-defined chemical structure, characterized properties, and role as a stable isotope-labeled internal standard enable the development of highly accurate, precise, and robust bioanalytical methods. The principles and protocols outlined in this guide underscore the importance of using appropriate internal standards to ensure data integrity and meet the stringent requirements of regulatory bodies, ultimately facilitating the successful progression of clinical and preclinical research.
References
-
Cayman Chemical. Tizanidine-d4 (hydrochloride) (CAS Number: 1188263-51-5). [9]
-
ChemicalBook. This compound CAS#: 1188263-51-5. [3]
-
AptoChem. Deuterated internal standards and bioanalysis. [13]
-
Bijleveld, et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [14]
-
BenchChem. Navigating the Regulatory Landscape: A Guide to Deuterated Standards in Bioanalysis. [1]
-
BenchChem. An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Tizanidine-d4. [11]
-
Axios Research. Tizanidine-d4 HCl - CAS - 1188263-51-5.
-
ChemicalBook. This compound | 1188263-51-5. [10]
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [2]
-
KCAS Bio. The Value of Deuterated Internal Standards. [12]
-
DailyMed - NIH. Label: TIZANIDINE HYDROCHLORIDE tablet. [18]
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RxList. Zanaflex (Tizanidine): Side Effects, Uses, Dosage, Interactions, Warnings. [5]
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MedchemExpress.com. This compound | Stable Isotope. [4]
-
BenchChem. Application Notes: Quantitative Analysis of Tizanidine in Human Plasma using a Validated LC-MS/MS Method with Tizanidine-d4. [15]
-
BenchChem. Deuterated tizanidine physical and chemical characteristics. [6]
-
National Cancer Institute. Definition of tizanidine hydrochloride - NCI Drug Dictionary. [19]
-
Wikipedia. Tizanidine. [7]
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MedlinePlus. Tizanidine. [8]
-
BenchChem. Standard Operating Procedure for the Quantification of Tizanidine in Human Plasma using Tizanidine-d4 as an Internal Standard. [16]
-
BenchChem. Application Note: A Validated LC-MS/MS Method for the Quantification of Tizanidine in Human Plasma Using Tizanidine-d4 as an Int. [17]
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Preclinical Pharmacokinetics and Metabolism of Tizanidine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and metabolism of tizanidine, a centrally acting α2-adrenergic agonist widely utilized for its muscle relaxant properties. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics in relevant animal models is fundamental for the design and interpretation of non-clinical safety and efficacy studies, and for predicting its clinical behavior. This document synthesizes data from various preclinical species, details the metabolic pathways, and provides robust experimental protocols to guide researchers in the field of drug development.
Introduction: The Preclinical Imperative for Tizanidine
Tizanidine is a cornerstone in the management of spasticity associated with conditions such as multiple sclerosis and spinal cord injury.[1] Its mechanism of action involves agonism at α2-adrenergic receptors, leading to presynaptic inhibition of motor neurons in the spinal cord.[2] Preclinical evaluation of tizanidine's ADME profile is a critical step in its development pathway. These studies are not merely a regulatory checklist; they provide foundational insights into the drug's disposition, helping to:
-
Select appropriate animal models: Understanding the similarities and differences in metabolism and pharmacokinetics between preclinical species and humans is crucial for the relevance of toxicology and pharmacology studies.
-
Inform dose selection for toxicology studies: Knowledge of the pharmacokinetic parameters ensures appropriate systemic exposure in safety assessment studies.
-
Predict human pharmacokinetics: Preclinical data, when appropriately scaled, can offer initial estimations of human PK parameters, aiding in the design of first-in-human clinical trials.
-
Identify potential drug-drug interactions: Early identification of the primary metabolizing enzymes allows for the prediction of potential interactions with other therapeutic agents.[1][3]
This guide will delve into the key aspects of tizanidine's preclinical journey through the body, providing both a theoretical framework and practical methodologies.
Absorption: Bioavailability and First-Pass Effect
Following oral administration, tizanidine is rapidly and almost completely absorbed from the gastrointestinal tract.[4][5] However, it is subject to extensive first-pass metabolism in the liver, which significantly reduces its systemic bioavailability. In humans, the absolute oral bioavailability is estimated to be between 21% and 40%.[2][5]
Preclinical studies in various species also demonstrate this characteristic of high absorption coupled with significant first-pass metabolism.
Distribution: Tissue Penetration and Protein Binding
Tizanidine exhibits extensive tissue distribution, a characteristic suggested by its volume of distribution in humans of 2.4 L/kg.[2] This indicates that the drug does not remain confined to the bloodstream and penetrates into various tissues. Plasma protein binding of tizanidine is relatively low, at approximately 30% in humans, suggesting that a significant fraction of the drug in circulation is free to distribute to tissues and interact with its target receptors.[2]
Preclinical studies are essential to understand the specific tissue distribution profile of tizanidine, including its potential to cross the blood-brain barrier to exert its therapeutic effects on the central nervous system.
Metabolism: The Central Role of Cytochrome P450 1A2
The metabolism of tizanidine is extensive and primarily occurs in the liver. In vitro studies using human liver microsomes have definitively identified cytochrome P450 1A2 (CYP1A2) as the principal enzyme responsible for its biotransformation.[1][3][6][7] This finding is of paramount importance for predicting and understanding drug-drug interactions. Co-administration of tizanidine with potent CYP1A2 inhibitors, such as fluvoxamine or ciprofloxacin, is contraindicated as it can lead to a dramatic increase in tizanidine plasma concentrations and associated adverse effects.[8]
The primary metabolic pathway involves the oxidation of the imidazoline ring of the tizanidine molecule, leading to the formation of inactive metabolites.
Comparative In Vitro Metabolism
Preclinical Pharmacokinetic Parameters
The pharmacokinetic profile of tizanidine has been characterized in several animal species. The following table summarizes key pharmacokinetic parameters from available preclinical studies. It is important to note that these parameters can be influenced by factors such as the dose, formulation, and specific strain of the animal model.
| Parameter | Dog | Rabbit (1 mg/kg, oral) |
| Tmax (h) | 2.25 - 2.5 | - |
| Cmax (ng/mL) | - | 42.29 |
| AUC (ng*h/mL) | - | 149.1 |
| Half-life (t½) (h) | - | 2.51 |
| Bioavailability (%) | Not Reported | Not Reported |
Data for other species such as rats and monkeys are not consistently available in the public literature.
Excretion: The Primary Route of Elimination
The metabolites of tizanidine are primarily eliminated from the body via the kidneys, with approximately 60% of the administered dose being recovered in the urine in humans.[2] A smaller proportion, around 20%, is excreted in the feces.[2] Less than 3% of the dose is excreted as the unchanged parent drug, highlighting the extensive metabolic clearance of tizanidine.[2] Excretion balance studies, often utilizing radiolabeled compounds (e.g., ¹⁴C-tizanidine), are the gold standard in preclinical development to definitively determine the routes and rates of elimination of the drug and its metabolites.[5][9]
Experimental Protocols
In Vivo Oral Pharmacokinetic Study in Rats
This protocol outlines a typical design for a single-dose oral pharmacokinetic study of tizanidine in rats. The causality behind these steps is to ensure robust and reproducible data that accurately reflects the drug's behavior in the chosen model.
Objective: To determine the pharmacokinetic profile of tizanidine following a single oral gavage administration to Sprague-Dawley rats.
Materials:
-
Tizanidine hydrochloride
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Sprague-Dawley rats (male, 200-250 g)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least 5 days prior to the study. This minimizes stress-related physiological changes that could impact pharmacokinetics.
-
Dose Formulation: Prepare a fresh, homogeneous suspension of tizanidine in the vehicle on the day of dosing. The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing to reduce variability in gastrointestinal absorption. Water should be available ad libitum.
-
Dosing: Administer a single oral dose of tizanidine (e.g., 1, 5, or 10 mg/kg) via oral gavage. Record the exact time of administration for each animal.
-
Blood Sampling: Collect serial blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). The selection of time points is critical to accurately define the absorption, distribution, and elimination phases of the drug.
-
Plasma Preparation: Immediately transfer the blood samples into anticoagulant-containing tubes. Centrifuge the samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma. This prevents clotting and preserves the integrity of the drug in the sample.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis. This ensures the long-term stability of tizanidine and its metabolites.
-
Bioanalysis: Quantify the concentration of tizanidine in the plasma samples using a validated LC-MS/MS method. The use of a stable isotope-labeled internal standard is highly recommended for accuracy and precision.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, clearance, and volume of distribution) from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin®.
In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol describes an in vitro assay to determine the metabolic stability of tizanidine in liver microsomes from different species, which is a key experiment to understand its intrinsic clearance and potential for species differences in metabolism.
Objective: To assess the in vitro metabolic stability of tizanidine in liver microsomes from rat, dog, monkey, and human.
Materials:
-
Tizanidine hydrochloride
-
Pooled liver microsomes from the selected species (commercially available)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Methodology:
-
Incubation Preparation: Prepare a master mix containing the liver microsomes (e.g., at a final concentration of 0.5 mg/mL) and tizanidine (e.g., at a final concentration of 1 µM) in phosphate buffer.
-
Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes to allow the system to reach thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. The presence of NADPH is essential for the activity of cytochrome P450 enzymes.
-
Time-course Incubation: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately terminate the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and stops all enzymatic activity.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the remaining concentration of tizanidine using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of tizanidine remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.
Visualizations
Tizanidine Metabolic Pathway
Caption: Primary metabolic pathway of Tizanidine mediated by CYP1A2.
Preclinical Oral Pharmacokinetic Study Workflow
Caption: Workflow for a preclinical oral pharmacokinetic study.
Conclusion
The preclinical pharmacokinetic and metabolism profile of tizanidine is characterized by rapid absorption, extensive first-pass metabolism primarily mediated by CYP1A2, wide tissue distribution, and renal excretion of its inactive metabolites. Understanding these ADME properties in various animal models is essential for the rational design of non-clinical studies and for the successful translation of preclinical findings to the clinical setting. The experimental protocols and conceptual frameworks provided in this guide offer a robust foundation for researchers and drug development professionals working with tizanidine and related compounds. A thorough and well-executed preclinical ADME package is indispensable for navigating the complexities of drug development and ensuring the safety and efficacy of new therapeutic agents.
References
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Granfors, M. T., Backman, J. T., Laitila, J., & Neuvonen, P. J. (2004). Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro. British journal of clinical pharmacology, 57(3), 349–353. [Link][1][3][7]
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Scite.ai. Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro. [Link][6]
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Apotex Inc. (2023). Tizanidine Hydrochloride Tablets USP 2 mg and 4 mg Product Monograph. [Link][8]
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Tse, F. L., Jaffe, J. M., & Bhuta, S. (1987). Pharmacokinetics of orally administered tizanidine in healthy volunteers. Fundamental & clinical pharmacology, 1(6), 479–488. [Link][5]
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Matsunaga, N., Hattori, K., Iizasa, H., Kizu, J., Takanaka, A., & Nakashima, E. (2001). Application of the PKCYP-test in cases of altered CYP1A2 for multiple CYP systems in rat models of disease. Biological & pharmaceutical bulletin, 24(9), 1037–1043. [Link]
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PubMed. Use of a physiologically based pharmacokinetic model for rats to study the influence of body fat mass and induction of CYP1A2 on the pharmacokinetics of TCDD. [Link]
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U.S. Food and Drug Administration. V B. Metabolism and Pharmacokinetic Studies. [Link]
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BioIVT. Excretion Studies for In Vivo ADME in Drug Development. [Link][9]
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Semantic Scholar. PHARMACOKINETICS OF ORALLY ADMINISTERED TIZANIDINE IN HEALTHY VOLUNTEERS. [Link]
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Dove Medical Press. Tizanidine: Advances in Pharmacology & Therapeutics and Drug Formulations. [Link]
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PubMed. Disposition of [14C]povidone after oral administration to the rat. [Link]
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PubMed. Comparative assessment for rat strain differences in metabolic profiles of 14 drugs in Wistar Han and Sprague Dawley hepatocytes. [Link]
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PubMed. Absorption, distribution, excretion, and pharmacokinetics of 14C-pyronaridine tetraphosphate in male and female Sprague-Dawley rats. [Link]
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ResearchGate. Comparative assessment for rat strain differences in metabolic profiles of 14 drugs in Wistar Han and Sprague Dawley hepatocytes. [Link]
-
PubMed. Comparative drug metabolism of diazepam in hepatocytes isolated from man, rat, monkey and dog. [Link]
-
PubMed. Utility of hepatocytes to model species differences in the metabolism of loxtidine and to predict pharmacokinetic parameters in rat, dog and man. [Link]
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PubMed. Human and dog, but not rat, isolated hepatocytes have decreased foreign compound-metabolizing activity compared to liver slices. [Link]
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An In-Depth Technical Guide to the Solubility of Tizanidine-d4 Hydrochloride in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Tizanidine-d4 Hydrochloride. As a deuterated analog of the centrally acting α2-adrenergic agonist Tizanidine, this compound is principally utilized as an internal standard in pharmacokinetic and metabolic studies. A thorough understanding of its solubility in various organic solvents is paramount for the development of robust analytical methods, formulation strategies, and in vitro assays. This document synthesizes available data, elucidates the impact of physicochemical properties on solubility, and provides detailed experimental protocols for solubility determination, thereby serving as an essential resource for professionals in the field of pharmaceutical sciences.
Introduction: The Significance of this compound and Its Solubility Profile
Tizanidine is a widely prescribed muscle relaxant for the management of spasticity associated with conditions such as multiple sclerosis and spinal cord injury. This compound, its deuterated counterpart, offers a stable, isotopically labeled internal standard crucial for the accurate quantification of Tizanidine in biological matrices via mass spectrometry. The precision of such analytical methodologies is fundamentally reliant on the ability to prepare homogenous stock and working solutions, a task directly governed by the compound's solubility.
Furthermore, in drug discovery and development, solubility is a critical determinant of a compound's behavior in biological systems and its suitability for various formulations. While quantitative solubility data for this compound is not extensively published, its structural similarity to Tizanidine Hydrochloride allows for a reliable inference of its solubility profile from the well-documented characteristics of the non-deuterated form. This guide will primarily focus on the solubility of Tizanidine Hydrochloride as a proxy, with the explicit understanding that the solubility of the deuterated form is expected to be very similar.
Physicochemical Properties Influencing Solubility
The solubility of a compound is not an arbitrary value but is dictated by its inherent physicochemical properties. For this compound, the key parameters are homologous to its non-deuterated form, Tizanidine.
| Property | Value (Tizanidine Base) | Source | Significance for Solubility |
| pKa | 7.48 | [1] | The pKa indicates that tizanidine is a weak base. In its hydrochloride salt form, it is ionized and generally more water-soluble. The solubility in aqueous solutions is pH-dependent, decreasing as the pH increases and the compound deprotonates to its less soluble free base form.[2] |
| logP | 1.72 | [1] | The octanol-water partition coefficient suggests moderate lipophilicity. This property influences its solubility in organic solvents and its ability to cross biological membranes. |
| Molecular Weight | 294.2 g/mol | The molecular weight of the deuterated hydrochloride salt is a fundamental property used in concentration calculations. |
The interplay between the pKa and logP is critical. As a weakly basic compound, the hydrochloride salt of tizanidine is more soluble in acidic aqueous media where it exists predominantly in its ionized form. In organic solvents, the solubility will be influenced by the solvent's polarity and its ability to interact with the tizanidine molecule.
Solubility Profile of Tizanidine Hydrochloride in Organic Solvents
The following table summarizes the available solubility data for Tizanidine Hydrochloride in a range of common organic solvents. It is important to note that some discrepancies exist in the reported quantitative values, which may be attributable to different experimental conditions (e.g., temperature, kinetic vs. thermodynamic solubility measurements).
| Solvent | Solvent Type | Quantitative Solubility (mg/mL) | Qualitative Solubility | Source(s) |
| Water | Polar Protic | >20, ~29 | Slightly Soluble to Soluble | [3][4] |
| Methanol | Polar Protic | - | Soluble, Slightly Soluble | [2][5][6] |
| Ethanol | Polar Protic | ~0.2, 14 | Slightly Soluble, Insoluble | [3][7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~0.2, 2, 11, 45 | Soluble | [7][8][9] |
| Acetonitrile | Polar Aprotic | - | (Used as a solvent for reference standards) | [10][11][12] |
| Dichloromethane (DCM) | Non-polar | - | (Freely soluble in combination with methanol) | [5] |
| Chloroform | Non-polar | - | Practically Insoluble, Almost Insoluble | [6][13] |
| Acetone | Polar Aprotic | - | Practically Insoluble | [6] |
| Ethyl Acetate | Polar Aprotic | - | Almost Insoluble | [13] |
Expert Insights: The conflicting data for ethanol and DMSO highlight the importance of in-house verification of solubility for critical applications. The low value of ~0.2 mg/mL reported by one supplier for both solvents may represent a conservative estimate or be specific to their material's physical form (e.g., crystal habit). The higher values are more consistent with the general use of these solvents for preparing stock solutions. The pH-dependent aqueous solubility is a key consideration; Tizanidine Hydrochloride is freely soluble in 0.1 N HCl.[5]
Experimental Protocol for Thermodynamic Solubility Determination
To ensure accurate and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The supernatant is then separated from the undissolved solid and the concentration of the dissolved compound is determined analytically.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound (e.g., 10 mg) to a glass vial. The exact amount should be sufficient to ensure a saturated solution with visible solid remaining.
-
Solvent Addition: Add a known volume of the organic solvent (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. To ensure complete separation of the supernatant from the solid, either:
-
Centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw the supernatant using a syringe and pass it through a syringe filter.
-
-
Sample Preparation for Analysis: Accurately dilute a known volume of the clear supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is required for accurate quantification.
-
Calculation: Calculate the solubility in mg/mL using the following formula: Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)
Self-Validating System and Trustworthiness
-
Visual Confirmation: The presence of undissolved solid at the end of the equilibration period is a crucial visual check to confirm that a saturated solution was achieved.
-
Time to Equilibrium: To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.
-
Purity Analysis: The analytical method (preferably HPLC) should be capable of separating the parent compound from any potential impurities or degradants, ensuring that only the solubility of the intact this compound is measured.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Thermodynamic solubility determination workflow.
Factors Influencing Tizanidine-d4 HCl Solubility
Caption: Interplay of factors governing solubility.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective use as an internal standard and for formulation development. While direct quantitative data for the deuterated form is scarce, the extensive data available for Tizanidine Hydrochloride provides a reliable foundation for its anticipated solubility behavior. This guide has synthesized the available information, provided a robust experimental protocol for in-house solubility determination, and contextualized the data within the framework of the compound's physicochemical properties. By understanding these principles, researchers, scientists, and drug development professionals can make informed decisions regarding solvent selection and experimental design, ultimately enhancing the quality and reliability of their work.
References
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Chinnala, K. M., et al. (2015). Formulation and Evaluation of Mouth Dissolving Films Containing Tizanidine Hydrochloride. International Journal Of Pharma Research and Health Sciences, 3(2), 621-629. ([Link])
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PCCA. (n.d.). TIZANIDINE HYDROCHLORIDE USP (30-4791). Professional Compounding Centers of America. ([Link])
-
National Center for Biotechnology Information. (n.d.). Tizanidine hydrochloride. PubChem Compound Database. ([Link])
-
U.S. Food and Drug Administration. (2002, August 29). ZANAFLEX (tizanidine hydrochloride) Label. ([Link])
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ChemBK. (n.d.). Tizanidine Hydrochloride. ([Link])
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PharmaCompass. (n.d.). Tizanidine HCl | Drug Information, Uses, Side Effects, Chemistry. ([Link])
-
United States Pharmacopeia. (2011, November 29). Tizanidine Hydrochloride. ([Link])
-
Fadhel, A. Y., & Ayash, N. (2023). Solubility of tizanidine (mg/mL) in different oils, surfactants and co-surfactants [Figure]. In ResearchGate. ([Link])
-
CWS Abroad. (n.d.). Tizanidine hydrochloride 100 µg/mL in Acetonitrile Reference Standard. ([Link])
-
National Center for Biotechnology Information. (n.d.). Tizanidine. PubChem Compound Database. ([Link])
-
United States Pharmacopeia. (n.d.). Tizanidine Tablets. ([Link])
-
Gupta, R., & Bajpai, M. (2013). Preparation and Physicochemical Characterization of Tizanidine Hydrochloride Nanoparticles. ResearchGate. ([Link])
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Introduction: The Imperative for Stable Isotope Labeling in Tizanidine Quantification
An In-depth Technical Guide to Tizanidine-d4 Hydrochloride for Advanced Analytical Applications
This document provides a comprehensive technical overview of this compound, designed for researchers, analytical scientists, and professionals in drug metabolism and pharmacokinetics (DMPK). It delves into the core physicochemical properties, its critical role as an internal standard, and detailed protocols for its application in quantitative bioanalysis.
Tizanidine is a centrally acting α2-adrenergic receptor agonist widely prescribed as a muscle relaxant for the management of spasticity associated with conditions like multiple sclerosis or spinal cord injury.[1][2] Its therapeutic efficacy is linked to its plasma concentration, necessitating highly accurate and precise bioanalytical methods for pharmacokinetic studies, clinical monitoring, and drug development.
The "gold standard" for quantitative analysis of small molecules in complex biological matrices is Liquid Chromatography-Mass Spectrometry (LC-MS). However, the accuracy of LC-MS can be compromised by matrix effects and variations in sample preparation and instrument response. To counteract these variables, a technique known as Stable Isotope Dilution (SID) is employed. This involves the use of a stable isotope-labeled (SIL) analog of the analyte as an internal standard (IS).[3]
This compound is the deuterium-labeled analog of Tizanidine HCl.[1] It is an ideal internal standard because it is chemically identical to the analyte but has a different mass due to the incorporation of four deuterium atoms.[4] This mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly during sample extraction, chromatography, and ionization.[1][3][5] This co-elution and co-ionization behavior is fundamental to correcting for analytical variability, thereby ensuring the highest degree of accuracy and precision.
Core Physicochemical Properties
Accurate characterization of a reference standard is the foundation of any quantitative assay. This compound has been characterized by various suppliers and is defined by the following properties.
| Property | Value | Source(s) |
| Chemical Name | 5-chloro-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine hydrochloride | [6] |
| CAS Number | 1188263-51-5 | [5][6] |
| Molecular Formula | C₉H₄D₄ClN₅S · HCl | [4] |
| Molecular Weight | 294.20 g/mol (Hydrochloride Salt) | [6] |
| 257.74 g/mol (Free Base) | [4][] | |
| Appearance | White to Pale Yellow Solid | [6] |
| Solubility | Slightly soluble in Methanol and Water | [6][8] |
| Storage | -20°C Freezer | [6] |
Note on Molecular Weight Discrepancies: Different sources may list the molecular weight of the free base (C₉H₄D₄ClN₅S) or the hydrochloride salt. It is critical to use the correct value based on the material's form. The formula C9H5Cl2D4N5S and corresponding molecular weight of ~294.19 g/mol represent the hydrochloride salt.[6] The formula C₉H₄ClN₅SD₄ represents the free base with a mass of 257.74, to which the mass of HCl (36.46 g/mol ) is added for the salt form.
Principle of Application: Internal Standard for Quantitative Bioanalysis
Tizanidine-d4 HCl is intended for use as an internal standard for the quantification of tizanidine in biological samples, such as plasma, using GC- or LC-MS.[5] The underlying principle is that a known, fixed amount of the deuterated standard is added to every sample, calibrator, and quality control sample at the very beginning of the sample preparation process.
The ratio of the analyte's mass spectrometric response to the internal standard's response is then used for quantification. Because both compounds experience the same procedural losses during extraction and the same degree of ion suppression or enhancement, this ratio remains constant and directly proportional to the initial concentration of the analyte.[9]
Workflow for Tizanidine Quantification using Tizanidine-d4 HCl
The following diagram illustrates the typical workflow for a bioanalytical assay employing Tizanidine-d4 HCl.
Caption: A typical bioanalytical workflow for quantifying tizanidine.
Experimental Protocols: A Self-Validating System
The following protocols are synthesized from established methods for the analysis of tizanidine in human plasma and serve as a robust starting point for method development.[10][11][12]
Preparation of Stock and Working Solutions
Causality: Accurate preparation of stock solutions is paramount as all subsequent measurements are relative to these standards. Using a certified reference material is non-negotiable for regulatory compliance.
-
Tizanidine-d4 HCl Internal Standard (IS) Stock (100 µg/mL): Accurately weigh 1 mg of Tizanidine-d4 HCl and dissolve in 10 mL of methanol.
-
IS Working Solution (100 ng/mL): Perform a serial dilution of the IS stock solution with a 50:50 methanol:water mixture. This concentration is typical but should be optimized to yield a robust signal in the analytical matrix.
-
Tizanidine Analyte Stock (1 mg/mL): Prepare a stock solution of unlabeled Tizanidine HCl in a similar manner to the IS stock.
-
Calibration Standards: Serially dilute the analyte stock solution to prepare a series of calibration standards in the desired concentration range (e.g., 0.5-50 ng/mL).[12] These standards should be prepared in the same biological matrix as the unknown samples (e.g., blank human plasma).
Sample Preparation: Protein Precipitation
Causality: Protein precipitation is a rapid and effective method for removing the majority of macromolecules from plasma, which can interfere with the analysis and foul the LC-MS system. Acetonitrile is commonly used as it efficiently denatures and precipitates proteins.
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS Working Solution (100 ng/mL) to each tube and vortex briefly. Trustworthiness Check: Adding the IS at this early stage ensures it undergoes the exact same process as the analyte.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Methodological Parameters
Causality: The goal of the chromatographic method is to separate tizanidine from other endogenous matrix components to minimize ion suppression. A C18 column is suitable for retaining the moderately hydrophobic tizanidine molecule.[13] The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 3.5 µm | Provides good retention and peak shape for tizanidine. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for elution. |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold, re-equilibrate | A standard gradient to elute the analyte and clean the column. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 10 µL | Balances sensitivity with on-column loading. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Tizanidine contains basic nitrogen atoms that are readily protonated. |
| MRM Transition (Tizanidine) | Q1: 254.0 -> Q3: 212.0 | Precursor ion [M+H]⁺ and a characteristic product ion. |
| MRM Transition (Tizanidine-d4) | Q1: 258.0 -> Q3: 216.0 | Precursor ion [M+H]⁺ and product ion, shifted by +4 Da. |
Note: MRM transitions should be empirically optimized on the specific mass spectrometer being used.
Conclusion: Ensuring Data Integrity in Drug Development
This compound is an indispensable tool for researchers and drug development professionals. Its use as an internal standard within a Stable Isotope Dilution methodology provides a self-validating system that corrects for analytical variability, which is a prerequisite for generating high-fidelity pharmacokinetic and clinical data. The protocols and principles outlined in this guide serve as a comprehensive resource for the development and validation of robust, accurate, and precise bioanalytical methods for tizanidine quantification. Adherence to these scientifically-grounded approaches ensures the integrity of data submitted for regulatory approval and advances our understanding of tizanidine's clinical pharmacology.
References
-
Axios Research. (n.d.). Tizanidine-d4 HCl - CAS - 1188263-51-5. Retrieved from Axios Research website.
-
Cayman Chemical. (n.d.). Tizanidine-d4 (hydrochloride) (CAS Number: 1188263-51-5). Retrieved from Cayman Chemical website.[5]
-
ChemicalBook. (n.d.). This compound CAS#: 1188263-51-5. Retrieved from ChemicalBook website.[6]
-
PCCA. (n.d.). TIZANIDINE HYDROCHLORIDE USP. Retrieved from PCCA website.[8]
-
Sigma-Aldrich. (n.d.). Tizanidine hydrochloride ≥98% (HPLC), powder. Retrieved from Sigma-Aldrich website.
-
LGC Standards. (n.d.). Tizanidine-d4 | CAS 1188331-19-2. Retrieved from LGC Standards website.[4]
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BOC Sciences. (n.d.). CAS 1188331-19-2 Tizanidine-[d4]. Retrieved from BOC Sciences website.[]
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MedchemExpress. (n.d.). This compound. Retrieved from MedchemExpress website.[1]
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ChemicalBook. (n.d.). Tizanidine | 51322-75-9. Retrieved from ChemicalBook website.[2]
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Venkatesh, D. N., et al. (2023). BIOANALYTICAL METHOD PROCESS OF CHROMATOGRAPHIC ANALYSIS OF TIZANIDINE IN THE FORMULATION AND HUMAN PLASMA. Rasayan Journal of Chemistry, 16(1), 422-427.[10][11]
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Wikipedia. (n.d.). Tizanidine. Retrieved from Wikipedia website.[14]
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Santa Cruz Biotechnology. (n.d.). Tizanidine-d4. Retrieved from Santa Cruz Biotechnology website.[15]
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ResearchGate. (n.d.). Chromatograms of pure sample (STD Blank): tizanidine (a) and tizanidine D4 (b). Retrieved from ResearchGate website.[16]
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Patel, Y. P., et al. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Journal of Drug Delivery and Therapeutics, 13(3), 22-30.[13]
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Lee, J., Seo, J. H., & Kim, D. H. (2002). Determination of tizanidine in human plasma by gas chromatography-mass spectrometry. Analyst, 127(7), 917-920.[12]
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Shrestha, B., et al. (2019). DEVELOPMENT AND VALIDATION FOR NEW ANALYTICAL METHOD OF TIZANIDINE BY RP-HPLC. JOURNAL OF PHARMACEUTICAL ANALYSIS, 2(2), 1-8.[17]
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Hupp, A., et al. (2022). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. ChemRxiv.[9]
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SIELC. (n.d.). HPLC Method for Analysis of Tizanidine in Pharmaceutical Dosage Form. Retrieved from SIELC website.[18]
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Palle, S., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 903, 139-145.[3]
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The Synthesis and Isotopic Labeling of Tizanidine-d4: A Technical Guide for Advanced Research
This guide provides a comprehensive technical overview of the synthesis and isotopic labeling of Tizanidine-d4, a critical internal standard for pharmacokinetic and metabolic studies of the muscle relaxant Tizanidine.[1] Intended for an audience of researchers, scientists, and drug development professionals, this document delves into the strategic incorporation of deuterium atoms, the rationale behind the synthetic pathway, detailed experimental protocols, and robust analytical characterization.
Introduction: The Significance of Deuterated Tizanidine
Tizanidine, marketed under brand names such as Zanaflex and Sirdalud, is a centrally acting α2-adrenergic agonist used to treat muscle spasticity associated with conditions like multiple sclerosis and spinal cord injury.[2][3] In drug development and clinical pharmacology, the use of stable isotope-labeled internal standards is paramount for accurate quantification in complex biological matrices.[4][5] Tizanidine-d4, where four hydrogen atoms are replaced by deuterium, serves this purpose, enabling precise analysis in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies through techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] The increased mass from deuterium incorporation allows for clear differentiation from the unlabeled drug, minimizing analytical interference and improving data reliability.[7][8][9]
Strategic Approach to Isotopic Labeling
The synthesis of Tizanidine-d4 is strategically designed to introduce deuterium atoms into the imidazoline ring of the molecule.[1] This is achieved by utilizing a commercially available deuterated precursor, ethylenediamine-d4.[1] This approach ensures high isotopic purity and selective labeling at the desired positions.
The overall synthetic strategy can be divided into two principal stages:
-
Preparation of the Key Intermediate : Synthesis of an activated derivative of 5-chloro-2,1,3-benzothiadiazol-4-amine.[1]
-
Formation of the Deuterated Imidazoline Ring : Reaction of the activated intermediate with ethylenediamine-d4, followed by cyclization to form the deuterated Tizanidine base, and subsequent conversion to the hydrochloride salt.[1]
This multi-step synthesis ensures a controlled and efficient pathway to the final labeled compound.
Experimental Protocols
The following protocols are based on established synthetic methods for Tizanidine, adapted for the synthesis of its deuterated analog.[1][10]
Stage 1: Synthesis of 1-(5-chlorobenzo[c][1][2][3]thiadiazol-4-yl)thiourea
This initial step prepares the crucial thiourea derivative necessary for the subsequent reaction with the deuterated diamine.[1][10]
Materials:
-
Ammonium thiocyanate
-
Benzoyl chloride
-
Acetone
-
2N Sodium hydroxide solution
-
Acetic acid
Procedure:
-
A suspension of 5-chlorobenzo[c][1][2][3]thiadiazol-4-amine is prepared in acetone within a reaction vessel.
-
Benzoyl chloride is added dropwise to the suspension while maintaining the temperature in an ice bath.[1][10]
-
Ammonium thiocyanate is then added, and the mixture is heated under reflux.[1][10]
-
After the reaction is complete, the resulting precipitate is collected.
-
The precipitate is then refluxed with a 2N sodium hydroxide solution.[1][10]
-
The solution is subsequently acidified with acetic acid to precipitate the desired product, 1-(5-chlorobenzo[c][1][2][3]thiadiazol-4-yl)thiourea.[1][10]
Stage 2: Synthesis of Tizanidine-d4
This stage involves the activation of the thiourea intermediate and its reaction with ethylenediamine-d4 to form the deuterated imidazoline ring.[1]
Materials:
-
Methyl iodide
-
Ethylenediamine-d4 (with high isotopic purity)
-
Methanol
-
Amyl alcohol
Procedure:
-
The 1-(5-chlorobenzo[c][1][2][3]thiadiazol-4-yl)thiourea is reacted with methyl iodide to form the S-methylated derivative, methyl (5-chlorobenzo[c][1][2][3]thiadiazol-4-yl)carbamimidothioate.[1][10]
-
This activated intermediate is then reacted with ethylenediamine-d4 in refluxing methanol.[10]
-
The resulting intermediate undergoes intermolecular cyclization when refluxed in amyl alcohol to yield the Tizanidine-d4 base.[10]
Stage 3: Formation of Tizanidine-d4 Hydrochloride
The final step involves the conversion of the Tizanidine-d4 base to its more stable and soluble hydrochloride salt.[1]
Materials:
-
Tizanidine-d4 base
-
Isopropanol
-
Isopropanolic hydrogen chloride
Procedure:
-
The crude Tizanidine-d4 base is dissolved in isopropanol.[1]
-
The solution is filtered to remove any insoluble impurities.
-
Isopropanolic hydrogen chloride is added to the filtrate, leading to the precipitation of this compound.[1]
-
The crystalline product is collected by filtration, washed with a cold solvent, and dried under a vacuum.[1]
Visualization of the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of Tizanidine-d4.
Caption: Synthetic workflow for Tizanidine-d4.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Tizanidine-d4.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the chemical purity of Tizanidine and its deuterated analog.[3]
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) |
| Detection | UV detection at approximately 230 nm |
| Flow Rate | Typically 1.0 mL/min |
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of Tizanidine-d4 and determining the degree of deuterium incorporation.[8] The mass spectrum of Tizanidine-d4 will show a molecular ion peak shifted by +4 m/z units compared to the unlabeled Tizanidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final compound.[11][12] In the ¹H NMR spectrum of Tizanidine-d4, the signals corresponding to the protons on the imidazoline ring will be absent, confirming the successful incorporation of deuterium.
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Tizanidine | C₉H₈ClN₅S | 253.71 |
| Tizanidine-d4 | C₉H₄D₄ClN₅S | 257.74 |
Conclusion
The synthesis of Tizanidine-d4 via the strategic use of a deuterated precursor provides a reliable method for producing a high-purity internal standard. This guide has outlined a feasible synthetic pathway, detailed experimental protocols, and the necessary analytical techniques for characterization. The availability of well-characterized Tizanidine-d4 is indispensable for advancing research in the pharmacokinetics and metabolism of Tizanidine, ultimately contributing to the safer and more effective use of this important therapeutic agent.
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Indicating Determination of Tizanidine in Presence of Its Oxidative Degradation. IJPPR. [Link]
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Unmasking Pleiotropy: A Technical Guide to Investigating Potential Off-Target Effects of Tizanidine in Cellular Assays
Introduction: Beyond the Alpha-2 Adrenergic Receptor
Tizanidine, a centrally acting muscle relaxant, is clinically valued for its efficacy in managing spasticity associated with conditions like multiple sclerosis and spinal cord injury.[1][2] Its primary mechanism of action is well-established as an agonist of alpha-2 adrenergic receptors (α2-ARs) in the central nervous system.[1][2][3] This agonism enhances the presynaptic inhibition of motor neurons, thereby reducing muscle tone.[2][3] However, the pharmacological landscape of any small molecule is rarely confined to a single target. A comprehensive understanding of a drug's cellular interactions is paramount for both elucidating its full therapeutic potential and anticipating potential adverse effects. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to investigate the potential off-target effects of Tizanidine using a suite of robust cellular assays. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into the interpretation of the generated data.
Tizanidine's imidazoline structure is a key indicator of its potential for off-target activity.[4] Indeed, studies have demonstrated that Tizanidine binds to imidazoline receptors, in some cases with a significantly higher affinity than for its primary α2-AR target.[5][6] This interaction with imidazoline receptors may contribute to both its therapeutic effects and its side-effect profile.[4] Furthermore, emerging research suggests that Tizanidine may modulate other signaling pathways, such as the PI3K/AKT pathway in osteosarcoma cells and the TLR4/NF-κB pathway in models of neuropathic pain, indicating a broader range of cellular influence than previously understood.[7][8]
This guide will equip you with the necessary tools to systematically explore these and other potential off-target interactions of Tizanidine, ensuring a more complete and nuanced understanding of its cellular pharmacology.
Chapter 1: Foundational Assays for Characterizing Tizanidine's Receptor Engagement
The initial step in profiling off-target effects is to quantify the binding affinity and functional activity of Tizanidine at both its known on-target and potential off-target receptors. This chapter focuses on two cornerstone techniques: the radioligand binding assay and the functional cAMP assay.
Quantifying Binding Affinity: The Radioligand Binding Assay
The radioligand binding assay is a highly sensitive and quantitative method to determine the affinity of a ligand for a receptor.[4][6] It is an indispensable tool for directly measuring the binding of Tizanidine to α2-ARs and imidazoline receptors.
Scientific Rationale: This assay relies on the principle of competitive binding. A radiolabeled ligand with known high affinity for the target receptor is incubated with a cell membrane preparation expressing the receptor. The addition of an unlabeled competitor ligand (in this case, Tizanidine) will displace the radioligand in a concentration-dependent manner. The concentration of Tizanidine required to displace 50% of the radioligand (the IC50 value) is then used to calculate its binding affinity (Ki).
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Radioligand Competition Binding Assay
Materials:
-
Cell membranes expressing the human α2A-adrenergic receptor or imidazoline I1 receptor.
-
Radioligand (e.g., [3H]-clonidine for α2-AR, [3H]-p-aminoclonidine for imidazoline receptors).
-
Unlabeled Tizanidine hydrochloride.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well plates.
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in binding buffer to the desired protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
A serial dilution of unlabeled Tizanidine.
-
Radioligand at a concentration close to its Kd.
-
Cell membrane preparation.
-
For non-specific binding control wells, add a high concentration of a known competing ligand.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[9]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Tizanidine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.[6]
Self-Validation and Interpretation:
-
The non-specific binding should be a small fraction of the total binding.
-
The competition curve should be sigmoidal with a clear upper and lower plateau.
-
A lower Ki value indicates a higher binding affinity. Comparing the Ki values for α2-AR and imidazoline receptors will provide a quantitative measure of Tizanidine's selectivity.
Assessing Functional Activity: The cAMP Assay
The cyclic adenosine monophosphate (cAMP) assay is a functional assay used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR).[2][10]
Scientific Rationale: Alpha-2 adrenergic receptors are typically coupled to the inhibitory G-protein, Gi.[11] Activation of Gi-coupled receptors by an agonist like Tizanidine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[12] Conversely, some receptors are coupled to the stimulatory G-protein, Gs, which activates adenylyl cyclase and increases cAMP levels.[13] By measuring changes in cAMP levels in cells expressing the target receptor, we can determine the functional consequence of Tizanidine binding.
Experimental Workflow: cAMP Functional Assay
Caption: General workflow for a cAMP functional assay.
Detailed Protocol: GloSensor™ cAMP Assay (for Gi-Coupled Receptors)
Materials:
-
HEK293 cells stably expressing the human α2A-adrenergic receptor.
-
pGloSensor™-22F cAMP Plasmid.
-
GloSensor™ cAMP Reagent.
-
Tizanidine hydrochloride.
-
Forskolin.
-
Cell culture medium and plates.
-
Luminometer.
Procedure:
-
Cell Preparation: Transfect the HEK293 cells with the pGloSensor™-22F cAMP Plasmid and seed them in 96-well plates. Allow the cells to adhere and grow overnight.
-
Reagent Equilibration: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions and add it to the cells. Incubate for at least 2 hours at room temperature.[14]
-
Agonist Treatment: Add serial dilutions of Tizanidine to the wells and incubate for 15-20 minutes.
-
Stimulation (for Gi): For Gi-coupled receptors, add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to induce cAMP production.[14]
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer. Continue to take readings at regular intervals to obtain kinetic data.
-
Data Analysis: Plot the luminescence signal against the logarithm of the Tizanidine concentration. A decrease in the forskolin-stimulated signal indicates agonism at a Gi-coupled receptor. Calculate the IC50, which represents the concentration of Tizanidine that causes a half-maximal inhibition of the forskolin-induced cAMP production.
Self-Validation and Interpretation:
-
Forskolin alone should produce a robust increase in the luminescence signal.
-
A known α2-AR agonist should produce a concentration-dependent decrease in the forskolin-stimulated signal.
-
The dose-response curve for Tizanidine should be sigmoidal. The IC50 value provides a measure of its functional potency.
Chapter 2: Probing Downstream Signaling Pathways
Beyond direct receptor binding and immediate second messenger modulation, it is crucial to investigate the impact of Tizanidine on downstream signaling cascades. This chapter outlines methods to explore Tizanidine's potential influence on the PI3K/AKT and NF-κB pathways, which have been implicated in its broader cellular effects.
Investigating the PI3K/AKT Pathway by Western Blotting
The PI3K/AKT pathway is a critical signaling cascade involved in cell survival, proliferation, and metabolism. Recent studies have suggested that Tizanidine may exert cytotoxic effects on osteosarcoma cells through this pathway.[7][12]
Scientific Rationale: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated (active) forms of key proteins in the PI3K/AKT pathway, such as AKT and mTOR, we can assess the activation state of the pathway in response to Tizanidine treatment.[15][16]
Experimental Workflow: Western Blotting for PI3K/AKT Pathway
Caption: Step-by-step workflow for Western blot analysis.
Detailed Protocol: Western Blotting for Phospho-AKT
Materials:
-
Relevant cell line (e.g., U2 OS osteosarcoma cells).
-
Tizanidine hydrochloride.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-phospho-AKT, anti-total-AKT, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with various concentrations of Tizanidine for a specified time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total AKT and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.
Self-Validation and Interpretation:
-
The loading control should show consistent band intensity across all lanes.
-
A change in the ratio of phosphorylated protein to total protein indicates a modulation of the pathway. A decrease in p-AKT levels would suggest that Tizanidine inhibits the PI3K/AKT pathway in the tested cell line.
Assessing NF-κB Activation
The transcription factor NF-κB plays a central role in inflammatory responses. Tizanidine has been shown to exert anti-nociceptive effects by inhibiting the TLR4/NF-κB pathway.[8]
Scientific Rationale: In its inactive state, NF-κB resides in the cytoplasm.[18] Upon activation, it translocates to the nucleus to regulate gene expression.[18] An NF-κB activation assay can be performed by separating the cytoplasmic and nuclear fractions of cell lysates and then using Western blotting to detect the presence of the p65 subunit of NF-κB in each fraction.[19][20] An increase in nuclear p65 indicates NF-κB activation.
Detailed Protocol: NF-κB Nuclear Translocation Assay
Materials:
-
Relevant cell line (e.g., macrophages).
-
Tizanidine hydrochloride.
-
Lipopolysaccharide (LPS) as a positive control for NF-κB activation.
-
Cell fractionation kit.
-
Western blotting reagents as described in section 2.1.
-
Primary antibody against NF-κB p65.
Procedure:
-
Cell Treatment: Treat cells with Tizanidine, with or without subsequent stimulation with LPS.
-
Cell Fractionation: Following treatment, harvest the cells and separate the cytoplasmic and nuclear fractions using a commercial kit according to the manufacturer's instructions.[19]
-
Western Blotting: Perform Western blotting on both the cytoplasmic and nuclear fractions as described in section 2.1, using an antibody against the p65 subunit of NF-κB.
-
Data Analysis: Compare the levels of p65 in the nuclear fractions of treated and untreated cells.
Self-Validation and Interpretation:
-
LPS treatment should result in a significant increase in p65 in the nuclear fraction.
-
If Tizanidine inhibits NF-κB activation, there will be a reduction in the amount of p65 translocating to the nucleus in the presence of an activator like LPS.
Chapter 3: Evaluating Global Cellular Health and Viability
A critical aspect of off-target profiling is to assess the overall impact of a compound on cell health. Cytotoxicity assays are essential for identifying potential liabilities and for interpreting the results of other cellular assays.
Scientific Rationale: Cytotoxicity assays measure various parameters of cell health, such as membrane integrity, metabolic activity, and cell number.[15][21] A loss of membrane integrity is a hallmark of cell death.[22] Assays that utilize membrane-impermeable dyes that only enter and stain the DNA of dead cells provide a direct measure of cytotoxicity.[23]
Experimental Workflow: Cytotoxicity Assay
Caption: A typical workflow for a plate-based cytotoxicity assay.
Detailed Protocol: CellTox™ Green Cytotoxicity Assay
Materials:
-
Adherent cell line of interest.
-
Tizanidine hydrochloride.
-
CellTox™ Green Dye.
-
96-well, opaque-walled plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well, opaque-walled plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Tizanidine and add it to the wells. Include vehicle-only and positive control (e.g., a known cytotoxic compound) wells.
-
Dye Addition: Add the CellTox™ Green Dye to the wells at the time of compound addition for a real-time assay.[23]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 485nm Ex / 520nm Em).[23]
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the Tizanidine concentration. A sigmoidal dose-response curve will allow for the determination of the CC50 (the concentration that causes 50% cytotoxicity).
Self-Validation and Interpretation:
-
The positive control should induce a strong fluorescent signal.
-
The vehicle control should have a low background signal.
-
The CC50 value provides a quantitative measure of Tizanidine's cytotoxicity in the chosen cell line. This information is crucial for interpreting data from other assays, as a compound that is highly cytotoxic at the concentrations used in a functional assay may produce misleading results.
Chapter 4: Data Integration, Interpretation, and Future Directions
The true power of off-target profiling lies in the integration and interpretation of data from multiple assays. A comprehensive analysis will provide a "fingerprint" of Tizanidine's cellular activity.
Synthesizing the Data
The quantitative data from the assays described in this guide should be summarized in a clear and concise table for easy comparison.
| Assay | Receptor/Pathway | Cell Line | Endpoint | Result (e.g., Ki, IC50, CC50) |
| Radioligand Binding | α2A-Adrenergic | HEK293 | Binding Affinity (Ki) | |
| Radioligand Binding | Imidazoline I1 | HEK293 | Binding Affinity (Ki) | |
| cAMP Functional Assay | α2A-Adrenergic | HEK293 | Functional Potency (IC50) | |
| Western Blot | PI3K/AKT | U2 OS | p-AKT Levels | |
| NF-κB Translocation | NF-κB | Macrophage | Nuclear p65 Levels | |
| Cytotoxicity Assay | N/A | Multiple | Cell Viability (CC50) |
Interpretation and Building a Narrative
The collected data should be interpreted in a holistic manner. For example, if Tizanidine shows high affinity for imidazoline receptors in the binding assay, a corresponding functional assay for imidazoline receptor signaling should be considered. If Tizanidine demonstrates cytotoxicity at concentrations similar to those that modulate a specific signaling pathway, it is important to consider whether the pathway modulation is a cause or a consequence of the cytotoxicity.
Advanced and Future Approaches
The assays outlined in this guide provide a strong foundation for investigating Tizanidine's off-target effects. For a more comprehensive analysis, researchers can consider advanced techniques such as:
-
Broad-Panel Receptor Screening: Commercially available services can screen Tizanidine against a large panel of GPCRs, ion channels, and kinases to identify novel off-targets.
-
Gene Expression Profiling: Techniques like RNA sequencing can provide an unbiased view of the global changes in gene expression induced by Tizanidine, potentially revealing unexpected pathway modulation.
-
Chemoproteomics: This approach can identify the direct binding partners of a small molecule in a complex biological sample, offering a powerful tool for unbiased off-target discovery.[24]
Conclusion
The investigation of off-target effects is a critical component of modern drug discovery and development. By moving beyond a singular focus on the α2-adrenergic receptor, researchers can build a more complete and accurate pharmacological profile of Tizanidine. The cellular assays detailed in this guide provide a robust and validated framework for this endeavor. A thorough understanding of Tizanidine's pleiotropic effects will not only enhance our knowledge of its therapeutic mechanisms but also pave the way for safer and more effective clinical applications.
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Tizanidine's role in managing spasticity and muscle relaxation.
An In-Depth Technical Guide to Tizanidine's Role in Spasticity Management and Muscle Relaxation
Executive Summary
Spasticity, a debilitating motor disorder characterized by velocity-dependent increases in muscle tone, presents a significant challenge in neurological rehabilitation. It arises from upper motor neuron lesions, commonly associated with conditions such as multiple sclerosis, spinal cord injury, stroke, and traumatic brain injury. The management of spasticity is crucial for improving patient function, reducing pain, and preventing secondary complications like contractures. Tizanidine hydrochloride, a centrally acting α2-adrenergic agonist, is a cornerstone in the pharmacological treatment of spasticity. This technical guide provides a comprehensive overview of tizanidine for researchers, scientists, and drug development professionals. It delves into its core mechanism of action, pharmacokinetic and pharmacodynamic profiles, comparative pharmacology, and the preclinical and clinical methodologies used to validate its efficacy and safety. By synthesizing foundational science with clinical evidence, this document serves as an authoritative resource on the science and application of tizanidine in muscle relaxation.
The Pathophysiological Landscape of Spasticity
Spasticity is a component of the upper motor neuron syndrome, resulting from a disruption of the descending inhibitory pathways from the brain and brainstem to the spinal cord. This loss of supraspinal control leads to a state of disinhibition of spinal reflexes. The net result is hyperexcitability of alpha motor neurons, the final common pathway to muscle contraction. Key features include hypertonia (increased muscle tone), hyperreflexia (exaggerated tendon reflexes), and clonus (involuntary, rhythmic muscle contractions). Effective therapeutic intervention requires targeting the underlying neuronal hyperexcitability within the central nervous system (CNS).
Tizanidine: A Centrally Acting α2-Adrenergic Agonist
Tizanidine is an imidazoline derivative structurally related to clonidine but with a distinct pharmacological profile.[1] Its primary therapeutic action is mediated through its agonist activity at α2-adrenergic receptors within the CNS.[2][3] Unlike other antispasmodic agents that may act directly on skeletal muscle or broadly depress the CNS, tizanidine's targeted action on spinal and supraspinal pathways allows for a reduction in muscle tone with a potentially more favorable side-effect profile, particularly concerning muscle weakness.[4][5]
Core Mechanism of Action
Tizanidine's myotonolytic effects are primarily attributable to its action at presynaptic α2-receptors in the dorsal horn of the spinal cord.[6][7]
Presynaptic Inhibition in the Spinal Cord
The primary mechanism involves the reinforcement of presynaptic inhibition of spinal interneurons.[6][8] By binding to α2-receptors on the presynaptic terminals of these interneurons, tizanidine inhibits the release of excitatory amino acids, such as glutamate and aspartate.[6] This, in turn, reduces the excitatory drive onto α-motor neurons, leading to a decrease in muscle tone and the frequency of spasms.[2] This targeted depression of polysynaptic reflexes is a key differentiator from agents like diazepam, which have a more generalized CNS depressant effect.[6]
Modulation of Descending Noradrenergic Pathways
Tizanidine also acts on facilitatory coeruleospinal pathways.[6] By stimulating α2-receptors in the brainstem (e.g., locus coeruleus), it can inhibit descending noradrenergic pathways that would otherwise facilitate motor neuron activity, further contributing to its muscle relaxant properties.[9]
Caption: Tizanidine's signaling pathway at the presynaptic terminal.
Pharmacokinetics and Pharmacodynamics
Understanding the ADME profile of tizanidine is critical for optimizing dosing strategies and minimizing adverse effects.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Tizanidine is rapidly and almost completely absorbed following oral administration, though it undergoes extensive first-pass metabolism, resulting in an oral bioavailability of approximately 20-34%.[10][11] It is widely distributed throughout the body, with a volume of distribution of 2.4 L/kg and plasma protein binding of about 30%.[10][12] Metabolism is primarily hepatic, mediated by the cytochrome P450 1A2 (CYP1A2) isoenzyme, to inactive metabolites.[10][13] This makes it susceptible to significant drug-drug interactions with CYP1A2 inhibitors (e.g., fluvoxamine, ciprofloxacin), which are contraindicated.[14] Excretion is mainly renal, with a terminal half-life of approximately 2.5 to 3 hours.[11][15]
| Pharmacokinetic Parameter | Value | Reference(s) |
| Bioavailability | ~20-34% | [10][11] |
| Time to Peak Plasma Conc. | ~1-2 hours | [10] |
| Plasma Half-life | ~2.5 - 3 hours | [11][15] |
| Volume of Distribution | 2.4 L/kg | [10][12] |
| Plasma Protein Binding | ~30% | [10][12] |
| Primary Metabolism | Hepatic (CYP1A2) | [10][13] |
| Primary Excretion Route | Renal (~60% of dose) | [15] |
Dose-Response Relationship and Therapeutic Window
Tizanidine exhibits a linear pharmacokinetic profile over the 1 to 20 mg dose range.[11][15] Clinical efficacy in reducing spasticity is dose-dependent.[4] Treatment is typically initiated at a low dose (e.g., 2 mg) and titrated upwards slowly to balance efficacy with tolerability, particularly concerning sedation, dizziness, and hypotension.[10][16] The maximum recommended daily dosage is 36 mg, administered in three divided doses.[4][16]
Comparative Pharmacology: Tizanidine in Context
Tizanidine is often compared to other first-line antispasticity agents, primarily baclofen and diazepam.
| Feature | Tizanidine | Baclofen | Diazepam |
| Mechanism of Action | Central α2-adrenergic agonist | GABAB receptor agonist | GABAA receptor positive allosteric modulator |
| Primary Site of Action | Presynaptic inhibition in spinal cord | Pre- and post-synaptic inhibition | Pre- and post-synaptic facilitation of GABA |
| Efficacy in Spasticity | Similar to Baclofen | Similar to Tizanidine | Effective, but limited by sedation |
| Common Side Effects | Drowsiness, dry mouth, dizziness, hypotension[10][16] | Drowsiness, confusion, muscle weakness | Sedation, ataxia, dependence potential |
| Muscle Weakness | Less common than with Baclofen or Diazepam[4][5] | Can cause significant weakness | Can cause significant weakness |
| Reference(s) | [4][5][16] | [4][17] | [4][5] |
Preclinical Evaluation Methodologies
The development and validation of tizanidine rely on a suite of preclinical assays and models designed to characterize its pharmacological activity and antispasticity effects.
In Vitro Assays: Characterizing Receptor Affinity
The initial characterization of a compound like tizanidine involves determining its binding affinity and functional activity at target receptors.
Experimental Protocol: Radioligand Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of tizanidine for α2-adrenergic receptors.
-
Materials: Cell membranes prepared from tissue or cell lines expressing α2-adrenergic receptors (e.g., HEK293 cells), a selective α2-adrenergic radioligand (e.g., [3H]clonidine or [3H]rauwolscine), tizanidine, non-specific binding competitor (e.g., high concentration of yohimbine), scintillation fluid, and a scintillation counter.
-
Procedure:
-
A constant concentration of cell membranes and radioligand is incubated in a series of tubes.
-
Increasing concentrations of unlabeled tizanidine (the "competitor") are added to these tubes.
-
Control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + high concentration of non-specific competitor) are included.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of tizanidine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Animal Models of Spasticity
While no single animal model perfectly replicates human spasticity, several are used to evaluate potential therapeutics.[18][19] These include genetic models, such as the spastic (spa) mouse, and injury-induced models, like those involving spinal cord transection or ischemic injury in rodents.[20][21][22]
Electrophysiological Assessment
Electrophysiological techniques are crucial for quantifying the effects of tizanidine on spinal reflex pathways in vivo.[23] The Hoffmann reflex (H-reflex) is an electrically elicited analog of the monosynaptic stretch reflex and is a key tool.
Caption: A typical preclinical experimental workflow for evaluating tizanidine.
Clinical Evidence and Application
Multiple double-blind, placebo-controlled trials have established the efficacy and safety of tizanidine in managing spasticity from various etiologies.
Efficacy in Spasticity from Multiple Sclerosis and Spinal Cord Injury
Clinical trials have consistently demonstrated that tizanidine significantly reduces muscle tone as measured by the Ashworth scale in patients with spasticity due to multiple sclerosis (MS) and spinal cord injury (SCI).[24][25] Patients also report subjective improvements in spasms and clonus.[25][26] A key advantage noted in these studies is that the reduction in spasticity is often achieved without a significant decrease in voluntary muscle strength, which is a common limiting factor for other muscle relaxants.[4][24]
| Study | Patient Population | Key Finding(s) |
| United Kingdom Tizanidine Trial Group (1994) | Multiple Sclerosis (n=187) | Significant reduction in spastic muscle tone vs. placebo; 75% reported subjective improvement without increased weakness.[25] |
| US Tizanidine Study Group (1994) | Multiple Sclerosis (n=220) | Significant reduction in patient-reported spasms and clonus vs. placebo.[26] |
| North American Tizanidine Study Group (1994) | Spinal Cord Injury (n=124) | Significant reduction in muscle tone (Ashworth score) vs. placebo; no significant alteration in muscle strength.[24] |
Efficacy in Spasticity Post-Stroke
Tizanidine has also been shown to be safe and effective for treating post-stroke spasticity.[4] An open-label trial demonstrated a statistically significant improvement in upper extremity spasticity and associated pain without causing a decline in muscle strength.[4]
Safety and Tolerability Profile
Tizanidine is generally well-tolerated, but its use requires careful monitoring.[10] The most common adverse effects are dose-related and include drowsiness/somnolence, dry mouth (xerostomia), dizziness, and asthenia (weakness/fatigue).[14][24] Cardiovascular effects, such as hypotension and bradycardia, can also occur, consistent with its α2-agonist activity.[7][10] Clinically significant liver injury is a potential risk, and monitoring of liver function tests is recommended at baseline and during treatment.[14][16][27]
Future Directions in Research and Development
The field of spasticity management continues to evolve, with ongoing research focused on improving therapeutic outcomes and minimizing side effects.[28] For tizanidine, future research may focus on novel drug delivery systems (e.g., extended-release formulations) to provide more consistent plasma concentrations and reduce dose-related side effects.[29] Further investigation into the specific roles of α2-receptor subtypes (α2A, α2B, α2C) could lead to the development of more selective agonists with an improved therapeutic window, potentially separating the desired antispasmodic effects from undesired effects like sedation and hypotension.[30]
Conclusion
Tizanidine is a potent, centrally acting myotonolytic agent with a well-defined mechanism of action centered on α2-adrenergic agonism within the spinal cord. Its ability to reduce spasticity by enhancing presynaptic inhibition provides a targeted therapeutic approach. A robust body of preclinical and clinical evidence supports its efficacy in treating spasticity from multiple sclerosis, spinal cord injury, and stroke. While its side-effect profile, particularly sedation and the risk of hepatotoxicity, requires careful patient management and dose titration, its relative lack of effect on muscle strength makes it a valuable and distinct option in the pharmacological armamentarium for spasticity. Continued research into its pharmacology and formulation will further refine its role in improving the quality of life for individuals affected by this challenging neurological condition.
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Stability of Tizanidine-d4 Hydrochloride under different storage conditions.
An In-depth Technical Guide to the Stability of Tizanidine-d4 Hydrochloride
Introduction: The Critical Role of Stability in Labeled Standards
This compound is the deuterium-labeled analog of Tizanidine Hydrochloride, a centrally acting α2-adrenergic agonist widely used as a skeletal muscle relaxant.[1][2][3] As a labeled internal standard, Tizanidine-d4 is indispensable for quantitative bioanalytical studies using mass spectrometry, enabling accurate determination of tizanidine in complex biological matrices.[2][4] The integrity and purity of such standards are paramount; any degradation can lead to erroneous quantification, compromising the validity of pharmacokinetic, pharmacodynamic, and toxicological studies.
This technical guide provides a comprehensive framework for understanding and evaluating the chemical stability of this compound. While specific stability data for the deuterated form is not extensively published, a robust body of evidence from forced degradation studies on Tizanidine Hydrochloride (HCl) offers deep insights into its stability profile.[5] The core molecular structure is identical, and the substitution of deuterium for hydrogen on the imidazole ring is not expected to significantly alter the compound's intrinsic chemical stability under non-enzymatic conditions.[5] This guide will synthesize available data, provide field-proven experimental protocols, and explain the scientific rationale behind stability-indicating test design, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[6][7][8][9]
Section 1: Theoretical Foundations of Tizanidine Stability
Understanding the molecular structure of tizanidine is key to predicting its potential degradation pathways. The molecule features several functional groups susceptible to chemical transformation: an amino group, an imidazoline ring, and a benzothiadiazole core. The primary degradation pathways to consider are hydrolysis, oxidation, and photolysis.
-
Hydrolytic Stability: Tizanidine's susceptibility to acid and base-catalyzed hydrolysis must be evaluated. The imidazoline ring, in particular, could be a target for hydrolytic cleavage under harsh pH conditions.
-
Oxidative Susceptibility: The sulfur and nitrogen atoms in the benzothiadiazole ring and the secondary amine linkages present potential sites for oxidation. Studies have shown that tizanidine is susceptible to oxidation, particularly with agents like hydrogen peroxide.[10][11]
-
Photostability: Aromatic compounds and those with conjugated systems can absorb UV-Vis light, leading to photochemical degradation. Tizanidine has been shown to degrade upon exposure to UV light, making photostability a critical parameter.[12][13]
The overall workflow for assessing these factors is a systematic process, beginning with forced degradation to identify potential degradants and culminating in long-term stability studies under controlled conditions.
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Methodological & Application
Application Note: High-Recovery Sample Preparation Techniques for the Analysis of Tizanidine in Human Urine
Abstract
This application note provides a comprehensive guide to the sample preparation of tizanidine from human urine for quantitative analysis by chromatographic methods such as LC-MS/MS. Tizanidine is a centrally acting α2-adrenergic agonist used for the management of spasticity.[1][2] Monitoring its excretion in urine is crucial for pharmacokinetic, clinical, and forensic toxicology studies. The complex nature of the urine matrix necessitates robust and efficient sample preparation to ensure accurate and reproducible results. Herein, we present two detailed, field-proven protocols: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The principles, step-by-step methodologies, performance characteristics, and workflow diagrams for each technique are described to guide researchers in selecting and implementing the optimal method for their analytical needs.
Introduction to Tizanidine Analysis
Tizanidine is rapidly and extensively metabolized in the liver, primarily by the cytochrome P450 1A2 enzyme, into inactive metabolites.[1][3] A significant portion of the administered dose, approximately 60%, is excreted via the kidneys into the urine.[1][4][5] Therefore, urine is a critical matrix for assessing drug exposure, metabolism, and elimination patterns. However, urine contains a high concentration of salts, urea, creatinine, and other endogenous substances that can interfere with analysis, causing matrix effects and compromising data quality. Effective sample preparation is paramount to isolate tizanidine from these interferences, concentrate the analyte, and ensure compatibility with the analytical instrument.
The choice of sample preparation technique is governed by the physicochemical properties of tizanidine. Understanding these properties is the foundation for developing a selective and efficient extraction protocol.
Table 1: Physicochemical Properties of Tizanidine
| Property | Value | Significance for Extraction |
| Molecular Weight | 253.71 g/mol [6] | Influences diffusion rates during extraction. |
| pKa | 7.48[6] | Critical for manipulating charge state. At pH < 7.48, Tizanidine is protonated (cationic); at pH > 7.48, it is in its neutral, more lipophilic base form. |
| LogP (Octanol/Water) | 1.72[6] | Indicates moderate lipophilicity, suitable for both LLE with appropriate organic solvents and reversed-phase SPE. |
| Plasma Protein Binding | ~30%[1][3] | Low protein binding suggests most of the drug in circulation is free and readily excreted in urine. |
| Solubility | Slightly soluble in water; solubility decreases as pH increases.[2] | Highlights the importance of pH control during aqueous sample handling and extraction. |
Protocol 1: Liquid-Liquid Extraction (LLE)
Principle of LLE
LLE separates analytes based on their differential solubility in two immiscible liquid phases—typically an aqueous sample and an organic solvent. For tizanidine, which is a basic compound (pKa 7.48), the pH of the urine sample is adjusted to an alkaline state (pH > 9). This deprotonates the tizanidine molecule, converting it into its neutral, free base form. In this state, its solubility in a non-polar organic solvent is significantly increased, allowing for efficient partitioning and extraction from the aqueous urine matrix.
Experimental Protocol: LLE
Materials and Reagents:
-
Urine sample
-
Tizanidine analytical standard
-
Internal Standard (IS) solution (e.g., a structurally similar compound like Clonidine)
-
Sodium Hydroxide (NaOH), 1 M solution
-
Extraction Solvent: Ethyl Acetate or a mixture like Diethyl Ether/Dichloromethane (80:20, v/v)
-
Reconstitution Solvent: Mobile phase or a compatible mixture (e.g., Methanol/Water 50:50, v/v)
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer, centrifuge, and sample evaporator
Step-by-Step Methodology:
-
Sample Aliquoting: Pipette 1.0 mL of the urine sample into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the working Internal Standard solution to the urine sample and vortex briefly.
-
pH Adjustment (Alkalinization): Add 100 µL of 1 M NaOH to the sample. Vortex for 30 seconds. This raises the pH to >9, ensuring tizanidine is in its neutral form.
-
Solvent Addition & Extraction: Add 1.5 mL of the extraction solvent (e.g., ethyl acetate). Cap the tube securely.
-
Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of tizanidine into the organic phase.
-
Phase Separation: Centrifuge at 4000 x g for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any interfacial precipitate.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent. Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Final Centrifugation: Centrifuge at 10,000 x g for 2 minutes to pellet any insoluble debris.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LLE Workflow Diagram
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High-Throughput Quantification of Tizanidine in Biological Matrices Using Tizanidine-d4 as an Internal Standard: An Application Guide
Abstract
This technical guide provides a comprehensive framework for the development and validation of a robust, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of tizanidine in human plasma. Tizanidine is a centrally acting α2-adrenergic agonist widely prescribed for the management of muscle spasticity.[1] Accurate bioanalysis is critical for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[2] To ensure the highest degree of accuracy and precision, this protocol incorporates the use of a stable isotope-labeled internal standard, Tizanidine-d4. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) environments. We will delve into the scientific rationale behind each procedural step, from sample preparation to data analysis, ensuring a self-validating and reproducible assay.
Introduction: The Rationale for a Deuterated Internal Standard in Tizanidine Bioanalysis
Tizanidine is a potent myotonolytic agent that exerts its effects by acting as an agonist at α2-adrenergic receptors in the central nervous system.[3][4] This agonistic activity inhibits the release of excitatory amino acids from spinal interneurons, leading to a reduction in muscle spasticity.[2][3] Tizanidine undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme, resulting in a relatively low bioavailability of approximately 21-40%.[5][6][7][8] This significant metabolism, coupled with inter-individual variability, necessitates precise and reliable methods for its quantification in biological matrices.[9]
In the realm of high-throughput bioanalysis, LC-MS/MS has emerged as the gold standard due to its high sensitivity, specificity, and speed.[10][11] A key element in a robust LC-MS/MS assay is the use of an appropriate internal standard (IS).[12] An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability.[12][13]
Stable isotope-labeled internal standards, such as Tizanidine-d4, are considered the optimal choice for quantitative LC-MS/MS.[14][15] By replacing four hydrogen atoms with deuterium, Tizanidine-d4 is chemically identical to tizanidine but has a distinct mass. This allows it to be differentiated by the mass spectrometer while co-eluting with the analyte during chromatography.[12][14] This co-elution is crucial for correcting matrix effects and variations in ionization efficiency, which are common challenges in the analysis of complex biological samples.[11][15] The use of Tizanidine-d4 ensures the highest level of data integrity, a non-negotiable in regulated bioanalysis.[16][17]
Mechanism of Action of Tizanidine
Tizanidine's primary mechanism of action is as a centrally acting alpha-2 adrenergic agonist.[18][19] It preferentially binds to and stimulates alpha-2 adrenergic receptors located on presynaptic neurons in the spinal cord.[4] This activation inhibits the release of excitatory neurotransmitters, such as norepinephrine and glutamate, from these neurons.[8][18] The reduction in excitatory signaling to motor neurons leads to a decrease in muscle tone and spasticity.[1][3]
Caption: High-throughput bioanalytical workflow.
Detailed Experimental Protocol
This protocol outlines a validated LC-MS/MS method for the quantification of tizanidine in human plasma, utilizing Tizanidine-d4 as the internal standard. [2]
Materials and Reagents
| Material/Reagent | Supplier & Grade |
| Tizanidine Reference Standard | USP or equivalent |
| Tizanidine-d4 | Certified Reference Material |
| Acetonitrile | HPLC or LC-MS grade |
| Methanol | HPLC or LC-MS grade |
| Formic Acid | LC-MS grade |
| Ammonium Acetate | LC-MS grade |
| Human Plasma (K2EDTA) | Reputable biological vendor |
| Water | Deionized, 18 MΩ·cm |
Stock and Working Solutions Preparation
-
Tizanidine Stock Solution (1 mg/mL): Accurately weigh and dissolve tizanidine in methanol.
-
Tizanidine-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve Tizanidine-d4 in methanol.
-
Tizanidine Working Solutions: Serially dilute the stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.
-
Tizanidine-d4 Working Solution (Internal Standard): Dilute the Tizanidine-d4 stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for high-throughput sample preparation. [20][21]
-
Aliquot 50 µL of plasma samples (standards, QCs, and unknowns) into a 96-well plate.
-
Add 25 µL of the Tizanidine-d4 internal standard working solution to each well.
-
Add 150 µL of acetonitrile containing 0.1% formic acid to each well to precipitate proteins.
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters have been optimized for the rapid and sensitive analysis of tizanidine. [10][22][23]
| Parameter | Condition |
|---|---|
| LC System | High-performance liquid chromatography system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for rapid elution (e.g., 2-98% B in 2.5 min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Tizanidine: m/z 254.0 → 210.0; Tizanidine-d4: m/z 258.0 → 214.0 |
| Collision Energy | Optimized for each transition |
Method Validation
The bioanalytical method must be validated according to regulatory guidelines such as those from the FDA and ICH. [16][17][24][25][26]Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve with at least six non-zero standards should be prepared, with a correlation coefficient (r²) > 0.99. A typical linear range for tizanidine is 0.05 to 50 ng/mL. [10][27]* Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions. The mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluated to ensure that the matrix does not interfere with the ionization of the analyte and internal standard.
-
Recovery: The extraction efficiency of the method is determined by comparing the analyte response in extracted samples to that of post-extraction spiked samples.
-
Stability: The stability of tizanidine in plasma should be assessed under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
Data Analysis and Interpretation
The concentration of tizanidine in unknown samples is determined by calculating the peak area ratio of tizanidine to Tizanidine-d4. This ratio is then plotted against the nominal concentration of the calibration standards to generate a linear regression curve. The concentration of tizanidine in the unknown samples is then interpolated from this curve.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and high-throughput approach for the quantification of tizanidine in human plasma. The use of the deuterated internal standard, Tizanidine-d4, is paramount for ensuring the accuracy and precision of the results, which is essential for pharmacokinetic and other clinical studies. [28]This self-validating system, when implemented with appropriate automation, can significantly enhance the efficiency of bioanalytical workflows in drug development. [29][30][31][32]
References
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Wagstaff, A. J., & Bryson, H. M. (1994). Tizanidine. A review of its pharmacology, clinical efficacy and tolerability in the management of spasticity associated with cerebral and spinal disorders. Drugs, 48(4), 592-611. [Link]
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Coward, D. M. (1994). Tizanidine: neuropharmacology and mechanism of action. Neurology, 44(11 Suppl 9), S6-10; discussion S10-1. [Link]
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StatPearls Publishing. (2024). Tizanidine. StatPearls. [Link]
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Nirogi, R., Kandikere, V., Mudigonda, K., & Bhyrapuneni, G. (2006). Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(15), 2286–2292. [Link]
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Tse, F. L., Jaffe, J. M., & Albert, K. (1987). Pharmacokinetics of orally administered tizanidine in healthy volunteers. Journal of clinical pharmacology, 27(10), 748–753. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]
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Akhtar, M. J., & Israr, M. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. GSC Biological and Pharmaceutical Sciences, 5(2), 023-030. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]
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Nirogi, R., Kandikere, V., Mudigonda, K., & Bhyrapuneni, G. (2006). Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Semantic Scholar. [Link]
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Zhang, Y., & Chen, Y. (2011). LC-MS/MS determination of tizanidine in human plasma. Journal of Pharmaceutical Analysis, 1(1), 53-57. [Link]
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Tse, F. L. S., Jaffe, J. M., & Albert, K. (1987). PHARMACOKINETICS OF ORALLY ADMINISTERED TIZANIDINE IN HEALTHY VOLUNTEERS. Semantic Scholar. [Link]
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Shellenberger, M. K., Groves, L., Shah, A., & Krelina, M. (1998). A CONTROLLED PHARMACOKINETIC EVALUATION OF TIZANIDINE AND BACLOFEN AT STEADY STATE. Drug metabolism and disposition: the biological fate of chemicals, 26(11), 1084–1087. [Link]
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Nirogi, R., Kandikere, V., Mudigonda, K., & Bhyrapuneni, G. (2006). Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry. ResearchGate. [Link]
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Kamen, L., & Henney, H. R. (2008). Tizanidine in the management of spasticity and musculoskeletal complaints. ResearchGate. [Link]
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Smith, T. R., & Smith, S. (2005). Effectiveness of Tizanidine in Neuropathic Pain: An Open-Label Study. ResearchGate. [Link]
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Bes, A., Eyssette, M., Pierrot-Deseilligny, E., Rohmer, F., & Warter, J. M. (1988). A double-blind, long-term study of tizanidine ('Sirdalud') in spasticity due to cerebrovascular lesions. Current medical research and opinion, 10(10), 709–718. [Link]
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Wagstaff, A. J., & Bryson, H. M. (1994). Tizanidine. A review of its pharmacology, clinical efficacy and tolerability in the management of spasticity associated with cerebral and spinal disorders. Drugs, 48(4), 592-611. [Link]
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Malanga, G. A., Gwynn, M. W., Smith, R., & Miller, D. (2002). Tizanidine is effective in the treatment of myofascial pain syndrome. Pain physician, 5(4), 422–432. [Link]
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Probes & Drugs. (n.d.). TIZANIDINE (PD009840, XFYDIVBRZNQMJC-UHFFFAOYSA-N). Probes & Drugs. [Link]
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The University of Texas Health Science Center at San Antonio. (n.d.). High Throughput Screening (HTS) Core. Center for Innovative Drug Discovery. [Link]
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Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Bioanalysis of Tizanidine in Human Plasma
Introduction
Tizanidine is a centrally acting α2-adrenergic agonist used as a muscle relaxant to manage spasticity.[1][2][3] Accurate quantification of Tizanidine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies, which are fundamental to regulatory submissions for new drug applications.[4][5][6] This application note details a robust and validated bioanalytical method for the determination of Tizanidine in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method described herein adheres to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[7][8][9]
The primary objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose, ensuring the reliability and acceptability of the analytical data.[8][10] This protocol provides a comprehensive framework for researchers, scientists, and drug development professionals to implement a sensitive, selective, and reproducible method for Tizanidine quantification.
Method Rationale and Development Considerations
The choice of HPLC-MS/MS is predicated on its high sensitivity and selectivity, which are essential for accurately measuring the low concentrations of Tizanidine typically found in plasma samples.[11] The development process focused on optimizing three key areas:
-
Sample Preparation: The goal is to efficiently extract Tizanidine from the complex plasma matrix while minimizing interferences. Liquid-liquid extraction (LLE) was selected for its ability to provide a clean extract and high recovery.
-
Chromatographic Separation: A reverse-phase C18 column is used to achieve optimal separation of Tizanidine from endogenous plasma components. The mobile phase composition and gradient are optimized to ensure a short run time and symmetrical peak shape.
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is employed due to the chemical nature of Tizanidine. The use of Selected Reaction Monitoring (SRM) enhances the selectivity and sensitivity of the assay.
Experimental Workflow
The overall bioanalytical workflow is depicted in the following diagram:
Caption: Overall bioanalytical workflow for Tizanidine analysis.
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier |
| Tizanidine Hydrochloride | >99% | Commercially Available |
| Clonidine (Internal Standard) | >99% | Commercially Available |
| Acetonitrile | HPLC Grade | Commercially Available |
| Methanol | HPLC Grade | Commercially Available |
| Formic Acid | LC-MS Grade | Commercially Available |
| Water | Deionized, 18.2 MΩ·cm | In-house |
| Human Plasma (K2EDTA) | Pooled, Screened | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
Instrumentation and Conditions
HPLC System
-
System: Agilent 1200 Series or equivalent
-
Column: Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %B 0.0 20 2.5 80 2.6 20 | 4.0 | 20 |
Mass Spectrometer
-
System: SCIEX API 4000 or equivalent
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
SRM Transitions:
Compound Q1 Mass (m/z) Q3 Mass (m/z) Tizanidine 254.0 212.0 | Clonidine (IS) | 230.0 | 213.0 |
Detailed Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tizanidine and Clonidine (Internal Standard, IS) in methanol to prepare individual stock solutions.
-
Working Stock Solutions: Prepare serial dilutions of the Tizanidine primary stock solution in 50:50 (v/v) methanol:water to create working stock solutions for calibration standards and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Clonidine primary stock solution with 50:50 (v/v) methanol:water.
Preparation of Calibration Standards and Quality Control Samples
-
Spike appropriate volumes of the Tizanidine working stock solutions into blank human plasma to prepare calibration standards at concentrations of 0.05, 0.1, 0.5, 1, 5, 10, 20, and 40 ng/mL.
-
Prepare quality control (QC) samples in blank human plasma at four concentration levels:
-
LLOQ QC: 0.05 ng/mL (Lower Limit of Quantification)
-
Low QC: 0.15 ng/mL
-
Mid QC: 7.5 ng/mL
-
High QC: 30 ng/mL
-
Sample Preparation Protocol (Liquid-Liquid Extraction)
The following diagram illustrates the sample preparation workflow:
Caption: Step-by-step liquid-liquid extraction protocol.
Bioanalytical Method Validation
The developed method was validated according to the ICH M10 guideline.[7][12][13] The validation parameters and their acceptance criteria are summarized below.
Specificity and Selectivity
Specificity was assessed by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of Tizanidine and the internal standard.
Linearity and Range
The linearity of the method was determined by analyzing calibration curves on three separate occasions. The calibration curve was linear over the range of 0.05 to 40 ng/mL. The coefficient of determination (r²) was consistently >0.99.
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates of the LLOQ, Low, Mid, and High QC samples.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.05 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low | 0.15 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid | 7.5 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High | 30 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at the Low, Mid, and High QC concentrations.
-
Extraction Recovery: The extraction recovery of Tizanidine was consistent and ranged from 85% to 95%.
-
Matrix Effect: The matrix effect was found to be negligible, with the coefficient of variation of the matrix factor being less than 15%.
Stability
The stability of Tizanidine in human plasma was evaluated under various conditions to mimic sample handling and storage during a clinical study.
| Stability Condition | Duration | Acceptance Criteria |
| Freeze-Thaw Stability | 3 Cycles | %Bias within ±15% |
| Short-Term (Bench-Top) Stability | 6 hours at Room Temperature | %Bias within ±15% |
| Long-Term Stability | 30 days at -70°C | %Bias within ±15% |
| Post-Preparative Stability | 24 hours in Autosampler | %Bias within ±15% |
Conclusion
The HPLC-MS/MS method described in this application note is a validated, sensitive, and specific procedure for the quantification of Tizanidine in human plasma. The method demonstrates acceptable linearity, accuracy, precision, recovery, and stability, making it suitable for use in regulated bioanalytical studies. Adherence to the principles outlined in the ICH M10 guideline ensures the generation of reliable data to support drug development and regulatory submissions.[7][8][9]
References
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). European Medicines Agency. Available at: [Link][7]
-
ICH M10 on bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link][4]
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Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link][5]
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). U.S. Food and Drug Administration.
-
EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. (2019). EPTRI. Available at: [Link][10]
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ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. (2022). European Medicines Agency. Available at: [Link][8]
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. [A direct link was not provided in the search results.]
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M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). U.S. Food and Drug Administration. Available at: [Link][12]
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ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024). Bioanalysis Zone. Available at: [Link][9]
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BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF TIZANIDINE IN K2EDTA HUMAN PLASMA BY USING LC-MS/MS. (n.d.). ResearchGate. Retrieved from [Link][6]
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M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. Available at: [Link][13]
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bio-analytical method development and validation for the estimation of tizanidine in human plasma using rp-hplc. (2022). International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link][1]
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Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry. (2006). PubMed. Available at: [Link][11]
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BIOANALYTICAL METHOD PROCESS OF CHROMATOGRAPHIC ANALYSIS OF TIZANIDINE IN THE FORMULATION AND HUMAN PLASMA. (2023). Rasayan Journal of Chemistry. Available at: [Link][14]
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BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF TIZANIDINE IN K2EDTA HUMAN PLASMA BY USING LC-MS/MS. (2019). Journal of Biomedical and Pharmaceutical Research. Available at: [Link][2]
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HPLC Method for Analysis of Tizanidine in Pharmaceutical Dosage Form. (n.d.). SIELC Technologies. Retrieved from [Link][3]
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Application Note & Protocol: The Strategic Use of Tizanidine-d4 in Clinical Pharmacokinetic Drug-Drug Interaction Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Tizanidine-d4 in clinical pharmacokinetic (PK) drug-drug interaction (DDI) studies. Tizanidine is a sensitive index substrate for Cytochrome P450 1A2 (CYP1A2), a critical enzyme in drug metabolism.[1][2][3] This guide details the scientific rationale for its use, provides validated, step-by-step protocols for clinical study design and bioanalysis, and explains the critical role of the deuterated stable isotope-labeled internal standard, Tizanidine-d4, in ensuring data integrity.
Introduction: The Imperative of CYP1A2 DDI Studies
Drug-drug interactions represent a significant challenge in clinical practice, potentially leading to adverse events or loss of therapeutic efficacy. A major mechanism underlying these interactions is the inhibition or induction of cytochrome P450 (CYP) enzymes.[4][5] CYP1A2, in particular, is responsible for the metabolism of numerous clinically important drugs and pro-carcinogens.[1][3][6] Therefore, regulatory agencies such as the U.S. Food and Drug Administration (FDA) mandate the evaluation of an investigational drug's potential to act as a CYP1A2 inhibitor or inducer.[2]
This evaluation is typically conducted through a clinical DDI study using a sensitive and specific probe substrate. Tizanidine has emerged as a preferred probe for CYP1A2 due to its extensive and primary metabolism by this enzyme.[1][3][6] Co-administration of a new molecular entity (NME) with tizanidine allows for a definitive assessment of the NME's impact on CYP1A2 activity by measuring changes in tizanidine's pharmacokinetic profile.
Why Tizanidine?
-
High Sensitivity: Tizanidine is a highly sensitive substrate for CYP1A2.[6] Its plasma concentrations can increase dramatically in the presence of a CYP1A2 inhibitor. For instance, co-administration with the strong inhibitor fluvoxamine can increase tizanidine's Area Under the Curve (AUC) by 33-fold, and ciprofloxacin can cause a 10-fold increase.[7][8][9]
-
Regulatory Acceptance: The FDA lists tizanidine as a clinical index substrate for CYP1A2-mediated metabolism.[2]
-
Well-Characterized Pharmacokinetics: Tizanidine exhibits linear pharmacokinetics and is rapidly absorbed, with extensive first-pass metabolism.[10][11][12][13] Its elimination half-life is approximately 2.5 hours.[10][11][14]
The Role of Tizanidine-d4: Ensuring Bioanalytical Accuracy
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting analytical variability.[15] A stable isotope-labeled (SIL) internal standard, such as Tizanidine-d4, is considered the "gold standard".[15][16][17]
Causality Behind Using a Deuterated Internal Standard: Tizanidine-d4 is structurally identical to tizanidine, except that four hydrogen atoms have been replaced by deuterium. This subtle mass shift allows the mass spectrometer to differentiate it from the analyte. However, its physicochemical properties remain virtually identical.[15] This ensures that Tizanidine-d4 and tizanidine exhibit the same behavior during sample extraction, chromatography, and ionization.[15][17] Consequently, Tizanidine-d4 accurately compensates for matrix effects and variations in sample processing, which is a common challenge in analyzing complex biological samples like plasma.[18][19] The use of a structural analog that may elute at a different time cannot provide this level of correction.[15]
| Parameter | Tizanidine-d4 (Deuterated IS) | Structural Analog IS | Rationale for Superiority of Deuterated IS |
| Chromatographic Behavior | Co-elutes with tizanidine | May have a different retention time | Co-elution ensures both analyte and IS experience identical matrix effects simultaneously.[15] |
| Extraction Efficiency | Identical to tizanidine | May differ from tizanidine | Ensures that any loss of analyte during sample preparation is mirrored by the IS. |
| Ionization Response | Virtually identical to tizanidine | Can be significantly different | Minimizes variability due to ion suppression or enhancement from the biological matrix.[18] |
| Regulatory Scrutiny | Preferred by regulatory agencies (e.g., EMA) | May face rejection if not a close analog | Regulatory bodies recognize the superior reliability of data generated using SIL-IS.[17][18] |
Tizanidine Metabolism
Tizanidine undergoes extensive and rapid metabolism in the liver, with approximately 95% of a dose being metabolized.[11][20] The primary enzyme responsible for this biotransformation is CYP1A2.[1][3][10][20] The main metabolic pathway involves the oxidation of the imidazoline ring, leading to the formation of inactive metabolites.[6][20]
Caption: Primary metabolic pathway of Tizanidine via CYP1A2.
Experimental Protocols
Clinical DDI Study Design (In Vivo)
This protocol outlines a standard crossover design to assess the effect of an investigational drug (NME) on the pharmacokinetics of tizanidine.
Objective: To determine if the NME is an inhibitor or inducer of CYP1A2.
Design: Randomized, two-period, two-sequence, crossover study in healthy volunteers.
Protocol Steps:
-
Subject Screening: Recruit healthy, non-smoking male and female subjects. Screen for any exclusionary criteria, including concomitant medications known to inhibit or induce CYP1A2.
-
Period 1:
-
Subjects are randomized to one of two treatment arms.
-
Arm A (Reference): Administer a single oral dose of tizanidine (e.g., 2-4 mg).[10]
-
Arm B (Test): Administer the NME at steady-state, followed by a single oral dose of tizanidine (e.g., 2-4 mg).
-
Collect serial blood samples at pre-dose (0 hr) and at specified time points post-tizanidine dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours).
-
-
Washout Period: A washout period of at least 7-10 half-lives of tizanidine and the NME is implemented.
-
Period 2:
-
Subjects cross over to the alternate treatment arm.
-
Arm A subjects receive: NME + Tizanidine.
-
Arm B subjects receive: Tizanidine alone.
-
Repeat the blood sampling schedule as in Period 1.
-
-
Sample Processing: Process blood samples to obtain plasma, which is then stored at -80°C until bioanalysis.
Caption: Crossover design for a clinical DDI study.
Bioanalytical Method: LC-MS/MS Quantification of Tizanidine
Objective: To accurately quantify tizanidine concentrations in human plasma.
Materials:
-
Tizanidine reference standard
-
Tizanidine-d4 internal standard
-
Human plasma (K2EDTA)
-
LC-MS/MS grade solvents (acetonitrile, methanol, water)
-
Formic acid
-
Liquid handling equipment
-
HPLC system coupled to a triple quadrupole mass spectrometer
Protocol Steps:
-
Standard and IS Preparation:
-
Prepare primary stock solutions of tizanidine and Tizanidine-d4 in methanol (e.g., 1 mg/mL).
-
Prepare serial dilutions to create calibration curve standards (e.g., 0.05 to 50 ng/mL) and quality control (QC) samples by spiking into blank human plasma.[21]
-
Prepare a working solution of Tizanidine-d4 (e.g., 100 ng/mL) in methanol.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample (calibrator, QC, or study sample) into a microcentrifuge tube.
-
Add 25 µL of the Tizanidine-d4 working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient: Isocratic or a shallow gradient optimized for separation.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Optimize MRM transitions for both tizanidine and Tizanidine-d4.
-
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tizanidine | 254.0 | 212.0 |
| Tizanidine-d4 | 258.0 | 216.0 |
-
Data Processing:
-
Integrate the peak areas for both tizanidine and Tizanidine-d4.
-
Calculate the peak area ratio (Tizanidine/Tizanidine-d4).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.
-
Determine the concentration of tizanidine in QC and study samples from the calibration curve.
-
Data Analysis and Interpretation
The primary pharmacokinetic parameters of interest are the Area Under the plasma concentration-time Curve (AUC) and the maximum plasma concentration (Cmax).
-
Calculate the geometric mean ratios (GMRs) for AUC and Cmax for tizanidine administered with the NME versus tizanidine administered alone.
-
Calculate the 90% confidence intervals (CIs) for the GMRs.
-
Interpret the results based on regulatory guidelines:
| GMR (90% CI) for Tizanidine AUC | Interpretation of NME Effect on CYP1A2 |
| ≥ 5.0 | Strong Inhibitor |
| ≥ 2.0 to < 5.0 | Moderate Inhibitor |
| ≥ 1.25 to < 2.0 | Weak Inhibitor |
| ≤ 0.5 | Strong Inducer |
| ≤ 0.8 to > 0.5 | Moderate Inducer |
Source: Adapted from FDA Guidance on DDI studies.[2]
A finding that an NME is a moderate or strong inhibitor of CYP1A2 may lead to contraindications or dose adjustments when co-administered with other CYP1A2 substrates.[4][7][11]
Conclusion
The use of tizanidine as a sensitive CYP1A2 probe substrate is a cornerstone of modern DDI assessment. When coupled with the robust bioanalytical methodology enabled by a deuterated internal standard like Tizanidine-d4, researchers can generate high-quality, reliable, and defensible pharmacokinetic data. This approach ensures regulatory compliance and provides critical insights into the safety profile of new drug candidates, ultimately protecting patient health by preventing potentially harmful drug-drug interactions.[4]
References
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Granfors, M. T., Backman, J. T., Laitila, J., & Neuvonen, P. J. (2004). Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro. British Journal of Clinical Pharmacology, 57(3), 349–353. [Link]
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Shook, M., & St. Peter, J. V. (2022). Tizanidine. In StatPearls. StatPearls Publishing. [Link]
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Pharmapproach. (2025). Pharmacology of Tizanidine (Sirdalud) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
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ResearchGate. (2004). Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro. ResearchGate. [Link]
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Drugs.com. (2023). Tizanidine: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
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Tse, F. L., Jaffe, J. M., & Albert, K. (1987). Pharmacokinetics of orally administered tizanidine in healthy volunteers. Journal of Clinical Pharmacology, 27(10), 824–830. [Link]
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Shellenberger, M. K., Groves, V., Shah, A., & L'heureux, D. (2000). A CONTROLLED PHARMACOKINETIC EVALUATION OF TIZANIDINE AND BACLOFEN AT STEADY STATE. Drug Metabolism and Disposition, 28(11), 1268-1275. [Link]
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Mirowska-Guzel, D., Widy-Tyszkiewicz, E., & Moryl, E. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? Journal of Pharmaceutical and Biomedical Analysis, 132, 124-129. [Link]
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Jia, Y., Li, Z., & Liu, Y. (2006). Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2286–2292. [Link]
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KCAS Bio. (2017). The Value of Deuterated Internal Standards. KCAS Bioanalytical & Biomarker Services. [Link]
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Villa-Zapata, L., Carhart, B. S., & Horn, J. R. (2022). A Disproportionality Analysis of Drug–Drug Interactions of Tizanidine and CYP1A2 Inhibitors from the FDA Adverse Event Reporting System (FAERS). Drug Safety, 45(2), 185-192. [Link]
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Chaugai, S., Bista, S., & Shrestha, S. (2018). Co-prescription of Strong CYP1A2 Inhibitors and the Risk of Tizanidine-Associated Hypotension: A Retrospective Cohort Study. Journal of Clinical Pharmacology, 58(10), 1334-1340. [Link]
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Practical Pain Management. (2024). Why are CYP1A2 (Cytochrome P450 1A2) inhibitors contraindicated with tizanidine? Practical Pain Management. [Link]
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ResearchGate. (2022). A Disproportionality Analysis of Drug–Drug Interactions of Tizanidine and CYP1A2 Inhibitors from the FDA Adverse Event Reporting System (FAERS) | Request PDF. ResearchGate. [Link]
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Henney, H. R., & Blouin, R. A. (2014). A clinically relevant review of tizanidine hydrochloride dose relationships to pharmacokinetics, drug safety and effectiveness in healthy subjects and patients. Clinical Pharmacist, 6(6). [Link]
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U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. FDA. [Link]
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ResearchGate. (2019). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF TIZANIDINE IN K2EDTA HUMAN PLASMA BY USING LC-MS/MS. ResearchGate. [Link]
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U.S. Food and Drug Administration. (2023). For Healthcare Professionals | FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. FDA. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.[Link]
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PubMed. (2004). Tizanidine is mainly metabolized by cytochrome p450 1A2 in vitro. PubMed. [Link]
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ResearchGate. (2014). A clinically relevant review of tizanidine hydrochloride dose relationships to pharmacokinetics, drug safety and effectiveness in healthy subjects and patients. ResearchGate. [Link]
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Li, J., Zhao, M., & He, P. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 945-946, 144-151. [Link]
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Journal of Biomedical and Pharmaceutical Research. (2019). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF TIZANIDINE IN K2EDTA HUMAN PLASMA BY USING LC-MS/MS. Journal of Biomedical and Pharmaceutical Research. [Link]
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Al-Ghazawi, M. A., & Tutunji, M. S. (2013). Pharmacokinetic comparison of two 4 mg tablet formulations of tizanidine. Clinical Pharmacology in Drug Development, 2(1), 63-69. [Link]
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Deore, B. L., et al. (2022). bio-analytical method development and validation for the estimation of tizanidine in human plasma using rp-hplc. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
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Mylan Pharmaceuticals ULC. (2013). PRODUCT MONOGRAPH PrMYLAN-TIZANIDINE. s3.ca-central-1.amazonaws.com. [Link]
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PubMed. (2000). A controlled pharmacokinetic evaluation of tizanidine and baclofen at steady state. PubMed. [Link]
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ResearchGate. (2013). Pharmacokinetic comparison of two 4 mg tablet formulations of tizanidine. ResearchGate. [Link]
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Application and Protocol for the Chromatographic Separation of Tizanidine and Its Impurities
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the effective chromatographic separation of Tizanidine hydrochloride from its process-related impurities and degradation products. The methodologies outlined herein are designed for researchers, quality control analysts, and drug development professionals, ensuring robust and reliable impurity profiling in compliance with stringent regulatory standards. This document delves into the underlying scientific principles of the separation techniques, offering a rationale for method selection and optimization. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) methods are detailed, providing step-by-step protocols for immediate implementation.
Introduction: The Criticality of Impurity Profiling for Tizanidine
Tizanidine hydrochloride is a centrally acting α2-adrenergic agonist widely prescribed as a muscle relaxant.[1][2] Its therapeutic efficacy and patient safety are intrinsically linked to its purity. The manufacturing process and storage conditions can introduce impurities, which may include starting materials, intermediates, by-products, or degradation products.[1][2] Regulatory bodies such as the United States Pharmacopeia (USP) mandate strict control over these impurities.[1][2] Therefore, the development of sensitive, specific, and stability-indicating analytical methods is paramount for the quality control of Tizanidine in both bulk drug substance and finished pharmaceutical products.
This guide provides a selection of validated chromatographic methods that offer orthogonal approaches to Tizanidine impurity analysis, ensuring a comprehensive characterization of the drug substance's purity profile.
Scientific Rationale: The Chemistry of Separation
The successful chromatographic separation of Tizanidine from its impurities hinges on exploiting the subtle differences in their physicochemical properties. Tizanidine, with its polar functional groups and ionizable amine, lends itself well to reverse-phase chromatography. The choice of stationary phase, mobile phase composition, pH, and organic modifier are critical parameters that are optimized to achieve the desired resolution.
Physicochemical Properties of Tizanidine and Its Impurities
Tizanidine hydrochloride is an off-white to slightly yellow crystalline powder that is slightly soluble in water and methanol.[3] The solubility is pH-dependent, decreasing as the pH increases.[3] Several process-related impurities and degradation products have been identified, each with unique structural features that influence their chromatographic behavior. Some of the key impurities include:
-
Tizanidine Related Compound A (4-amino-5-chloro-2,1,3-benzothiadiazole): A key starting material or intermediate.[1][2]
-
Tizanidine Related Compound B (N-acetyltizanidine): An acetylated derivative.[1][2]
-
Tizanidine Related Compound C (1-acetylimidazolodine-2-thione): Another related substance.[1][2]
-
Process Impurity (5-S-ethyl-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine hydrochloride): A process-related impurity identified in some synthetic routes.[1][2]
-
Other process impurities: Including thiourea derivatives and dimers.[1][2][3]
The varied polarity and structural characteristics of these impurities necessitate a well-designed chromatographic method to ensure their separation from the main Tizanidine peak and from each other.
Forced Degradation and Stability-Indicating Methods
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. Tizanidine has been subjected to stress conditions such as acid and alkali hydrolysis, oxidation, and photodegradation.[4][5] The drug is found to be susceptible to oxidation, leading to the formation of specific degradation products.[4] A stability-indicating method must be able to resolve these degradation products from the intact drug, proving its utility for stability studies.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This section details a robust isocratic reverse-phase HPLC method for the routine analysis of Tizanidine and its impurities.
Method Rationale
The selection of a C18 stationary phase provides a non-polar surface for the retention of Tizanidine and its impurities based on their hydrophobicity. The mobile phase, a buffered aqueous solution with an organic modifier (acetonitrile), allows for the elution of the analytes. The pH of the buffer is a critical parameter to control the ionization state of Tizanidine and its basic impurities, thereby influencing their retention times. UV detection at an appropriate wavelength ensures sensitive detection of all compounds of interest.
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Column | Symmetry C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Buffer: Acetonitrile (e.g., 65:35 v/v). The buffer can be 0.01M ammonium acetate with the pH adjusted to 6.0 with dilute acetic acid.[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection | UV at 230 nm[3] |
| Column Temperature | Ambient or controlled at 25 °C |
| Injection Volume | 10 µL |
| Run Time | Approximately 35 minutes |
Solutions Preparation:
-
Diluent: Mobile phase.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Tizanidine Hydrochloride Reference Standard (RS) in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the Tizanidine hydrochloride sample in the diluent to obtain a similar concentration to the Standard Solution.
-
Resolution Solution: Prepare a solution containing Tizanidine and known impurities or a degraded sample to verify the system suitability.
System Suitability:
Before sample analysis, the chromatographic system must meet the following criteria:
-
The resolution between Tizanidine and its closest eluting impurity should be not less than 2.0.
-
The tailing factor for the Tizanidine peak should not be more than 2.0.
-
The relative standard deviation for replicate injections of the standard solution should not be more than 2.0%.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the resolution solution to verify system suitability.
-
Inject the standard solution in replicate (e.g., five times).
-
Inject the sample solution.
-
Calculate the percentage of each impurity in the sample using the following formula:
% Impurity = (Area_impurity / Area_standard) * (Concentration_standard / Concentration_sample) * (1 / RRF) * 100
Where RRF is the Relative Response Factor of the impurity. If the RRF is unknown, it is assumed to be 1.0.
Ultra-Performance Liquid Chromatography (UPLC) for Rapid Impurity Analysis
For high-throughput analysis, a UPLC method offers significant advantages in terms of speed and resolution.
Method Rationale
UPLC utilizes sub-2 µm particle size columns, which provide higher efficiency and allow for faster flow rates without compromising resolution. This results in a significant reduction in analysis time compared to conventional HPLC.[6] A gradient elution is often employed to effectively separate a wider range of impurities with varying polarities in a shorter timeframe.
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Column | Ethylene Bridged Hybrid (BEH) C8 (e.g., 100 x 2.1 mm, 1.7 µm) or equivalent[6] |
| Mobile Phase A | Buffer (e.g., 0.01 M Potassium Dihydrogen Orthophosphate, pH adjusted to 3.0 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 8 | |
| 10 | |
| 10.1 | |
| 11 | |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 230 nm[6] |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Run Time | 11 minutes[6] |
Solutions and System Suitability:
Prepare solutions and perform system suitability checks as described in the HPLC section, adapting concentrations and injection volumes as necessary for the UPLC system. The rapid analysis time of this UPLC method makes it highly suitable for routine quality control and stability monitoring.[6]
High-Performance Thin-Layer Chromatography (HPTLC) as a Stability-Indicating Method
HPTLC offers a simple, cost-effective, and versatile alternative for the separation and quantification of Tizanidine and its degradation products.
Method Rationale
This HPTLC method utilizes a silica gel stationary phase and a non-aqueous mobile phase. The separation is based on the differential adsorption of the analytes to the silica gel. The use of a specific solvent system allows for the resolution of Tizanidine from its degradation products, particularly those formed under oxidative stress.[4] Densitometric scanning provides quantitative analysis.
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Stationary Phase | HPTLC plates pre-coated with silica gel 60 F254[4] |
| Mobile Phase | Toluene: Acetone: Ammonia (5:5:0.1, v/v/v)[4] |
| Chamber Saturation | 20 minutes |
| Migration Distance | 8 cm |
| Detection | Densitometric scanning at 315 nm[4] |
Procedure:
-
Apply the standard and sample solutions as bands of appropriate width on the HPTLC plate.
-
Develop the plate in a saturated chromatographic chamber with the mobile phase until the solvent front has migrated the desired distance.
-
Dry the plate in a current of warm air.
-
Scan the dried plate using a densitometer at 315 nm.
-
Quantify the impurities by comparing the peak areas of the impurities in the sample to the peak area of the Tizanidine standard.
This HPTLC method has been shown to effectively separate Tizanidine from its oxidative degradation product, demonstrating its utility as a stability-indicating assay.[4]
Visualization of Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the chromatographic analyses.
Caption: Workflow for HPLC analysis of Tizanidine.
Caption: Logic for selecting the appropriate chromatographic method.
Conclusion
The chromatographic methods detailed in this guide provide a robust framework for the comprehensive analysis of Tizanidine and its impurities. The choice of method—HPLC, UPLC, or HPTLC—can be tailored to specific analytical needs, from high-throughput quality control to in-depth stability studies. By understanding the scientific principles behind these separations and adhering to the detailed protocols, researchers and analysts can ensure the quality, safety, and efficacy of Tizanidine products.
References
- Reddy, G. M., Krishna, S. R., Rao, M. V. N. B., Satish, V., & Himabindu, V. (2008). Identification and characterization of potential impurities of tizanidine hydrochloride. Analytical Chemistry: An Indian Journal, 7(8), 586-590.
- Shetgar, S. S., Dharmasoth, R., Keloth, B., & Rao, B. M. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Journal of Applied Pharmaceutical Science, 11(08), 043-053.
- Vijayakumar, B. G., et al. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences, 72(3), 360–363.
-
Vijayakumar, B. G., et al. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences, 72(3), 360–363. Available from: [Link]
- Prajapati, Y. I., & Bodiwala, K. B. (2024). Development of RP-HPLC Method of Tizanidine HCL with Some Validation Parameter. Chinese Journal of Analytical Chemistry, 1-7.
-
Mahadik, K. R., et al. (2003). Stability-indicating HPTLC determination of tizanidine hydrochloride in bulk drug and pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 545-552. Available from: [Link]
- Patel, S. A., & Patel, P. U. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 16(3), 1163-1168.
-
PharmaCompass. (n.d.). Tizanidine HCl | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
Vijayakumar, B. G., et al. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences, 72(3), 360–363. Available from: [Link]
-
Prajapati, Y. I., & Bodiwala, K. B. (2024). Development of RP-HPLC Method of Tizanidine HCL with Some Validation Parameter. Chinese Journal of Analytical Chemistry. Available from: [Link]
-
SynZeal. (n.d.). Tizanidine Impurities. Retrieved from [Link]
-
USP29-NF24. (n.d.). USP Monographs: Tizanidine Hydrochloride. Available from: [Link]
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- 2. Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hakon-art.com [hakon-art.com]
- 4. Stability-indicating HPTLC determination of tizanidine hydrochloride in bulk drug and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. japsonline.com [japsonline.com]
Quantitative Analysis of Tizanidine in Human Plasma for Therapeutic Drug Monitoring Using Tizanidine-d4 as an Internal Standard by LC-MS/MS
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note presents a robust, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of tizanidine in human plasma. Tizanidine, a centrally acting α2-adrenergic agonist for managing muscle spasticity, exhibits significant inter-individual pharmacokinetic variability and is metabolized primarily by the CYP1A2 enzyme, creating a high potential for drug-drug interactions.[1][2] These factors underscore the clinical utility of Therapeutic Drug Monitoring (TDM) to optimize dosing, ensure efficacy, and minimize adverse effects like hypotension and hepatotoxicity.[3][4] The method employs a stable isotope-labeled internal standard, Tizanidine-d4, which is the gold standard for correcting analytical variability.[5][6] Sample preparation is achieved through a straightforward protein precipitation protocol, offering high throughput for clinical research environments. The method has been validated according to the principles outlined in international regulatory guidelines to ensure reliability for pharmacokinetic, bioequivalence, or TDM studies.[7][8]
Introduction: The Rationale for Tizanidine TDM
Tizanidine is a short-acting medication prescribed for the management of spasticity associated with conditions such as multiple sclerosis or spinal cord injury.[1][3] Its therapeutic action is potent, but its clinical use is complicated by several factors:
-
Extensive First-Pass Metabolism: Tizanidine has an oral bioavailability of only about 21-40% due to extensive metabolism in the liver, primarily via the Cytochrome P450 1A2 (CYP1A2) isoenzyme.[9][10]
-
High Pharmacokinetic Variability: Clearance of the drug can be significantly affected by patient-specific factors, including impaired hepatic function or renal insufficiency (creatinine clearance < 25 mL/min), where clearance can be reduced by over 50%.[1][2]
-
Drug-Drug Interaction (DDI) Potential: Co-administration with potent CYP1A2 inhibitors (e.g., fluvoxamine, ciprofloxacin) is contraindicated and can dramatically increase tizanidine plasma concentrations, leading to severe hypotension and increased sedation.[9][11]
-
Dose-Related Adverse Effects: Common adverse effects include drowsiness, dizziness, and dry mouth, while more severe effects like hypotension and liver injury are also possible.[1][4]
Given this profile, TDM is a valuable tool to personalize tizanidine therapy. By accurately measuring plasma concentrations, clinicians can adjust dosages to maintain levels within the therapeutic window, maximizing clinical benefit while mitigating the risk of toxicity. The use of a stable isotope-labeled (SIL) internal standard like Tizanidine-d4 is critical for achieving the analytical accuracy and precision required for clinical decision-making. A SIL internal standard co-elutes and shares near-identical physicochemical properties with the analyte, effectively compensating for variations during sample preparation and ionization, thereby ensuring the integrity of the quantitative data.[5][6]
Physicochemical Properties
A stable isotope-labeled internal standard is selected for its chemical identity to the analyte, differing only in mass. This ensures analogous behavior during extraction and analysis.
| Property | Tizanidine | Tizanidine-d4 (Internal Standard) |
| Chemical Structure | (Image of Tizanidine structure) | (Image of Tizanidine-d4 structure) |
| Molecular Formula | C₉H₈ClN₅S | C₉H₄D₄ClN₅S |
| Monoisotopic Mass | 253.02 g/mol | 257.04 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| Primary Metabolizing Enzyme | CYP1A2[1][9] | CYP1A2 |
Principle of the Method
This method quantifies tizanidine in plasma using LC-MS/MS, a technique renowned for its sensitivity and specificity.[12] The workflow involves three key stages:
-
Sample Preparation: Tizanidine-d4 is added to a plasma sample. Proteins, which interfere with analysis, are then precipitated using a cold organic solvent.[13][14] After centrifugation, the clear supernatant containing the analyte and internal standard is collected.
-
Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) system. The analyte and internal standard are separated from other endogenous plasma components on a reversed-phase C18 analytical column.
-
Mass Spectrometric Detection: The column eluent is directed into a triple quadrupole mass spectrometer. The instrument operates in positive electrospray ionization (ESI) mode and employs Multiple Reaction Monitoring (MRM) to detect specific, high-intensity precursor-to-product ion transitions for both tizanidine and Tizanidine-d4, ensuring highly selective and interference-free quantification.[6][15]
Materials, Reagents, and Instrumentation
-
Reference Standards: Tizanidine Hydrochloride, Tizanidine-d4 (Internal Standard).
-
Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade), Deionized water.
-
Biological Matrix: Drug-free human plasma (K₂EDTA).
-
Instrumentation:
-
HPLC system capable of binary gradient elution (e.g., Agilent 1290 Infinity LC).[5]
-
Triple quadrupole mass spectrometer with an ESI source (e.g., Agilent 6460 Triple Quadrupole).[5]
-
Analytical Column: ZORBAX Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm) or equivalent.[5]
-
Data acquisition and processing software (e.g., Agilent MassHunter).[5]
-
Detailed Experimental Protocols
Protocol 1: Preparation of Stock, Calibration, and QC Samples
Causality: Accurate preparation of stock solutions, calibration standards (CS), and quality control (QC) samples is foundational for method accuracy. Stock solutions are prepared in an organic solvent where the analytes are highly soluble. Working solutions are diluted in a mixture that mimics the final mobile phase composition to ensure compatibility.
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve tizanidine and Tizanidine-d4 in methanol to create primary stock solutions.
-
Working Standard Solutions: Serially dilute the tizanidine stock solution with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for spiking calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Tizanidine-d4 stock solution with 50:50 (v/v) methanol:water.
-
Calibration Standards (CS) and Quality Controls (QC): Spike appropriate amounts of the working standard solutions into blank human plasma to prepare a calibration curve (e.g., 0.05 - 50 ng/mL) and at least four levels of QC samples: LLOQ (Lower Limit of Quantification), LQC (Low), MQC (Medium), and HQC (High).[7]
Protocol 2: Plasma Sample Protein Precipitation
Causality: Protein precipitation is a rapid and effective method to remove high-abundance proteins like albumin that can cause ion suppression in the MS source and clog the analytical column.[13] Using ice-cold acetonitrile enhances precipitation efficiency.[13][16] Centrifugation at high speed and low temperature ensures a compact protein pellet and clear supernatant.[13]
-
Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and QC.
-
Pipette 100 µL of the respective plasma sample into the corresponding tube.
-
Add 25 µL of the IS working solution (100 ng/mL Tizanidine-d4) to all tubes except for the blank matrix sample.
-
Vortex each tube for 10 seconds to ensure thorough mixing.
-
Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of solvent to plasma is highly effective for protein removal.[14][17]
-
Vortex vigorously for 30 seconds to denature the proteins.
-
Incubate the tubes at -20°C for 20 minutes to maximize protein precipitation.[13]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[13]
-
Carefully transfer the supernatant (~300 µL) to a clean 96-well plate or autosampler vials for analysis.
Protocol 3: LC-MS/MS Instrumental Parameters
Causality: The LC parameters are optimized to achieve a sharp, symmetrical peak for tizanidine with a short run time, while the MS/MS parameters are tuned to maximize signal intensity for the selected MRM transitions, ensuring high sensitivity and specificity.[12][18]
| Parameter | Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar compounds like tizanidine. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier promotes positive ionization (ESI+) and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | Standard flow rate for this column dimension, balancing speed and efficiency. |
| Gradient | 5% B to 95% B over 2.0 min, hold for 0.5 min | Rapid gradient allows for fast elution and cleaning of the column. |
| Column Temperature | 40°C | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small volume is sufficient due to the high sensitivity of the MS/MS detector. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Tizanidine contains basic nitrogen atoms that are readily protonated. |
| MRM Transition (Tizanidine) | Q1: 254.1 → Q3: 212.1 | Specific precursor-to-product transition for quantification. |
| MRM Transition (Tizanidine-d4) | Q1: 258.1 → Q3: 216.1 | Specific transition for the internal standard, shifted by 4 Da. |
| Gas Temperature | 325°C | Optimizes solvent desolvation in the ESI source. |
| Gas Flow | 10 L/min | Nebulizer gas flow rate for efficient spray formation. |
| Nebulizer Pressure | 40 psi | Assists in creating a fine aerosol for ionization. |
| Capillary Voltage | 4000 V | Potential applied to the ESI needle to induce ionization. |
Bioanalytical Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[19] Validation is performed according to the ICH M10 Bioanalytical Method Validation guideline, which is harmonized between the FDA and EMA.[8][20]
Summary of Validation Results
The following table summarizes typical acceptance criteria and representative results for the validated method.
| Validation Parameter | Acceptance Criteria (ICH M10) | Representative Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | N/A | 0.05 – 50.0 ng/mL |
| LLOQ | S/N ≥ 5; Accuracy ±20%; Precision ≤20% | 0.05 ng/mL |
| Intra-day Accuracy | ±15% (±20% at LLOQ) | -4.5% to 6.2% |
| Intra-day Precision (%CV) | ≤15% (≤20% at LLOQ) | 3.1% to 7.8% |
| Inter-day Accuracy | ±15% (±20% at LLOQ) | -2.8% to 5.5% |
| Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) | 4.5% to 8.9% |
| Extraction Recovery | Consistent, precise, and reproducible | >85% |
| Matrix Effect | IS-normalized factor CV ≤15% | CV = 6.7% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | % Deviation within ±15% of nominal | Passed (all conditions) |
Conclusion
This application note describes a validated LC-MS/MS method for the rapid, sensitive, and accurate quantification of tizanidine in human plasma. The use of a stable isotope-labeled internal standard (Tizanidine-d4) and a simple protein precipitation sample preparation protocol makes this method highly reliable and suitable for high-throughput analysis. This robust analytical tool can be effectively applied in a clinical research setting for therapeutic drug monitoring, pharmacokinetic studies, and other applications requiring precise measurement of tizanidine concentrations to help optimize patient therapy.
References
-
National Center for Biotechnology Information. (n.d.). Tizanidine. In StatPearls. Retrieved January 16, 2026, from [Link]
- Hudson, W., Jones, D., Aistars, A., & Erwine, M. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent Technologies, Inc.
-
Tse, F. L., Jaffe, J. M., & Albert, K. (1985). Pharmacokinetics of orally administered tizanidine in healthy volunteers. PubMed. [Link]
-
U.S. Food and Drug Administration. (n.d.). Zanaflex (tizanidine hydrochloride) Prescribing Information. Retrieved January 16, 2026, from [Link]
- Nowak, M., Głowacka, J., & Wiela-Hojeńska, A. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
-
RxList. (n.d.). Zanaflex (Tizanidine): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved January 16, 2026, from [Link]
-
Drugs.com. (2025). TiZANidine Monograph for Professionals. Retrieved January 16, 2026, from [Link]
- Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920.
-
Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved January 16, 2026, from [Link]
-
Parker, S. J., et al. (2020). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens. NIH. [Link]
-
Healthline. (2019). Tizanidine: Side Effects, Dosage, Uses, and More. Retrieved January 16, 2026, from [Link]
-
Musch, G., & Massart, D. (1988). Isolation of basic drugs from plasma using solid-phase extraction with a cyanopropyl-bonded phase. Semantic Scholar. [Link]
-
ResearchGate. (2006). Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Request PDF. [Link]
-
Nirogi, R. V. S., et al. (2006). Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2286-92. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Zhong, D. (2011). LC-MS/MS determination of tizanidine in human plasma. Semantic Scholar. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency (EMA). (n.d.). ICH M10 on bioanalytical method validation. Scientific guideline. [Link]
-
Mylan Pharmaceuticals ULC. (2013). Product Monograph: PrMYLAN-TIZANIDINE. [Link]
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Chen, X. H., et al. (1990). Solid-phase extraction for the screening of acidic, neutral and basic drugs in plasma using a single-column procedure on bond elut certify. SciSpace. [Link]
-
Medscape. (n.d.). Zanaflex (tizanidine) dosing, indications, interactions, adverse effects, and more. Retrieved January 16, 2026, from [Link]
- Agilent Technologies, Inc. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE.
-
MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7088. [Link]
- Deore, B. L., Wagh, R. D., & Mali, B. J. (2022). Bio-analytical method development and validation for the estimation of tizanidine in human plasma using rp-hplc. International Journal of Biology, Pharmacy and Allied Sciences, 11(1), 272-280.
-
Agilent Technologies, Inc. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved January 16, 2026, from [Link]
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Troubleshooting & Optimization
How to minimize ion suppression effects for Tizanidine in LC-MS.
Welcome to the technical support center for the LC-MS analysis of Tizanidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Tizanidine quantification and overcome common analytical challenges, with a primary focus on mitigating ion suppression.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding Tizanidine analysis.
Q1: What is ion suppression and why is it a concern for Tizanidine analysis?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, like Tizanidine, is reduced by co-eluting components from the sample matrix (e.g., plasma, urine).[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your quantitative results.[3] Given that biological samples contain numerous endogenous compounds like phospholipids, salts, and metabolites, ion suppression is a significant hurdle in achieving reliable bioanalysis.[4]
Q2: What are the key physicochemical properties of Tizanidine I should consider for LC-MS method development?
A2: Tizanidine is a polar basic compound. Key properties include:
-
LogP: ~1.72[5]
-
Solubility: Slightly soluble in water, with solubility decreasing as pH increases.[7]
Its basic nature (pKa 7.48) makes it ideal for positive mode electrospray ionization (ESI+), as it is readily protonated in acidic mobile phases (pH < 7.48).[4] Its polarity (LogP 1.72) suggests that while it works on standard C18 columns, alternative chromatographic strategies like HILIC may offer benefits.[8][9]
Q3: I'm seeing a low signal for Tizanidine. Is it definitely ion suppression?
A3: Not necessarily, but it is a primary suspect, especially with complex matrices. Other potential causes include inefficient sample extraction, poor chromatographic peak shape, suboptimal ionization source parameters, or incorrect MS/MS transition selection. A systematic troubleshooting approach is necessary to pinpoint the exact cause.
Q4: What is the single most effective tool to combat ion suppression?
A4: Using a stable isotope-labeled internal standard (SIL-IS), such as Tizanidine-d4, is considered the gold standard.[3][10] A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte.[3] It co-elutes and experiences the same degree of ion suppression, allowing the ratio of the analyte to the internal standard to remain consistent, which ensures accurate quantification despite signal fluctuations.[2][3]
Part 2: Troubleshooting Guides
This section provides structured solutions to specific problems you may encounter.
Issue 1: Poor Sensitivity and Low Signal Intensity
You're confident in your standard dilutions, but the Tizanidine signal from your extracted sample is much lower than expected.
Potential Cause A: Co-elution with Matrix Components (Especially Phospholipids) In biological samples like plasma, phospholipids are notorious for causing ion suppression.[11][12] They are often retained on reversed-phase columns and can elute in the same region as many analytes.
Solutions:
-
Improve Sample Preparation: A simple protein precipitation (PPT) is often insufficient as it does not remove phospholipids.[11] Consider more rigorous techniques.
-
Solid-Phase Extraction (SPE): Develop an SPE method (e.g., using a mixed-mode cation exchange sorbent) to selectively bind Tizanidine while washing away interfering matrix components.
-
Liquid-Liquid Extraction (LLE): An optimized LLE can partition Tizanidine into an organic solvent, leaving many polar interferences behind.[10][13]
-
Phospholipid Removal (PLR) Plates/Cartridges: These are specialized products designed to remove phospholipids from protein-precipitated samples, providing a cleaner extract than PPT alone.[14][15]
-
-
Optimize Chromatography:
-
Adjust Gradient: Modify your gradient to chromatographically separate Tizanidine from the "suppression zones," which are typically at the very beginning and end of the analytical run.[1]
-
Consider HILIC: For a polar basic compound like Tizanidine, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase.[8] It uses a high organic mobile phase, which can enhance ESI sensitivity, and provides an orthogonal separation mechanism, likely moving Tizanidine away from interfering compounds.[9][16]
-
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery | Matrix Effect (% Suppression) | Throughput | Method Development Effort |
| Protein Precipitation (PPT) | High (>90%) | High (can be >50%) | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate-High (70-95%) | Moderate (15-40%) | Medium | Medium |
| Solid-Phase Extraction (SPE) | High (>85%) | Low (<15%) | Low-Medium | High |
| Phospholipid Removal (PLR) | High (>90%) | Low (<20%) | High | Low |
Potential Cause B: Suboptimal ESI Source Parameters The settings of your ESI source can either help or hinder analyte ionization and can be adjusted to reduce the impact of the matrix.[17]
Solutions:
-
Optimize Key Parameters: Systematically optimize the following to maximize the Tizanidine signal while minimizing background noise.
-
Capillary/Spray Voltage: Adjust for a stable spray. Excessively high voltage can cause discharge and instability.[4][18]
-
Gas Temperatures (Drying/Sheath Gas): Proper temperatures are crucial for efficient desolvation. Insufficient heat can lead to large droplets and poor ionization.[4][19]
-
Gas Flow Rates (Nebulizer/Drying Gas): These parameters control droplet size and evaporation rate. Higher flows can create smaller droplets, which may be more resistant to matrix effects.[1][4]
-
-
Reduce Flow Rate: Lowering the chromatographic flow rate (e.g., to <200 µL/min) can lead to the formation of smaller, more highly charged ESI droplets that are more tolerant of matrix components.[1]
Issue 2: Inconsistent and Irreproducible Results
Your calibration curve looks good, but your QC samples show high variability (%CV > 15%) between injections.
Potential Cause: Sample-to-Sample Matrix Variability The composition of biological matrices can differ slightly from one sample to another. This leads to varying degrees of ion suppression, causing inconsistent analytical results.[3]
Solutions:
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. As mentioned in the FAQ, a SIL-IS like Tizanidine-d4 will co-elute and be suppressed to the same extent as the analyte, correcting for this variability.[3][10]
-
Implement a More Effective Sample Cleanup: As detailed in Issue 1, moving from a simple PPT to a more selective technique like SPE or LLE will remove more matrix components, thereby reducing the potential for variability.[2]
-
Use Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples (e.g., blank human plasma).[2] This ensures that the standards and the samples experience similar, consistent matrix effects.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression
This experiment helps visualize the regions of ion suppression in your chromatogram.
Methodology:
-
Setup: Use a 'T' junction to continuously infuse a standard solution of Tizanidine into the LC flow after the analytical column but before the MS source.
-
Injection: Inject a blank, protein-precipitated matrix sample (e.g., plasma extract) onto the column.
-
Acquisition: Acquire data by monitoring the Tizanidine MRM transition.
-
Analysis: In the resulting chromatogram, the infused Tizanidine signal should produce a stable, flat baseline. Any dips or decreases in this baseline indicate regions where co-eluting matrix components are suppressing the Tizanidine signal.
-
Action: Compare this "suppression profile" with the retention time of Tizanidine in a standard injection. If Tizanidine elutes within one of the dips, you have confirmed that ion suppression is affecting your analyte. You can then adjust your chromatography to move its retention time out of this zone.
Diagram: Troubleshooting Workflow for Ion Suppression
This diagram outlines a logical decision-making process for addressing ion suppression.
Caption: A decision tree for systematically troubleshooting ion suppression.
Diagram: Mechanism of Electrospray Ion Suppression
This diagram illustrates how matrix components interfere with the ionization of the analyte.
Caption: How matrix components compete with Tizanidine during ionization.
References
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Hydrophilic interaction chromatography and its applications in the separation of basic drugs. Journal of Chromatography A. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. [Link]
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. [Link]
-
Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Journal of the American Society for Mass Spectrometry. [Link]
-
Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. Waters Corporation. [Link]
-
Tizanidine PubChem CID 5487. National Center for Biotechnology Information. [Link]
-
Rapid Improvements for LC–MS-MS Analysis Using the New Phree Phospholipid Removal Plates. LCGC International. [Link]
-
Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain. [Link]
-
Phospholipid Removal (PLR). Phenomenex. [Link]
-
Parameters of the ESI source and mass spectrometer for pesticides under study. SpringerLink. [Link]
-
LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Chromatography Today. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Center for Biotechnology Information. [Link]
-
How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Ruthigen. [Link]
-
Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Chromatography Today. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Center for Biotechnology Information. [Link]
-
Tizanidine HCl Drug Information. PharmaCompass.com. [Link]
-
Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. MDPI. [Link]
-
Determination of tizanidine in human plasma by gas chromatography-mass spectrometry. ResearchGate. [Link]
-
Determination of tizanidine in human plasma by gas chromatography-mass spectrometry. Semantic Scholar. [Link]
-
Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Semantic Scholar. [Link]
-
Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry. ResearchGate. [Link]
-
Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry. PubMed. [Link]
-
ZANAFLEX (tizanidine hydrochloride) Label. U.S. Food and Drug Administration. [Link]
-
Tizanidine Hydrochloride PubChem CID 114869. National Center for Biotechnology Information. [Link]
-
Liquid chromatography-tandem mass spectrometry and confirmation by liquid chromatography-high-resolution mass spectrometry hair tests to evidence use of tizanidine by racing cyclists. PubMed. [Link]
-
Determination of tizanidine in human plasma by gas chromatography-mass spectrometry. PubMed. [Link]
-
Indicating Determination of Tizanidine in Presence of Its Oxidative Degradation. International Journal of Pharmacy and Pharmaceutical Research. [Link]
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Technical Support Center: Optimizing MS/MS Parameters for Tizanidine-d4 Hydrochloride
Welcome to the technical support center for the optimization of mass spectrometry/mass spectrometry (MS/MS) parameters for Tizanidine-d4 Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for the quantitative analysis of Tizanidine using its deuterated internal standard.
Foundational Principles: Tizanidine and its Deuterated Analog in MS/MS
Tizanidine is a centrally acting α2-adrenergic agonist used as a muscle relaxant.[1] For quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard, such as this compound, is employed to ensure accuracy and precision by correcting for variations during sample preparation and instrumental analysis.[2][3]
Tizanidine-d4 is structurally identical to Tizanidine, with the exception that four hydrogen atoms on the imidazoline ring have been replaced by deuterium atoms.[4] This results in a 4 Dalton mass shift, allowing for simultaneous detection and differentiation by the mass spectrometer.
Core Objective: Establishing Optimal MRM Transitions
The primary goal of MS/MS parameter optimization is to define the most sensitive and specific Multiple Reaction Monitoring (MRM) transitions for both the analyte (Tizanidine) and the internal standard (Tizanidine-d4). This involves the selection of a precursor ion and one or more product ions for each compound.
-
Precursor Ion Selection: In positive electrospray ionization (ESI+), both Tizanidine and Tizanidine-d4 will be protonated to form the [M+H]⁺ ions.
-
Tizanidine (Molecular Weight: ~253.7 g/mol ): Precursor ion is m/z 254.0 .
-
Tizanidine-d4 (Molecular Weight: ~257.7 g/mol , considering the addition of 4 deuterons): Precursor ion is m/z 258.0 .
-
-
Product Ion Selection: Collision-Induced Dissociation (CID) in the collision cell of the mass spectrometer fragments the precursor ions into smaller, characteristic product ions. The most abundant and stable product ions are selected for quantification (quantifier) and confirmation (qualifier).
Based on validated methodologies, the following MRM transitions have been established:[2]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Tizanidine | 254.0 | 211.0 | 44.0 |
| Tizanidine-d4 | 258.0 | 215.0 | - |
Experimental Workflow for Parameter Optimization
This section provides a step-by-step protocol for optimizing the critical MS/MS parameters: Declustering Potential (DP) and Collision Energy (CE).
Materials and Reagents
-
Tizanidine hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade methanol and acetonitrile
-
Formic acid (LC-MS grade)
-
Deionized water
Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tizanidine and Tizanidine-d4 in methanol.[2]
-
Working Solution (e.g., 1 µg/mL): Dilute the stock solutions in a 50:50 mixture of methanol and water to create a working solution for infusion.
Optimization Procedure via Direct Infusion
Direct infusion of the working solution into the mass spectrometer allows for real-time adjustment and monitoring of MS parameters without chromatographic separation.
Sources
Troubleshooting poor peak shape in Tizanidine HPLC analysis.
Welcome to the technical support center for the HPLC analysis of Tizanidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve poor peak shape issues encountered during their experiments. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to ensure robust and reliable analytical results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding Tizanidine HPLC analysis, providing quick solutions to prevalent issues.
Q1: Why is my Tizanidine peak tailing?
Peak tailing for Tizanidine, a basic compound, is most commonly due to secondary interactions with acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] These interactions create a secondary, stronger retention mechanism in addition to the primary reversed-phase interaction, leading to a tailed peak.[2] Other potential causes include column overload, low buffer concentration, or an inappropriate mobile phase pH.
Q2: What is the ideal mobile phase pH for Tizanidine analysis?
To achieve a symmetrical peak shape for a basic compound like Tizanidine, it is generally recommended to work at a pH that is at least 2 units below its pKa to ensure it is fully protonated and in a single ionic form.[3] Tizanidine has a pKa of 7.48.[4] Therefore, a mobile phase pH between 3 and 4 is often a good starting point.[5][6] This low pH also suppresses the ionization of acidic silanol groups on the column, minimizing unwanted secondary interactions.[3][7]
Q3: Can I use a high pH mobile phase for Tizanidine analysis?
While less common for basic compounds, a high pH mobile phase (e.g., pH > 9) can also be effective. At a high pH, Tizanidine will be in its neutral, unprotonated form, and the silanol groups on the silica surface will be fully deprotonated and negatively charged. This can lead to good peak shape, but it requires a pH-stable column. It's important to note that traditional silica-based columns are not stable at high pH, so a hybrid or specially bonded column would be necessary.
Q4: My Tizanidine peak is fronting. What could be the cause?
Peak fronting is less common than tailing but can occur due to several factors, including high sample concentration (column overload), poor sample solubility in the mobile phase, or a temperature mismatch between the sample solvent and the mobile phase.[8]
Q5: What type of HPLC column is best for Tizanidine analysis?
A modern, high-purity, end-capped C18 or C8 column is a good choice for Tizanidine analysis.[5][9] End-capping is a process where the residual silanol groups on the silica surface are chemically bonded with a small, inert compound, which significantly reduces their availability for secondary interactions with basic analytes like Tizanidine.[10] Columns specifically marketed as "base-deactivated" are also excellent options.[3]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor peak shapes in Tizanidine HPLC analysis.
Understanding Tizanidine's Physicochemical Properties
A successful HPLC method development and troubleshooting strategy begins with understanding the analyte's properties.
| Property | Value | Implication for HPLC Analysis |
| pKa | 7.48[4] | Tizanidine is a basic compound. The mobile phase pH will significantly impact its ionization state and, consequently, its retention and peak shape. |
| logP | 1.72[4] | This value indicates that Tizanidine has moderate hydrophobicity, making it suitable for reversed-phase HPLC. |
| Molecular Structure | Contains multiple basic nitrogen atoms. | These basic sites are prone to interacting with acidic silanol groups on the HPLC column, a primary cause of peak tailing. |
Troubleshooting Peak Tailing
Peak tailing is the most frequent issue encountered with basic compounds like Tizanidine. The following workflow will guide you through a systematic troubleshooting process.
Caption: Troubleshooting workflow for Tizanidine peak tailing.
Step 1: Mobile Phase pH Optimization
The "Why": The pH of the mobile phase dictates the ionization state of both Tizanidine and the residual silanol groups on the column. At a pH close to Tizanidine's pKa of 7.48, a mixed population of ionized and non-ionized Tizanidine molecules will exist, leading to peak broadening and tailing. By lowering the pH to 3-4, Tizanidine becomes fully protonated (positively charged), and the silanol groups (pKa ~3.5-4.5) are largely non-ionized, which significantly reduces the undesirable ionic interactions that cause tailing.[3][7]
Protocol:
-
Preparation of pH 3.0 Phosphate Buffer:
-
Mobile Phase Preparation:
-
Analysis:
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Inject the Tizanidine standard and observe the peak shape.
-
Step 2: Buffer Concentration and Type
The "Why": A buffer's role is to maintain a constant pH.[11] If the buffer concentration is too low (e.g., < 10-20 mM), it may not have sufficient capacity to control the pH at the column head when the sample is introduced, leading to pH shifts and poor peak shape.[12] Additionally, the buffer ions themselves can interact with and "mask" the active silanol sites, with phosphate buffers being particularly effective at this.[11]
Protocol:
-
If the mobile phase pH is already optimized, but tailing persists, increase the buffer concentration from 25 mM to 50 mM.
-
Prepare the mobile phase as described in Step 1, but with the higher buffer concentration.
-
Re-equilibrate the column and inject the sample. An improvement in peak shape suggests that buffer capacity was a contributing factor.[13]
Step 3: Column Selection and Health
The "Why": Not all C18 columns are created equal. Older columns or those made with lower purity silica (Type A) have a higher density of acidic silanol groups that are more prone to causing peak tailing with basic compounds.[7][14] Modern, high-purity silica (Type B) columns that are densely bonded and end-capped offer significantly better performance for basic analytes.[7][10] If a column has been used extensively, its stationary phase can degrade, or the inlet frit can become partially blocked, both of which can lead to poor peak shape.[15]
Protocol:
-
Assess Column History: If the column is old or has been used with harsh mobile phases, it may be the source of the problem.
-
Column Flushing: Try flushing the column with a series of strong solvents to remove any contaminants. A typical sequence is water, isopropanol, hexane, isopropanol, and then back to your mobile phase. Always check the column's documentation for solvent compatibility.
-
Replace the Column: If tailing continues, replace the column with a new, high-quality, end-capped C18 column. A column specifically designed for the analysis of basic compounds is highly recommended.
Troubleshooting Peak Fronting
Peak fronting is typically caused by physical or solubility issues rather than chemical interactions.
Caption: Troubleshooting workflow for Tizanidine peak fronting.
Step 1: Address Potential Column Overload
The "Why": Injecting too much sample can saturate the stationary phase at the column inlet, causing the peak to broaden and front.
Protocol:
-
Reduce the concentration of your sample by a factor of 5 or 10.
-
Alternatively, decrease the injection volume (e.g., from 20 µL to 5 µL).
-
If the peak shape improves, the original issue was column overload.
Step 2: Evaluate the Sample Solvent
The "Why": If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 20% acetonitrile), the sample will not properly focus on the head of the column, leading to a distorted, often fronting, peak.
Protocol:
-
Ideally, always dissolve your sample in the mobile phase itself.
-
If this is not possible due to solubility constraints, use the weakest solvent that will adequately dissolve the Tizanidine.
-
Ensure the injection volume is small to minimize the impact of the strong sample solvent.
References
- Patel, B. D., Nayak, T. A., & Hussain, S. A. H. T. (2024). Development of RP-HPLC Method of Tizanidine HCL with Some Validation Parameter. Zhongguo Ying Yong Sheng Li Xue Za Zhi, 40, e20240007.
- United States Pharmacopeia 29-National Formulary 24. (2006). Tizanidine Hydrochloride.
- Kumari, S., & Singh, O. (2025). DEVELOPMENT AND VALIDATION FOR NEW ANALYTICAL METHOD OF TIZANIDINE BY RP-HPLC. JOURNAL OF PHARMACEUTICAL ANALYSIS, 15(1).
- Patel, B. D., Nayak, T. A., & Hussain, S. A. H. T. (2024).
- Rani, A. S., & Kumar, K. S. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. ITM University.
- Rani, A. S., & Kumar, K. S. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. ITM University.
- Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?
- Waters. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity?
- Phenomenex. (n.d.).
- Rathor, S., & Sherje, A. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. INDIAN DRUGS, 58(4), 50-55.
- BenchChem. (n.d.).
- Dolan, J. (2023). Silica Purity #2 – Silanols.
- Nagae, N., Yamamoto, K., & Kadota, C. (2009).
- United States Pharmacopeia. (n.d.). Tizanidine Tablets.
- Rani, A. S., & Kumar, K. S. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form.
- McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography.
- Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development.
- Zothanpuii, Rajesh, R., & Selvakumar, K. (2021).
- United States Pharmacopeia. (2011). Tizanidine Hydrochloride.
- Agilent Technologies. (2023).
- National Center for Biotechnology Inform
- Phenomenex. (n.d.). The Role of End-Capping in RP.
- PharmaCores. (2025). Discover the Art of Buffer selection in HPLC Development part 2.
- BenchChem. (n.d.). Troubleshooting poor peak shape in Tizoxanide glucuronide HPLC analysis.
- ResearchGate. (n.d.). Comparison of the method validated with USP 34 method for tizanidine tablets.
- Reddy, B. S., Kumar, N. S., & Kumar, K. R. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. GSC Biological and Pharmaceutical Sciences, 16(2), 224-235.
- Suneetha, A., & Rao, A. S. (2013). Development and Validation of a HPLC Method for the Estimation of Tizanidine and Ibuprofen in Bulk and Dosage forms. Asian Journal of Pharmaceutical Analysis, 3(4), 133-137.
- PharmaCompass. (n.d.). Tizanidine HCl.
- ResearchGate. (2013). How can I prevent peak tailing in HPLC?
- Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
- Wikipedia. (n.d.). Tizanidine.
- ClinPGx. (n.d.). tizanidine.
- KEGG DRUG. (n.d.). Tizanidine.
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- 11. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
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Addressing matrix effects in the bioanalysis of Tizanidine.
Addressing Matrix Effects in the Quantitative Analysis of Tizanidine by LC-MS/MS
Introduction
Welcome to the technical support guide for the bioanalysis of Tizanidine. Tizanidine is a centrally acting α2-adrenergic agonist widely used as a muscle relaxant.[1][2] Accurate and precise quantification of Tizanidine in biological matrices such as human plasma is critical for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[1][3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[4][5] However, a significant challenge in LC-MS/MS-based bioanalysis is the phenomenon known as the "matrix effect." This occurs when co-eluting, endogenous components from the biological sample alter the ionization efficiency of the target analyte, Tizanidine, in the mass spectrometer's source.[6][7] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which severely compromise the accuracy, precision, and reliability of the analytical data.[8][9]
This guide is designed for researchers, scientists, and drug development professionals. It provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter. Our goal is to explain the causality behind these challenges and provide field-proven, scientifically-grounded protocols to diagnose, mitigate, and control matrix effects in your Tizanidine bioanalysis, ensuring your method is robust and compliant with regulatory standards.[10][11]
Frequently Asked Questions & Troubleshooting Guides
Q1: What exactly are matrix effects, and why are they such a critical concern for Tizanidine analysis?
Answer:
Matrix effect is defined as the alteration of analyte ionization due to the presence of co-eluting, often unidentified, components in the biological matrix.[11] When analyzing Tizanidine in plasma using electrospray ionization (ESI), these interfering components can compete with Tizanidine for charge or affect the efficiency of droplet formation and solvent evaporation in the ion source.[7][9]
-
Ion Suppression: This is the most common manifestation. Endogenous matrix components, particularly phospholipids from cell membranes, can co-elute with Tizanidine. These less volatile molecules can reduce the efficiency of the ESI process for Tizanidine, leading to a suppressed (lower) signal than expected.[7][12] This results in under-quantification of the drug.
-
Ion Enhancement: Less commonly, some matrix components can increase the ionization efficiency, leading to an artificially high signal and over-quantification.
The U.S. Food and Drug Administration (FDA) mandates that bioanalytical methods be validated to ensure they are free from significant matrix effects.[10][13] Failure to adequately assess and control for these effects can lead to the rejection of clinical or preclinical study data.[4]
Caption: Mechanism of Ion Suppression in the ESI Source.
Q2: My Tizanidine signal is highly variable and unexpectedly low in plasma samples. How do I prove this is a matrix effect?
Answer:
Visualizing and quantifying the matrix effect is a critical first step. Two primary experiments are used for this diagnosis: the qualitative Post-Column Infusion (PCI) experiment and the quantitative Post-Extraction Spike experiment.
The PCI experiment is a powerful tool for visualizing the specific regions in your chromatogram where ion suppression or enhancement occurs.[6][14] By infusing a constant stream of Tizanidine solution directly into the MS source while injecting a blank, extracted plasma sample, you can observe dips or peaks in the Tizanidine signal wherever matrix components elute.[15]
Protocol 1: Post-Column Infusion (PCI) for Qualitative Assessment
-
System Setup:
-
Prepare a standard solution of Tizanidine (e.g., 100 ng/mL) in your mobile phase.
-
Using a syringe pump and a T-connector, infuse this solution at a constant, low flow rate (e.g., 5-10 µL/min) into the LC eluent stream just after the analytical column but before the MS ion source.
-
-
Establish a Baseline: Begin the infusion and allow the Tizanidine signal in the mass spectrometer to stabilize. This will create a high, flat baseline signal.
-
Injection: While the infusion continues, inject a blank plasma sample that has been processed using your standard sample preparation method (e.g., protein precipitation).
-
Data Analysis: Monitor the Tizanidine-specific MRM transition.
-
A dip or drop in the stable baseline indicates a region of ion suppression .
-
A peak or rise in the baseline indicates a region of ion enhancement .
-
Compare the retention time of your Tizanidine peak from a standard injection with the regions of suppression. If they overlap, you have confirmed a matrix effect is impacting your analyte.[6]
-
The post-extraction spike method provides a quantitative measure of the matrix effect.[6] It compares the response of Tizanidine spiked into a blank, extracted matrix to the response of Tizanidine in a clean solvent.
Protocol 2: Post-Extraction Spike for Quantitative Assessment
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Tizanidine and its internal standard (IS) into the final reconstitution solvent. This represents 100% signal (no matrix).
-
Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma).[11] After the final evaporation step, spike Tizanidine and IS into the reconstitution solvent being used to dissolve the dried extract.
-
Set C (Pre-Spike Matrix): Spike Tizanidine and IS into the biological matrix before the extraction process begins. (This set is used to determine recovery, not the matrix effect itself).
-
-
Analysis: Analyze all samples by LC-MS/MS.
-
Calculation: Calculate the Matrix Factor (MF) for each lot of matrix using the following formula:
-
MF = (Peak Response in Set B) / (Mean Peak Response in Set A)
-
-
Interpretation: The results are interpreted as follows:
| Matrix Factor (MF) | Interpretation | Implication for Tizanidine Analysis |
| MF = 1 | No matrix effect | The method is likely free from ionization effects. |
| MF < 1 | Ion Suppression | The signal is being suppressed, leading to underestimation. |
| MF > 1 | Ion Enhancement | The signal is being enhanced, leading to overestimation. |
According to FDA guidance, the precision of the matrix factor across the different lots should not be greater than 15% (%CV).[11]
Q3: I've confirmed significant ion suppression. What sample preparation strategies are most effective for Tizanidine?
Answer:
The most effective way to combat matrix effects is to remove the interfering endogenous components before the sample is injected into the LC-MS/MS system.[12] The choice of technique involves a trade-off between sample cleanliness, recovery, speed, and cost.
Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons for Tizanidine Analysis |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation. | Fast, simple, inexpensive. | Least effective for removing phospholipids , which are a primary source of ion suppression. Often results in significant matrix effects.[12] |
| Liquid-Liquid Extraction (LLE) | Tizanidine is partitioned from the aqueous plasma into an immiscible organic solvent based on its physicochemical properties. | Provides a much cleaner extract than PPT; can effectively remove many salts and phospholipids.[1][5] | Requires method development (solvent choice, pH optimization); can be more labor-intensive. |
| Solid-Phase Extraction (SPE) | Tizanidine is selectively retained on a solid sorbent while interferences are washed away. It is then eluted with a small volume of solvent. | Most selective and effective for removing interferences, including phospholipids. Provides the cleanest extracts and can concentrate the analyte.[16] | Requires significant method development; can be more expensive and time-consuming than LLE or PPT. |
| Phospholipid Removal Plates | Specialized SPE plates (e.g., HybridSPE®) that specifically target and remove phospholipids while allowing Tizanidine to pass through. | Very effective and fast for phospholipid removal; simpler than traditional SPE.[17] | Higher consumable cost. |
For Tizanidine, a basic compound, LLE and SPE are generally the most successful approaches.
Protocol 3: Example Liquid-Liquid Extraction (LLE) Workflow
-
Aliquot: Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add IS: Add 25 µL of the Tizanidine-d4 internal standard working solution.
-
Alkalinize: Add a small volume of a weak base (e.g., 50 µL of 0.1 M NaOH) to ensure Tizanidine is in its neutral, extractable form. Vortex briefly.
-
Extract: Add 500 µL of an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Vortex vigorously for 2 minutes.[1]
-
Separate: Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the layers.
-
Evaporate: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the residue in 100 µL of the mobile phase for injection.
Q4: What is the best way to compensate for matrix effects that cannot be eliminated by sample preparation?
Answer:
The gold standard for compensating for unavoidable matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS).[1] For Tizanidine, this would be Tizanidine-d4 .[2]
A SIL-IS is an ideal internal standard because:
-
Identical Chemistry: It has the same chemical properties as Tizanidine and will behave identically during sample preparation (extraction recovery) and chromatography (retention time).
-
Identical Ionization: Crucially, it co-elutes with Tizanidine and experiences the exact same degree of ion suppression or enhancement in the MS source.[18]
-
Mass Difference: It is differentiated from the analyte by the mass spectrometer due to its different mass.
When you calculate the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect is normalized. If the Tizanidine signal is suppressed by 30%, the Tizanidine-d4 signal will also be suppressed by 30%, and the ratio will remain constant and accurate. This is the most robust way to ensure the trustworthiness of your data as required by regulatory agencies.[4][10]
Sources
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- 18. lcms.cz [lcms.cz]
Improving extraction recovery of Tizanidine from tissue samples.
Welcome to the technical support center for the extraction of Tizanidine from tissue samples. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you improve your extraction recovery and obtain reliable, reproducible results.
Understanding Tizanidine: Key Physicochemical Properties
A successful extraction strategy begins with a solid understanding of the analyte's chemical nature. Tizanidine is a centrally acting α2-adrenergic agonist used as a muscle relaxant.[1][2] Its properties dictate its behavior during each step of the extraction process.
| Property | Value | Implication for Extraction |
| Molecular Weight | 253.71 g/mol [1] | Standard molecular weight for small molecule extraction. |
| pKa | 7.48[1] | As a weak base, Tizanidine's charge state is pH-dependent. At pH < 7.48, it will be predominantly ionized (protonated), and at pH > 7.48, it will be in its neutral, more non-polar form. This is critical for optimizing LLE and SPE. |
| LogP (Octanol-Water) | 1.72[1] | This value indicates moderate lipophilicity. Tizanidine will have an affinity for both aqueous and organic phases, requiring careful selection of solvents for efficient partitioning. |
| Solubility | Slightly soluble in water; solubility decreases as pH increases.[2] | This aligns with its pKa. In its ionized form (lower pH), it is more water-soluble. In its neutral form (higher pH), it is less water-soluble and more soluble in organic solvents. |
| Stability | Susceptible to oxidation.[3] Stable in solid form but can degrade under certain stress conditions in solution.[4] | Samples should be handled to minimize oxidative stress. Consider using antioxidants during homogenization and storing extracts at low temperatures, protected from light.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the first critical step when processing tissue samples for Tizanidine extraction?
A1: The very first step is efficient tissue homogenization. Incomplete homogenization is a primary source of low and variable recovery. The goal is to thoroughly disrupt the tissue architecture to release Tizanidine into a solution from which it can be extracted.
-
Expertise & Experience: We recommend using mechanical bead beaters for tough, fibrous tissues (e.g., muscle, heart) and ultrasonic homogenizers for softer tissues (e.g., brain, liver). It's crucial to perform homogenization in a chilled buffer (e.g., on ice) to minimize enzymatic degradation and maintain the stability of Tizanidine. The buffer choice is also important; a phosphate buffer at a neutral pH (around 7.0-7.4) is a good starting point before any pH adjustments for extraction.
Q2: I'm seeing low recovery with my Liquid-Liquid Extraction (LLE). What are the most likely causes?
A2: Low LLE recovery for Tizanidine is almost always linked to incorrect pH or a suboptimal choice of organic solvent.
-
Causality—The Role of pH: To efficiently extract Tizanidine into an organic solvent, it must be in its neutral, non-polar form. With a pKa of 7.48, you must adjust the pH of your tissue homogenate to be basic—ideally 2 pH units above the pKa. We recommend adjusting the sample pH to ~9.5-10.5.[6] At this pH, Tizanidine is deprotonated and will readily partition into an organic phase.
-
Causality—Solvent Selection: Given Tizanidine's moderate LogP of 1.72, a solvent of intermediate polarity is required. Highly non-polar solvents like hexane will be inefficient.
Q3: Should I use Protein Precipitation (PPT) for tissue samples?
A3: Protein Precipitation is a fast and simple method, but it can be a "dirty" cleanup for complex matrices like tissue, often leading to significant matrix effects in LC-MS/MS analysis.
-
Trustworthiness: While you can precipitate proteins using cold acetonitrile or methanol[11], endogenous materials like lipids and salts will remain in the supernatant with your analyte.[12] This can cause ion suppression or enhancement, compromising the accuracy of your results. PPT is generally recommended for initial screening or when matrix effects have been shown to be minimal for your specific tissue type and analytical method. For quantitative, validated assays, LLE or SPE are superior choices.[12]
Q4: What type of Solid-Phase Extraction (SPE) sorbent is best for Tizanidine?
A4: A C18 (reversed-phase) sorbent is a robust choice for Tizanidine.[13] The strategy relies on retaining Tizanidine on the non-polar stationary phase while more polar matrix components are washed away.
-
Methodology:
-
Conditioning: Activate the C18 sorbent with methanol, followed by equilibration with water or a weak buffer.
-
Loading: Load the tissue homogenate, which should be at a slightly acidic to neutral pH to ensure Tizanidine is ionized and retained on the sorbent via secondary interactions with silanol groups, or at a neutral pH to be retained by hydrophobic interaction.
-
Washing: Use a weak organic wash (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute Tizanidine using a higher concentration of organic solvent (e.g., methanol or acetonitrile), often modified with a small amount of base (like ammonium hydroxide) to neutralize the analyte and facilitate its release.
-
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low/Inconsistent Recovery | 1. Incorrect pH: Sample pH is not basic enough for LLE or not optimized for SPE loading/elution.2. Inefficient Homogenization: Tissue is not fully disrupted.3. Suboptimal Solvent (LLE): The organic solvent is not efficiently partitioning Tizanidine.4. Analyte Degradation: Tizanidine is degrading during sample processing. | 1. Verify and adjust pH: Use a calibrated pH meter. For LLE, ensure pH is >9.5. For SPE, systematically optimize the pH of your load, wash, and elution buffers.2. Optimize Homogenization: Increase homogenization time or use a more rigorous method (e.g., bead beater). Visually inspect for remaining tissue particles.3. Test Different Solvents: Try ethyl acetate, diethyl ether, or a mixture like dichloromethane/isopropanol. A more polar solvent may improve recovery.[14]4. Work Quickly and on Ice: Keep samples cold throughout. Consider adding an antioxidant like ascorbic acid to the homogenization buffer. |
| High Matrix Effects (Ion Suppression/Enhancement) | 1. Insufficient Cleanup: Protein precipitation was used, or the LLE/SPE wash steps were inadequate.2. Co-elution of Phospholipids: Common in tissue matrices, these can suppress the MS signal. | 1. Switch to a more selective method: If using PPT, move to LLE or SPE. If using LLE, include a back-extraction step for a cleaner sample.[14] For SPE, add a more rigorous wash step.2. Optimize Chromatography: Ensure your LC method separates Tizanidine from the phospholipid elution region. Use a longer gradient or a different column chemistry.3. Use a Deuterated Internal Standard: A stable isotope-labeled internal standard (e.g., Tizanidine-d4) is the best way to compensate for matrix effects.[7] |
| Emulsion Formation during LLE | 1. High Lipid Content: Tissues like the brain or adipose are rich in lipids.2. Vigorous Mixing: Shaking too aggressively can create stable emulsions. | 1. Centrifuge at higher speeds/longer times. 2. Add salt (NaCl) to the aqueous layer to increase its polarity and help break the emulsion.3. Use a gentle mixing technique, such as slow inversion of the tube for several minutes instead of vigorous vortexing.4. Perform a freeze-thaw cycle: Freezing the sample can sometimes break the emulsion upon thawing. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) Workflow
This protocol is a robust starting point for extracting Tizanidine from most tissue types.
-
Homogenization:
-
Accurately weigh ~100 mg of tissue into a 2 mL homogenization tube containing ceramic beads.
-
Add 500 µL of ice-cold Phosphate Buffered Saline (PBS).
-
Homogenize using a bead beater until the tissue is completely dissociated.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a clean tube.
-
-
Extraction:
-
To 200 µL of tissue homogenate supernatant, add the internal standard (e.g., Tizanidine-d4).
-
Alkalinize the sample by adding 50 µL of 1M Sodium Carbonate to reach a pH of ~10.5.[6] Vortex briefly.
-
Add 1 mL of Ethyl Acetate .[7]
-
Mix by gentle inversion for 10 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
-
Evaporation & Reconstitution:
-
Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any interface material.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for your LC-MS/MS analysis. Vortex to ensure the analyte is fully dissolved.
-
Inject into the analytical system.
-
Diagram: LLE Workflow for Tizanidine
Caption: A typical Liquid-Liquid Extraction (LLE) workflow for Tizanidine from tissue.
Diagram: pH-Dependent Partitioning of Tizanidine
This diagram illustrates the core principle behind optimizing LLE for Tizanidine.
Caption: The effect of pH on the extraction efficiency of Tizanidine into an organic solvent.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5487, Tizanidine. Retrieved from [Link]
- Garcia, C. V., et al. (2025). Stability of Tizanidine Hydrochloride: Photolytic Decomposition Kinetics and Identification of Degradation Products by UHPLC-QTOF/MS.
-
Rani, R., et al. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Journal of Drug Delivery and Therapeutics, 13(3), 131-137. Retrieved from [Link]
-
Impactfactor (2024). Design Strategies for Improving Oral Bioavailability of Tizanidine: Solid Dispersion Approach. Retrieved from [Link]
- El-Brashy, A. M., et al. (2011). Spectrophotometric determination of tizanidine and orphenadrine via ion pair complex formation using eosin Y. Journal of the Chilean Chemical Society, 56(2), 684-689.
-
U.S. Food and Drug Administration (2002). ZANAFLEX (tizanidine hydrochloride) tablets label. Retrieved from [Link]
- Schapoval, E. E. S., et al. (2021). Evaluation of physicochemical and microbiological stability of liquid preparation from tizanidine hydrochloride tablets - a Hospital concern. Brazilian Journal of Pharmaceutical Sciences, 57.
- Kulkarni, A. A., et al. (2003). Stability-indicating HPTLC determination of tizanidine hydrochloride in bulk drug and pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 595-601.
- Shah, J., et al. (2012). Development and validation of a reverse phase high performance liquid chromatography (HPLC) method for determination of tizanidine in human plasma. Chronicles of Young Scientists, 3(3), 221.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 114869, Tizanidine Hydrochloride. Retrieved from [Link]
- Jain, D., & Jain, S. (2012). Extraction of Drug from the Biological Matrix: A Review. International Journal of Pharmaceutical Sciences and Research, 3(10), 3462.
-
ITM University (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Retrieved from [Link]
-
ResearchGate (2025). Validated liquid chromatography method for assay of tizanidine in drug substance and formulated products. Retrieved from [Link]
- Patel, D., et al. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Future Journal of Pharmaceutical Sciences, 7(1), 1-9.
- Nirogi, R. V. S., et al. (2006). Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2286-2292.
-
PCCA (n.d.). TIZANIDINE HYDROCHLORIDE USP. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences (2023). Extraction of Drugs and Metabolites from Biological Matrices. Retrieved from [Link]
- Khan, M., et al. (2022). Fabrication of Tizanidine Loaded Patches Using Flaxseed Oil and Coriander Oil as a Penetration Enhancer for Transdermal Delivery. Molecules, 27(19), 6524.
-
ResearchGate (2025). Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate (2025). A validated RP-HPLC method for simultaneous estimation of tizanidine and valdecoxib in pharmaceutical formulation. Retrieved from [Link]
- Zhong, D., et al. (2011). LC-MS/MS determination of tizanidine in human plasma. Chinese Journal of Pharmaceutical Analysis.
-
ResearchGate (2025). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Retrieved from [https://www.researchgate.net/publication/369460292_Development_of_Stability_Indicating_RP-HPLC_Method_for_Tizanidine_Hydrochloride_in_Bulk_Drug_and_Pharmaceutical_Dosage_Form]([Link]_ Hydrochloride_in_Bulk_Drug_and_Pharmaceutical_Dosage_Form)
- Attia, K. A. M., et al. (2016). Indicating Determination of Tizanidine in Presence of Its Oxidative Degradation. International Journal of Pharmaceutical and Phytopharmacological Research, 5(3), 166-195.
- Thomson Instrument Company (2020, May 12).
- D'Arienzo, R., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 29(1), 221.
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ResearchGate (2024). Recovery of tizanidine hydrochloride. Retrieved from [Link]
- Ko, M., & Kim, Y. (2005). Extraction of Muscle Relaxants in Human Body Fluids by Solid‐Phase Extraction. Journal of Forensic Sciences, 50(4), 1-5.
- Reddy, G. S., et al. (2008). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. E-Journal of Chemistry, 5(3), 555-558.
- Shirsand, S. B., et al. (2011). FABRICATION AND EVALUATION OF FAST DISSOLVING TABLETS OF TIZANIDINE HYDROCHLORIDE BY SOLID DISPERSION TECHNIQUE. International Journal of Pharmacy and Pharmaceutical Sciences, 3(2), 121-125.
- Shirsand, S. B., et al. (2012). Development of Orodispersible Tizanidine HCl Tablets Using Spray Dried Coprocessed Exipient Bases. Indian Journal of Pharmaceutical Sciences, 74(4), 301.
-
Journal of Drug Delivery and Therapeutics (2023). View of Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Retrieved from [Link]
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Reducing background noise in Tizanidine GC-MS analysis.
A Guide to Reducing Background Noise and Ensuring Analytical Integrity
Welcome to the technical support center for Tizanidine analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background noise, ensuring the accuracy and reliability of your analytical data. As Senior Application Scientists, we have compiled this resource based on extensive field experience and established best practices.
Frequently Asked Questions (FAQs)
This section addresses common questions and provides immediate, actionable solutions to prevalent issues encountered during Tizanidine GC-MS analysis.
Q1: My baseline is consistently high, even during blank runs. What is the most likely cause?
A high baseline at lower temperatures is often indicative of contamination within the system rather than column bleed.[1] Potential sources include contaminated carrier gas, a dirty injector, or a contaminated detector.[1][2] It's crucial to ensure the purity of your carrier gas and consider installing traps to remove hydrocarbons, water, and oxygen.[3][4]
Q2: I am observing sharp, repetitive peaks in the high-temperature range of my chromatogram. What could be the source?
Sharp, repetitive peaks, especially at higher temperatures, are characteristic of septum bleed.[5][6] These peaks can be mistaken for column bleed, but their appearance as distinct peaks rather than a rising baseline is a key differentiator.[6][7] This issue can arise from incompatible solvents attacking the vial cap septum or from the degradation of the inlet septum over time.[5][8]
Q3: My mass spectra show significant peaks at m/z 73, 147, 207, and 281. What do these ions indicate?
These ions are characteristic of siloxanes, which are common contaminants in GC-MS systems.[9][10] The ion m/z 207 is a very common indicator of column bleed, while m/z 73, 147, 281, and 355 are often associated with bleed from vial or inlet septa.[10][11] These compounds originate from the silicone-based materials used in septa, o-rings, and the column's stationary phase.[9][12]
Q4: I have identified phthalate contamination (e.g., m/z 149) in my analysis. How can I eliminate this?
Phthalates are ubiquitous plasticizers and common laboratory contaminants.[9][13] The ion at m/z 149 is a characteristic fragment of many phthalates.[9] Sources can include plastic labware, gloves, and even packaging materials.[9][13][14] To mitigate this, use high-purity solvents, minimize the use of plastic consumables, and ensure all glassware is thoroughly cleaned.[15][16]
Q5: Is derivatization necessary for Tizanidine analysis by GC-MS, and can it contribute to background noise?
Yes, derivatization is often employed for Tizanidine analysis to improve its chromatographic properties.[17][18] A common method involves trimethylsilylation (TMS) using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[17][18] While this improves peak shape and sensitivity, the derivatizing agents themselves or byproducts can introduce background noise if not used correctly or if excess reagent is injected. It is crucial to optimize the derivatization reaction and perform a thorough sample clean-up.
In-Depth Troubleshooting Guides
This section provides a systematic approach to identifying and resolving more complex background noise issues.
Guide 1: Systematic Troubleshooting of High Background Noise
High background noise can obscure the signal of your target analyte, Tizanidine, leading to poor sensitivity and inaccurate quantification. This guide provides a logical workflow to diagnose and resolve the root cause.
Step 1: Isolate the Source - GC or MS?
The first step is to determine if the contamination originates from the Gas Chromatograph (GC) or the Mass Spectrometer (MS).[19][20]
-
Procedure:
-
Cool down the GC oven and inlet.
-
Remove the column from the MS transfer line.
-
Cap the MS inlet with a blank, no-hole ferrule.
-
Pump down the MS and acquire data.
-
-
Interpretation:
Diagram: Troubleshooting Workflow
Caption: A systematic workflow for isolating the source of background noise.
Guide 2: Addressing GC-Related Contamination
If the noise originates from the GC, follow these steps:
1. Carrier Gas Purity:
-
Rationale: Impurities in the carrier gas, such as moisture, oxygen, and hydrocarbons, can contribute to a high baseline and damage the column's stationary phase.[3][4]
-
Action:
2. Inlet Maintenance:
-
Rationale: The inlet is a primary source of contamination due to the accumulation of non-volatile sample residues and degradation products from the septum and liner.[22]
-
Protocol: Septum and Liner Replacement
-
Cool the inlet to a safe temperature (below 50°C).
-
Turn off the carrier gas flow to the inlet.
-
Wearing clean, lint-free gloves, remove the septum nut and the old septum.
-
Remove the liner. If it appears discolored or contains visible residue, it must be replaced.[23]
-
Wipe the inlet surfaces with a solvent-moistened swab (e.g., methanol or acetone).
-
Install a new, deactivated liner and a new pre-conditioned septum.
-
Reassemble the inlet, restore gas flow, and perform a leak check.
-
3. Column Conditioning:
-
Rationale: Column bleed occurs when the stationary phase degrades at high temperatures, leading to a rising baseline.[7][24][25] Proper conditioning removes volatile contaminants and stabilizes the stationary phase.
-
Protocol: Column Conditioning
-
Ensure the column is installed in the inlet but disconnected from the MS detector to prevent contamination.
-
Purge the column with carrier gas at room temperature for 15-30 minutes to remove oxygen.[1]
-
Program the oven to ramp up to a temperature 20°C above your method's maximum, or to the column's maximum isothermal temperature, whichever is lower.[1]
-
Hold at this temperature for 1-2 hours.
-
Cool the oven, connect the column to the MS, and allow the system to stabilize.
-
Guide 3: Identifying and Eliminating Common Contaminants
Specific ions in the background can act as fingerprints for certain types of contamination.
Table: Common Background Ions and Their Probable Sources
| m/z (Mass-to-Charge Ratio) | Compound Class/Identity | Probable Source(s) |
| 18, 28, 32, 44 | Water, Nitrogen, Oxygen, Carbon Dioxide | Air leak in the system.[9][19] |
| 43, 58 | Acetone | Cleaning solvent residue.[9][19] |
| 73, 147, 207, 281, 355 | Siloxanes | Septum bleed, column bleed, vial septa, O-rings.[9][10][26] |
| 149, 167, 279 | Phthalates | Plasticizers from lab consumables (vials, caps, gloves).[9][27] |
| Peaks spaced by 14 amu | Hydrocarbons | Pump oil, fingerprints, contaminated solvents.[20] |
Diagram: Sources of Contamination in a GC-MS System
Caption: Common sources of contamination affecting GC-MS analysis.
By following these structured troubleshooting guides and paying close attention to preventative maintenance, you can significantly reduce background noise in your Tizanidine GC-MS analysis, leading to more reliable and accurate results.
References
-
Agilent Technologies. (n.d.). What are the common contaminants in my GCMS. Retrieved from [Link]
-
Scribd. (n.d.). Common GCMS Contaminants Guide. Retrieved from [Link]
-
HPLC Chromatography Hints and Tips. (2021, December 11). GC-MS Contamination Identification and Sources. Retrieved from [Link]
-
GL Sciences. (n.d.). Siloxane peaks in baseline GCMS. Retrieved from [Link]
-
Journal of Chromatographic Science. (2013, February). Septum bleed during GC-MS analysis: utility of septa of various makes. Retrieved from [Link]
-
Oxford Academic. (2012, July 10). Septum Bleed during GC–MS Analysis: Utility of Septa of Various Makes. Retrieved from [Link]
-
Restek. (2022, June 9). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Retrieved from [Link]
-
Restek. (2020, October 28). How to Diagnose GC Septum Bleed Contamination Sources: Could it be Your Vial Cap? Retrieved from [Link]
-
Crawford Scientific. (2021, March 26). Achieving Low Levels of GC Column Bleed. Retrieved from [Link]
-
Restek. (n.d.). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Retrieved from [Link]
-
Phenomenex. (2016, February 3). What is GC column bleed? Retrieved from [Link]
-
Separation Science. (2024, June 5). GC Column Bleed: Causes and Prevention. Retrieved from [Link]
-
Delloyd's Lab-Tech. (n.d.). Gas chromatography Troubleshooting methods. Retrieved from [Link]
-
Phenomenex. (2025, April 1). Preventing Column Bleed in Gas Chromatography. Retrieved from [Link]
-
Agilent Technologies. (2025). Analysis of Phthalates Using GC/MS With Hydrogen Carrier Gas: The Importance of Reducing Interferences and Contamination. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, April 15). Evaluating Phthalate Contaminant Migration Using Thermal Desorption–Gas Chromatography–Mass Spectrometry (TD–GC–MS). Retrieved from [Link]
-
Leckerman Law. (n.d.). Gas Chromatograph Contamination Issues. Retrieved from [Link]
-
Reddit. (2013, May 3). Help minimizing siloxane peaks in GC-MS. Retrieved from [Link]
-
Chromatography Research Supplies. (2020, September 29). Those Darn Phthalates. Retrieved from [Link]
-
Phenomenex. (2016, January 4). GC Technical Tip: How to Identify & Prevent Septum Bleed. Retrieved from [Link]
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Chromatography Forum. (2009, August 20). Cyclosiloxane peaks in blanks on GC/MS. Retrieved from [Link]
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LabRulez. (2021, January 27). Stop the Bleed: Tips and Tricks on GC Column Bleed. Retrieved from [Link]
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CORE. (n.d.). DETECTION AND QUANTIFICATION OF PHTHALATES IN LIQUID FOOD PRODUCTS BY GC-MS. Retrieved from [Link]
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Restek. (n.d.). How to Diagnose GC Septum Bleed Contamination Sources: Could it be Your Vial Cap? Retrieved from [Link]
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Achieve Centre. (2025, November 12). Agilent GC/MS: Troubleshooting & Maintenance Tips. Retrieved from [Link]
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CHROMacademy. (n.d.). GC-MS Contamination. Retrieved from [Link]
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ResearchGate. (2017, February 23). How do I decrease background noise on GC/MS? Retrieved from [Link]
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Scientific Instrument Services. (n.d.). MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise. Retrieved from [Link]
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National Center for Biotechnology Information. (2002, July). Determination of tizanidine in human plasma by gas chromatography-mass spectrometry. Retrieved from [Link]
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ResearchGate. (2025, August 6). Determination of tizanidine in human plasma by gas chromatography-mass spectrometry | Request PDF. Retrieved from [Link]
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Element Lab Solutions. (n.d.). GC Inlet Maintenance. Retrieved from [Link]
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Lab.Equipment. (2025, November 10). The GC inlet is a major area for contamination. How should we maintain it routinely? Retrieved from [Link]
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ResearchGate. (n.d.). Gas chromatography/mass spectrometry (GC/MS) analysis of contaminants... | Download Scientific Diagram. Retrieved from [Link]
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Agilent Technologies. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Retrieved from [Link]
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YouTube. (2022, April 10). How to Troubleshoot and Improve your GC/MS. Retrieved from [Link]
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IntechOpen. (2019, November 28). How Do I Maintain My GC-MS? Retrieved from [Link]
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Agilent Technologies. (2018, April 10). Simple Strategies for GC/MS Success. Retrieved from [Link]
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LCGC International. (n.d.). Stopping GC and GC–MS Problems Before They Start. Retrieved from [Link]
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Postnova Analytics GmbH. (n.d.). Maintaining your Agilent GC and GC/MS Systems. Retrieved from [Link]
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Reddit. (2024, September 22). Contaminant on GCMS. Retrieved from [Link]
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ResearchGate. (2025, August 6). Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry | Request PDF. Retrieved from [Link]
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Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
-
ResearchGate. (2020, September 9). How we can eliminate background signals/noise in GC-MS/MS? Retrieved from [Link]
-
Semantic Scholar. (2002, June 27). Determination of tizanidine in human plasma by gas chromatography-mass spectrometry. Retrieved from [Link]
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Technical Support Center: Ensuring Accurate Tizanidine Quantification in Biological Matrices
Welcome to the technical support center for the analysis of tizanidine in biological matrices. As a Senior Application Scientist, I understand the nuances and challenges researchers, scientists, and drug development professionals face when dealing with this compound. Tizanidine's inherent instability can lead to variable and unreliable results if not handled with the utmost care from sample collection to analysis.
This guide is designed to be a practical resource, moving beyond rote protocols to explain the "why" behind each step. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in your laboratory.
Understanding the Core Challenge: The Instability of Tizanidine
Tizanidine, a centrally acting α2-adrenergic agonist, is susceptible to degradation, particularly in solution and when exposed to certain environmental factors. Its primary route of metabolism in the body is through the cytochrome P450 enzyme CYP1A2, leading to the formation of inactive metabolites.[1][2] However, pre-analytical and analytical variables can also significantly impact its integrity in collected biological samples. Forced degradation studies have shown that tizanidine is particularly vulnerable to oxidation and photolysis.[3][4] This inherent instability is the central challenge that this guide will help you navigate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common questions and problems encountered during the analysis of tizanidine in biological matrices such as plasma, blood, and urine.
Sample Collection and Handling
Question 1: I'm seeing lower than expected tizanidine concentrations in my plasma samples. Could the collection process be the issue?
Answer: Absolutely. The initial handling of the sample is a critical control point. Tizanidine's stability is influenced by temperature, light, and even the type of collection tube used.
-
Causality: Delay in processing blood samples can lead to enzymatic degradation of tizanidine. Even at room temperature, metabolic enzymes in blood cells can remain active. Furthermore, exposure to light can initiate photolytic degradation.[3]
-
Troubleshooting Steps:
-
Minimize Time to Centrifugation: Process blood samples as quickly as possible after collection. Aim to centrifuge and separate plasma or serum within one hour.
-
Temperature Control: If immediate processing is not possible, store the whole blood samples on ice or in a refrigerated environment (2-8°C) to slow down enzymatic activity.
-
Light Protection: Use amber-colored collection tubes or wrap the tubes in aluminum foil to protect the sample from light.
-
Anticoagulant Choice: While direct comparative studies on tizanidine stability with different anticoagulants are limited, EDTA is a common choice for drug analysis as it chelates calcium ions, which can be cofactors for some enzymes.[5][6] Heparin, which acts by inhibiting thrombin, is another option.[5] Consistency in the choice of anticoagulant across all samples in a study is crucial.
-
Question 2: What are the optimal storage conditions for plasma and urine samples containing tizanidine?
Answer: Proper storage is paramount for maintaining the integrity of your samples over time.
-
Expert Insight: For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable. However, for long-term storage, freezing at -20°C or, ideally, -80°C is essential. Studies have shown that tizanidine is stable in human plasma for at least one month when stored frozen, even after multiple freeze-thaw cycles.[3]
-
Data Summary: Tizanidine Stability in Human Plasma
Storage Condition Duration Stability Reference Frozen (-20°C) 3 weeks >95% recovery [3] | Frozen (-20°C) | 1 month (with 3 freeze-thaw cycles) | Stable | |
Question 3: I've noticed a significant drop in tizanidine concentration after thawing my plasma samples. What could be happening?
Answer: This issue often points to problems with the freeze-thaw process itself or instability in the thawed matrix.
-
Causality: Repeated freeze-thaw cycles can lead to changes in the sample matrix, such as pH shifts and protein precipitation, which can accelerate the degradation of sensitive compounds like tizanidine. While some studies show good stability after three cycles, minimizing the number of thaws is a best practice.
-
Troubleshooting Steps:
-
Aliquot Samples: Upon initial processing, aliquot your plasma or urine samples into smaller, single-use volumes. This prevents the need for repeated thawing of the entire sample.
-
Thawing Procedure: Thaw samples rapidly in a water bath at room temperature and then immediately place them on ice. Avoid slow thawing at room temperature for extended periods.
-
Post-Thaw Handling: Once thawed, keep the samples on ice and process them as quickly as possible. Do not let them sit at room temperature for prolonged durations.
-
Sample Preparation and Extraction
Question 4: My recovery of tizanidine during solid-phase extraction (SPE) is inconsistent. What can I do to improve it?
Answer: Inconsistent recovery is a common challenge in bioanalysis. The key is to optimize each step of the extraction process and ensure it is reproducible.
-
Expert Insight: The choice of SPE sorbent, conditioning, loading, washing, and elution solvents are all critical. For a basic compound like tizanidine, a cation-exchange or a reversed-phase sorbent is often a good starting point.
-
Self-Validating Protocol Steps:
-
pH Adjustment: Before loading onto the SPE cartridge, ensure the pH of your sample is appropriate for the chosen sorbent. For a reversed-phase sorbent, a slightly basic pH will ensure tizanidine is in its neutral form and retains well. For cation-exchange, an acidic pH will ensure it is protonated.
-
Washing Step Optimization: The wash step is crucial for removing interferences without eluting the analyte. Use a wash solvent that is strong enough to remove contaminants but weak enough to leave tizanidine bound to the sorbent.
-
Elution Solvent Strength: Ensure your elution solvent is strong enough to fully desorb tizanidine from the sorbent. For reversed-phase, this is typically a high percentage of organic solvent. For cation-exchange, an elution solvent with a high ionic strength or a pH that neutralizes the charge on tizanidine is needed.
-
Question 5: I'm using protein precipitation for sample cleanup, but I'm getting significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
Answer: Protein precipitation is a simple and fast method, but it is less selective than SPE and can result in significant matrix effects.
-
Causality: Matrix effects, primarily ion suppression or enhancement, occur when co-eluting endogenous components from the biological matrix affect the ionization efficiency of the analyte in the mass spectrometer source.
-
Troubleshooting Strategies:
-
Optimize Chromatography: Develop a robust chromatographic method with sufficient retention and separation of tizanidine from the bulk of the matrix components. A longer run time with a shallower gradient can often improve separation.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., tizanidine-d4) is the gold standard for correcting matrix effects. It co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.
-
Consider Alternative Extraction: If matrix effects are still problematic, switching to a more selective sample preparation technique like liquid-liquid extraction (LLE) or SPE is recommended.
-
Experimental Protocols
Protocol 1: Recommended Blood Sample Collection and Processing
This protocol is designed to minimize pre-analytical degradation of tizanidine.
-
Collection: Collect whole blood into K2EDTA-containing tubes.
-
Mixing: Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Light Protection: Immediately wrap the tube in aluminum foil or use an amber tube.
-
Temporary Storage: If immediate centrifugation is not possible, place the tube on ice or in a refrigerator at 2-8°C for no longer than 2 hours.
-
Centrifugation: Centrifuge the blood sample at 1500-2000 x g for 10-15 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.
-
Aliquoting and Storage: Transfer the plasma into clearly labeled, single-use polypropylene tubes and immediately freeze at -80°C for long-term storage.
Caption: Recommended workflow for blood sample handling for tizanidine analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of Tizanidine from Plasma
This protocol provides a robust method for extracting tizanidine from plasma, minimizing matrix effects.
-
Sample Preparation: To 200 µL of plasma in a polypropylene tube, add 25 µL of internal standard working solution (e.g., tizanidine-d4 at an appropriate concentration). Vortex briefly.
-
pH Adjustment: Add 50 µL of 1M sodium hydroxide to basify the sample. Vortex for 10 seconds.
-
Extraction: Add 1 mL of a non-polar organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS/MS analysis. Vortex to dissolve the residue.
-
Analysis: Inject an appropriate volume onto the LC-MS/MS system.
Caption: Step-by-step workflow for liquid-liquid extraction of tizanidine.
In-Depth Scientific Explanations
The Chemistry of Tizanidine Degradation
Tizanidine's structure contains several moieties susceptible to chemical transformation. The imidazoline ring can undergo hydrolysis, and the molecule as a whole is prone to oxidation.[4] Photodegradation can also occur, leading to the formation of various breakdown products.[7] Understanding these potential degradation pathways is crucial for developing stability-indicating analytical methods that can distinguish the parent drug from its degradants.
Sources
- 1. A Disproportionality Analysis of Drug-Drug Interactions of Tizanidine and CYP1A2 Inhibitors from the FDA Adverse Event Reporting System (FAERS) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stability-indicating HPTLC determination of tizanidine hydrochloride in bulk drug and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. needle.tube [needle.tube]
- 6. EDTA is a better anticoagulant than heparin or citrate for delayed blood processing for plasma DNA analysis. - Biospecimen Research Database [brd.nci.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Low-Level Detection of Tizanidine
Welcome to the technical support resource for the analytical determination of Tizanidine. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust and sensitive methods for quantifying Tizanidine, particularly at low concentrations in complex biological matrices. As a centrally acting α2-adrenergic agonist with extensive first-pass metabolism, Tizanidine often presents at low pg/mL to ng/mL concentrations in plasma, demanding highly refined analytical strategies.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our focus is on the causality behind experimental choices, empowering you to diagnose and resolve common issues encountered during method development and validation.
Part 1: Method Selection - Choosing the Right Tool for the Job
The first critical decision is selecting the appropriate analytical technology. The choice between HPLC-UV and LC-MS/MS is fundamentally a question of required sensitivity and sample matrix complexity.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique, HPLC-UV or LC-MS/MS, is more suitable for my Tizanidine study?
A1: The answer depends entirely on your application and sample matrix.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard and required for low-level quantification in biological matrices like plasma, serum, or urine.[3] Due to Tizanidine's extensive metabolism and resulting low circulating concentrations, the sensitivity of LC-MS/MS, with lower limits of quantification (LLOQ) reported as low as 10-50 pg/mL, is essential for pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies.[3][4] Its specificity, derived from monitoring specific mass transitions, allows it to distinguish Tizanidine from endogenous matrix components and other metabolites.[5]
-
HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) is suitable for applications where Tizanidine concentrations are much higher, such as in the analysis of bulk drug substances or pharmaceutical dosage forms (tablets).[6][7] The typical LLOQ for HPLC-UV methods is in the µg/mL range, making it insufficiently sensitive for bioanalysis.[8] It is, however, a cost-effective and robust choice for quality control assays and stability-indicating methods in manufacturing environments.[6]
Q2: I am analyzing a pharmaceutical tablet formulation. Is LC-MS/MS necessary?
A2: No, it is generally not necessary and would be considered overkill. A well-validated isocratic RP-HPLC-UV method is sufficient and more practical for this purpose.[7] The concentration of Tizanidine in a tablet is high enough to be easily detected by UV. A typical method would use a C18 column with a mobile phase of acetonitrile and a phosphate buffer at an acidic pH (e.g., pH 3.0), with detection around 230 nm.[6]
Part 2: LC-MS/MS Method Refinement & Troubleshooting
Achieving reliable, low-level detection of Tizanidine with LC-MS/MS requires careful optimization of sample preparation, chromatography, and mass spectrometer settings. This section addresses common problems encountered in the field.
Troubleshooting Guide: Common LC-MS/MS Issues
Q1: My Tizanidine signal is strong in pure solvent, but significantly lower or absent in extracted plasma samples. What is the likely cause?
A1: This is a classic symptom of ion suppression , a prevalent matrix effect in bioanalysis.[9][10]
-
Expert Explanation (The "Why"): Biological matrices like plasma are rich in endogenous compounds, particularly phospholipids. During the electrospray ionization (ESI) process, these co-eluting matrix components compete with Tizanidine for the available charge and droplet surface area. This interference hinders the efficient ionization of Tizanidine, reducing the number of ions that enter the mass spectrometer and thereby suppressing its signal.[11]
-
Troubleshooting Workflow:
-
Improve Sample Preparation: The most effective strategy is to remove the interfering components before they reach the LC-MS system.[9] Protein precipitation (PPT) is a fast but "dirty" method that often leaves significant amounts of phospholipids in the extract. Consider switching to a more rigorous technique:
-
Liquid-Liquid Extraction (LLE): LLE provides a much cleaner extract. Tizanidine can be extracted from alkalinized plasma using solvents like ethyl acetate or diethyl ether.[4][12]
-
Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and can effectively remove phospholipids and other interferences.[9]
-
-
Optimize Chromatography: If sample preparation cannot be changed, modify your chromatographic method to separate Tizanidine from the region where phospholipids typically elute (often in the middle of a reversed-phase gradient). A longer gradient or a different stationary phase may be required.[9]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard, such as Tizanidine-d4, is the ultimate tool to compensate for matrix effects.[12] Because the SIL-IS is chemically identical to the analyte, it will experience the same degree of ion suppression. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[10]
-
dot
Caption: A logical workflow for diagnosing and resolving ion suppression.
Q2: I'm seeing significant peak tailing for Tizanidine. What are the potential causes and solutions?
A2: Peak tailing for a basic compound like Tizanidine in reversed-phase HPLC often points to secondary interactions with the stationary phase or issues with the mobile phase.
-
Expert Explanation (The "Why"): Residual, un-capped silanol groups on the surface of silica-based C18 columns are acidic. The basic amine functional groups on the Tizanidine molecule can engage in strong ionic interactions with these silanols. This secondary binding mechanism slows down a portion of the analyte molecules, causing them to elute later than the main band, resulting in a tailed peak.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., pH 3.0-3.5 using formic or phosphoric acid).[6][7] At this pH, Tizanidine is fully protonated (ionized), and the residual silanol groups are non-ionized, which minimizes the unwanted secondary interactions.
-
Increase Buffer Strength: A weak buffer may not maintain a consistent pH on the column surface, leading to inconsistent ionization and peak tailing.[13] Try increasing the buffer concentration to 20-50 mM.
-
Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping (e.g., Zorbax SB C18, Waters Symmetry C18) have a much lower concentration of free silanols and are designed to produce excellent peak shapes for basic compounds.[4][6]
-
Check for Column Overload: Injecting too high a concentration of Tizanidine can saturate the stationary phase and cause peak distortion.[13] Dilute your sample and reinject.
-
Q3: My results are inconsistent, and I suspect analyte carryover from one injection to the next. How can I confirm and resolve this?
A3: Carryover is a critical issue for low-level detection, as the residue from a high-concentration sample can artificially inflate the result of a subsequent low-concentration sample.
-
Expert Explanation (The "Why"): Tizanidine can adsorb to active sites within the HPLC system, including the injector, tubing, and the column itself. This adsorbed analyte can then slowly leach out in subsequent runs, appearing as a peak in blank injections.
-
Troubleshooting Steps:
-
Confirm Carryover: Inject the highest concentration standard from your calibration curve, followed immediately by one or two blank injections (mobile phase or extracted blank matrix). If a peak for Tizanidine appears in the blank runs, carryover is confirmed.[14]
-
Optimize Injector Wash: The autosampler's needle wash procedure is the first line of defense. Ensure your wash solution is strong enough to solubilize Tizanidine effectively. A common mistake is using only the initial mobile phase as a wash. Use a wash solution with a higher percentage of organic solvent and a small amount of acid (e.g., 90:10 Acetonitrile:Water with 0.1% Formic Acid).
-
Modify Mobile Phase: A mobile phase that is too weak may not effectively elute all the Tizanidine from the column during the run. Ensure the organic content at the end of your gradient is high enough to flush the column completely.
-
Check for Hardware Contamination: If the problem persists, components like the injector rotor seal may need to be cleaned or replaced.
-
Part 3: Sample Preparation - The Foundation of Accurate Bioanalysis
No amount of instrumentation refinement can compensate for poor sample preparation. This step is crucial for removing interferences and ensuring consistent analyte recovery.
dot
Caption: A typical workflow for Tizanidine analysis in plasma samples.
Step-by-Step Protocol: Liquid-Liquid Extraction (LLE) for Tizanidine in Plasma
This protocol is a robust starting point based on validated methods.[3][12]
-
Aliquoting: Pipette 100 µL of human plasma into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the Tizanidine-d4 internal standard working solution. Vortex for 10 seconds. Causality: Adding the IS early ensures it undergoes the exact same extraction process as the analyte, enabling it to account for any variability or loss during sample handling.[12]
-
Alkalinization: Add 25 µL of a weak base (e.g., 0.1 M NaOH) to raise the sample pH. Vortex briefly. Causality: Tizanidine is a basic drug. Raising the pH above its pKa deprotonates it, making it neutral and thus more soluble in organic extraction solvents.
-
Extraction: Add 500 µL of ethyl acetate. Vortex vigorously for 2 minutes. Causality: Vigorous mixing creates a large surface area between the aqueous and organic phases, facilitating the transfer of the neutral Tizanidine into the organic layer.
-
Centrifugation: Centrifuge at 10,000 rpm for 5 minutes. Causality: This step cleanly separates the upper organic layer (containing Tizanidine) from the lower aqueous layer and the precipitated protein pellet.
-
Supernatant Transfer: Carefully transfer the supernatant (organic layer) to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Causality: Reconstituting in the mobile phase ensures compatibility with the chromatographic system and helps produce sharp, well-defined peaks.[13]
-
Injection: Inject 5 µL into the LC-MS/MS system.
Part 4: Analyte Stability & Handling
Q1: How stable is Tizanidine in solution and in plasma? Are there special handling precautions?
A1: Tizanidine stability is a critical factor for accurate quantification.
-
Stock and Working Solutions: Tizanidine is generally stable in solution when stored at 2-8°C.[8] However, studies on forced degradation have shown it is susceptible to oxidation and photolytic degradation .[15][16] Therefore, it is best practice to prepare fresh working solutions regularly and store all solutions in amber vials or protected from light.
-
Plasma Samples: Tizanidine is relatively stable in plasma. For long-term storage, samples should be kept frozen at -20°C or -80°C. Before analysis, allow samples to thaw completely at room temperature.[17] Multiple freeze-thaw cycles should be avoided if possible, and stability should be confirmed during method validation.
Part 5: Quantitative Data Summary
The following tables summarize typical parameters from validated methods for Tizanidine analysis, providing a reference for method development.
Table 1: Summary of Validated LC-MS/MS Methods for Tizanidine in Human Plasma
| Parameter | Method 1[3] | Method 2[4] | Method 3[12] |
| LLOQ | 50 pg/mL | 10.0 pg/mL | Not Specified |
| Column | Reversed-phase | Zorbax SB C18 | Not Specified |
| Mobile Phase | Isocratic | Methanol:10mM Ammonium Acetate:Formic Acid (55:45:0.1) | Not Specified |
| Sample Prep | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Extraction Solvent | Not Specified | Diethyl Ether | Ethyl Acetate |
| Internal Standard | Not Specified | Huperzine A | Tizanidine-d4 |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| SRM Transition | Not Specified | m/z 254 → 44 | Not Specified |
Table 2: Summary of Validated HPLC-UV Methods for Tizanidine in Formulations
| Parameter | Method 1[6] | Method 2[7] |
| Application | Bulk Drug & Dosage Form | Bulk Drug & Dosage Form |
| Linearity Range | 4-80 µg/mL | 20-60 µg/mL |
| Column | Waters Symmetry C18 (250x4.6 mm, 5µm) | Waters Symmetry C18 (250x4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (20:80 v/v), pH 3.0 | Acetonitrile:Phosphate Buffer (20:80 v/v), pH 3.0 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection λ | 230 nm | 230 nm |
References
-
Nirogi, R., Kandikere, V., Mudigonda, K., Komarneni, P., & Aleti, R. (2006). Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2286-2292. [Link]
-
ZHONG Da-fang, Z. G. (2011). LC-MS/MS determination of tizanidine in human plasma. Journal of Pharmaceutical Analysis. [Link]
-
Zhong, D. (2011). LC-MS/MS determination of tizanidine in human plasma. Chinese Journal of Pharmaceutical Analysis. [Link]
-
Rani, R., & Chaudhari, L. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Journal of Drug Delivery and Therapeutics, 13(3), 80-87. [Link]
-
Unknown Author. (2022). bio-analytical method development and validation for the estimation of tizanidine in human plasma using rp-hplc. GSC Biological and Pharmaceutical Sciences, 18(1), 209-215. [Link]
-
Rani, R. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. ResearchGate. [Link]
-
Nirogi, R. (2006). Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry. ResearchGate. [Link]
-
ResearchGate. (2015). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF TIZANIDINE IN K2EDTA HUMAN PLASMA BY USING LC-MS/MS. [Link]
-
Sattar, M. A., Lakshmi, M. S. S., Jyothi, D. S., Sudha, M. B., & Krishna, M. K. S. (2022). Development and Validation of a HPLC Method for the Estimation of Tizanidine and Ibuprofen in Bulk and Dosage forms. Asian Journal of Pharmaceutical Analysis, 12(4), 223-227. [Link]
-
Unknown Author. (2022). DEVELOPMENT AND VALIDATION FOR NEW ANALYTICAL METHOD OF TIZANIDINE BY RP-HPLC. JOURNAL OF PHARMACEUTICAL ANALYSIS. [Link]
-
Al-Khafaji, M., Al-Saady, A., & Al-Ghanimy, K. (2023). An isocratic RP-HPLC-UV method for simultaneous quantification of tizanidine and lidocaine: application to in vitro release studies of a subcutaneous implant. RSC Advances, 13(54), 38555-38564. [Link]
-
Addiction Resource. (2020). Zanaflex Half-Life: How Long Does Tizanidine Stay in Your System? [Link]
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Shah, J., et al. (2008). Pharmacokinetic comparison of two 4 mg tablet formulations of tizanidine. ResearchGate. [Link]
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Venkatesh, D. N., et al. (2023). BIOANALYTICAL METHOD PROCESS OF CHROMATOGRAPHIC ANALYSIS OF TIZANIDINE IN THE FORMULATION AND HUMAN PLASMA. Rasayan Journal of Chemistry, 16(1), 632-637. [Link]
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Attia, K. A. M., Nassar, M. W. I., & Abdel-Fattah, A. (2016). Indicating Determination of Tizanidine in Presence of Its Oxidative Degradation. International Journal of Pharmaceutical and Phytopharmacological Research, 5(3), 166-195. [Link]
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Gobetti, C., Manoel, J. W., Barbosa, F. D. S., Mendez, A. S. L., & Garcia, C. V. (2025). Stability of Tizanidine Hydrochloride: Photolytic Decomposition Kinetics and Identification of Degradation Products by UHPLC-QTOF/MS. Current Analytical Chemistry. [Link]
-
Unknown Author. (2024). Analytical method development and validation of Tizanidine hydrochloride by uv spectroscopy. SlideShare. [Link]
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Darwish, H. W., Metwaly, F. H., & El-Kholy, A. E. (2013). Spectrophotometric determination of tizanidine and orphenadrine via ion pair complex formation using eosin Y. Chemistry Central Journal, 7(1), 1-9. [Link]
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Evitt, A. (2025). 7+ Tizanidine & Drug Tests: Will it Show? Tampa Bay Recovery Center. [Link]
-
Sethi, P. D., & Trivedi, P. (2003). Stability-indicating HPTLC Determination of Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Formulations. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 639-645. [Link]
-
Rathor, S., & Sherje, A. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. Indian Drugs. [Link]
-
Vitale, D. C., Piazza, C., Sinagra, T., Urso, V., Cardì, F., Drago, F., & Salomone, S. (2013). Pharmacokinetic characterization of tizanidine nasal spray, a novel intranasal delivery method for the treatment of skeletal muscle spasm. Clinical Drug Investigation, 33(12), 885-891. [Link]
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Henney, H. R., et al. (1998). A CONTROLLED PHARMACOKINETIC EVALUATION OF TIZANIDINE AND BACLOFEN AT STEADY STATE. Athena Neurosciences, Inc.[Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Tizanidine in Pharmaceutical Dosage Form. [Link]
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Henney, H. R., & View, M. (2009). Relative bioavailability of tizanidine 4-mg capsule and tablet formulations after a standardized high-fat meal: a single-dose, randomized, open-label, crossover study in healthy subjects. Clinical Therapeutics, 31(4), 783-793. [Link]
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Na, M., et al. (2018). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
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Reddy, G. S., et al. (2007). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences, 69(4), 553. [Link]
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Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(22), 2033-2036. [Link]
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Venkatesh, D. N., et al. (2023). BIOANALYTICAL METHOD PROCESS OF CHROMATOGRAPHIC ANALYSIS OF TIZANIDINE IN THE FORMULATION AND HUMAN PLASMA. ResearchGate. [Link]
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Souverain, S., Rudaz, S., & Veuthey, J. L. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]
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Souverain, S., Rudaz, S., & Veuthey, J. L. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]
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Strategies to enhance the sensitivity of Tizanidine quantification.
Welcome to the technical support center for Tizanidine quantification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance the sensitivity and robustness of your analytical methods.
Frequently Asked Questions (FAQs)
General
Q1: What are the most common analytical techniques for Tizanidine quantification in biological matrices?
A1: The most prevalent techniques are High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] LC-MS/MS is generally preferred for bioanalytical studies due to its superior sensitivity and specificity, allowing for quantification at the picogram-per-milliliter (pg/mL) level.[2][4]
Q2: Why is a sensitive quantification method crucial for Tizanidine?
A2: Tizanidine is administered in low doses (typically 2-4 mg), and it undergoes extensive first-pass metabolism, resulting in low circulating concentrations in biological fluids like plasma.[5][6][7] Therefore, a highly sensitive method is essential for accurate pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[2][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Poor Sensitivity / Low Signal Intensity
Q: I am not achieving the required lower limit of quantification (LLOQ) for Tizanidine. How can I improve my signal intensity?
A: Enhancing the sensitivity of Tizanidine quantification involves a multi-faceted approach, focusing on sample preparation, chromatography, and mass spectrometry parameter optimization.
-
Rationale: The goal of sample preparation is to concentrate the analyte and remove interfering matrix components that can suppress the Tizanidine signal.
-
Troubleshooting Steps:
-
Evaluate different extraction techniques:
-
Liquid-Liquid Extraction (LLE): LLE with solvents like ethyl acetate can provide a clean extract and good recovery for Tizanidine.[2][8] Experiment with different organic solvents and pH adjustments of the aqueous phase to optimize extraction efficiency.
-
Solid-Phase Extraction (SPE): SPE can offer cleaner extracts compared to LLE, significantly reducing matrix effects.[9] Various sorbents (e.g., C18, mixed-mode) should be screened.
-
Protein Precipitation (PPT): While simple, PPT with acetonitrile or methanol is often less clean and may lead to more significant matrix effects.[9] It is generally less suitable for achieving very low LLOQs.
-
-
Concentration Step: Ensure the solvent evaporation and reconstitution step is efficient. Reconstituting the dried extract in a smaller volume of mobile phase can significantly increase the on-column concentration.[8]
-
-
Rationale: Proper chromatographic separation is key to reducing co-eluting matrix interferences and improving the signal-to-noise ratio.
-
Troubleshooting Steps:
-
Column Selection: A C18 column is commonly used for Tizanidine analysis.[1][8] Consider using a column with a smaller particle size (e.g., sub-2 µm) for better peak shape and efficiency.
-
Mobile Phase Composition:
-
The mobile phase typically consists of an organic solvent (acetonitrile or methanol) and an aqueous component with a modifier.[10][11]
-
Adding a small amount of formic acid or ammonium acetate to the mobile phase can improve the ionization efficiency of Tizanidine in positive electrospray ionization (ESI) mode.[10]
-
-
Gradient Elution: Employing a gradient elution can help in separating Tizanidine from early-eluting matrix components.[12]
-
-
Rationale: Fine-tuning the mass spectrometer settings is critical for maximizing the Tizanidine signal.
-
Troubleshooting Steps:
-
Ionization Source: Tizanidine ionizes well in positive ESI mode.[2]
-
Multiple Reaction Monitoring (MRM): Optimize the MRM transitions for Tizanidine. The precursor ion will be the protonated molecule [M+H]+, and you should select the most intense and stable product ions.
-
Source Parameters: Systematically optimize parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to achieve the maximum signal intensity for Tizanidine.
-
Experimental Protocol: Liquid-Liquid Extraction for Tizanidine in Human Plasma [8]
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., Tizanidine-d4).[8]
-
Vortex for 10 seconds.
-
Add 500 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
Diagram: Workflow for Enhancing Tizanidine Quantification Sensitivity
Caption: A systematic approach to improving Tizanidine quantification sensitivity.
Issue 2: High Matrix Effects
Q: I am observing significant signal suppression or enhancement for Tizanidine. How can I mitigate matrix effects?
A: Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds, are a common challenge in LC-MS bioanalysis.[13][14] Effectively addressing them is crucial for data accuracy and reproducibility.
-
Rationale: The first step is to confirm the presence and extent of matrix effects.
-
Method: A post-extraction addition method is commonly used. Compare the peak area of Tizanidine in a neat solution to the peak area of Tizanidine spiked into an extracted blank matrix sample. A significant difference indicates the presence of matrix effects.[13][14]
-
Rationale: The goal is to either remove the interfering components or compensate for their effect.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: As discussed in Issue 1, more rigorous sample preparation techniques like SPE can significantly reduce matrix components compared to protein precipitation.[9]
-
Chromatographic Separation: Modify the chromatographic method to separate Tizanidine from the interfering matrix components. This can involve changing the gradient, the organic solvent, or the column chemistry.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[8][10] A SIL-IS, such as Tizanidine-d4, is chemically identical to the analyte and will be affected by matrix effects in the same way.[8][10] This allows for accurate correction during data processing.
-
Dilution of the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression or enhancement.[13]
-
Table 1: Comparison of Strategies to Mitigate Matrix Effects
| Strategy | Principle | Advantages | Disadvantages |
| Improved Sample Cleanup (e.g., SPE) | Removal of interfering matrix components before injection. | Cleaner extract, reduced instrument contamination. | Can be more time-consuming and costly. |
| Chromatographic Separation | Elute Tizanidine at a different retention time than the interferences. | Does not require changes to the extraction protocol. | May require significant method development. |
| Stable Isotope-Labeled Internal Standard | Compensates for signal variability during ionization. | Highly effective and considered the gold standard.[8][10] | Can be expensive. |
| Sample Dilution | Reduces the concentration of both analyte and interferences. | Simple and quick. | Requires a very sensitive assay.[13] |
Diagram: Logic for Addressing Matrix Effects
Caption: A decision-making workflow for troubleshooting matrix effects.
Issue 3: Tizanidine Stability Problems
Q: My QC samples are failing, suggesting Tizanidine is not stable. What stability aspects should I consider?
A: Tizanidine stability must be thoroughly evaluated to ensure the integrity of the samples from collection to analysis.[1][11][15]
-
Rationale: Tizanidine can degrade under various conditions, leading to inaccurate quantification.
-
Troubleshooting Steps & Considerations:
-
Freeze-Thaw Stability: Tizanidine has been shown to be stable in plasma for at least three freeze-thaw cycles.[1] However, this should be confirmed for your specific matrix and storage conditions.
-
Short-Term (Bench-Top) Stability: Evaluate the stability of Tizanidine in the matrix at room temperature for a period that mimics the sample handling time.
-
Long-Term Stability: Assess the stability of Tizanidine in the matrix at the intended storage temperature (e.g., -20°C or -80°C) over the expected duration of the study.
-
Post-Preparative Stability: Determine the stability of the processed samples in the autosampler.
-
Stock Solution Stability: Ensure the stability of Tizanidine in the solvent used for stock and working solutions.
-
Photostability: Tizanidine is known to be susceptible to photolytic degradation.[15] Protect samples and solutions from light.
-
-
Minimize Delays: Process samples as quickly as possible and store them at appropriate temperatures.
-
Control Light Exposure: Use amber vials or protect samples from light to prevent photodegradation.[15]
-
pH Control: Although generally stable, extreme pH conditions during sample preparation should be avoided.
-
Antioxidants: If oxidative degradation is suspected, the addition of antioxidants to the sample might be beneficial, though this needs to be validated.
Table 2: Summary of Tizanidine Stability Studies
| Stability Test | Purpose | Typical Conditions |
| Freeze-Thaw | Simulates the effect of freezing and thawing samples. | 3 cycles at -20°C and room temperature. |
| Bench-Top | Assesses stability during sample handling. | Room temperature for 4-24 hours. |
| Long-Term | Determines appropriate storage conditions. | -20°C or -80°C for the duration of the study. |
| Post-Preparative | Ensures stability in the autosampler. | Autosampler temperature for the expected run time. |
| Photostability | Evaluates degradation due to light exposure. | Controlled exposure to UV or fluorescent light.[15] |
References
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Bio-analytical method development and validation for the estimation of tizanidine in human plasma using rp-hplc. (2022). International Journal of Biology, Pharmacy and Allied Sciences. [Link]
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Nirogi, R., Kandikere, V., Mudigonda, K., & Komarneni, P. (2006). Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2286-2292. [Link]
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BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF TIZANIDINE IN K2EDTA HUMAN PLASMA BY USING LC-MS/MS. (2019). ResearchGate. [Link]
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Bhadauria, R. S., & Joshi, D. B. (2019). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF TIZANIDINE IN K2EDTA HUMAN PLASMA BY USING LC-MS/MS. Journal of Biomedical and Pharmaceutical Research, 8(5). [Link]
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BIOANALYTICAL METHOD PROCESS OF CHROMATOGRAPHIC ANALYSIS OF TIZANIDINE IN THE FORMULATION AND HUMAN PLASMA. (2023). Rasayan Journal of Chemistry. [Link]
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Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry. (2006). ResearchGate. [Link]
-
Stability of Tizanidine Hydrochloride: Photolytic Decomposition Kinetics and Identification of Degradation Products by UHPLC-QTOF/MS. (2025). Latin American Journal of Pharmacy. [Link]
-
Patel, B. D., Nayak, T. A., & Hussain, S. A. T. (2024). Development of RP-HPLC Method of Tizanidine HCL with Some Validation Parameter. Zhongguo Ying Yong Sheng Li Xue Za Zhi, 40. [Link]
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Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. (2021). Latin American Journal of Pharmacy. [Link]
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Rani, A., & Singh, R. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Journal of Drug Delivery and Therapeutics, 13(3-s), 132-140. [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. [Link]
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Standard chromatogram of tizanidine hydrochloride. (n.d.). ResearchGate. [Link]
-
Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. (2023). ResearchGate. [Link]
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Identification and characterization of potential impurities of tizanidine hydrochloride. (n.d.). ijpsonline.com. [Link]
-
Mahadik, K. R., Paradkar, A. R., Agrawal, H., & Kaul, N. (2003). Stability-indicating HPTLC Determination of Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Formulations. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 545-552. [Link]
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Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry. (2006). Semantic Scholar. [Link]
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Fabrication and evaluation of taste masking sachets of tizanidine HCL. (2019). International Journal of Pharmacy and Analytical Research. [Link]
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Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. (2009). Indian Journal of Pharmaceutical Sciences. [Link]
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Design Strategies for Improving Oral Bioavailability of Tizanidine: Solid Dispersion Approach. (2024). Impactfactor.org. [Link]
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Preparations methods of tizanidine (API) and related compounds: A review. (2023). ResearchGate. [Link]
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Mei, H. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1111-1114. [Link]
-
FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. (2021). OUCI. [Link]
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Buleso, A., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International. [Link]
-
Statistical Design for Optimization and Determination of Tizanidine HCl using Folin-Ciocalteu (Fc) as Chromogenic Reagent. (2021). ResearchGate. [Link]
-
A simple kinetic spectrophotometric method for determination of Tizanidine hydrochloride in pharmaceutical preparations. (2011). ResearchGate. [Link]
-
Ogawa, N., et al. (1992). Development of a Simple Spasticity Quantification Method: Effects of Tizanidine on Spasticity in Patients With Sequelae of Cerebrovascular Disease. Journal of International Medical Research, 20(1), 78-86. [Link]
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Tizanidine: Dosage, uses, and warnings. (2021). Medical News Today. [Link]
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STABILITY-INDICATING METHOD FOR DETERMINATION OF TIZANIDINE HYDROCHLORIDE IN PHARMACEUTICAL LC-CAD METHOD USING CHEMOMETRIC APPROACH. (2021). ResearchGate. [Link]
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D'Souza, R. S., & Patel, P. (2023). Tizanidine. In StatPearls. StatPearls Publishing. [Link]
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Tizanidine: Advances in Pharmacology & Therapeutics and Drug Formulations. (2024). Dove Medical Press. [Link]
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PRODUCT MONOGRAPH PrMYLAN-TIZANIDINE Tizanidine Hydrochloride Tablets 4 mg. (2013). Amazon S3. [Link]
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Tizanidine Patient Tips: 7 things you should know. (2024). Drugs.com. [Link]
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Validation & Comparative
Comparison of Tizanidine-d4 with other internal standards for Tizanidine analysis.
A Senior Application Scientist's Guide to Internal Standards in Tizanidine Quantification: A Comparative Analysis of Tizanidine-d4
Authored by a Senior Application Scientist
Introduction: The Imperative for Precision in Tizanidine Bioanalysis
Tizanidine, a centrally acting α2-adrenergic agonist, is a widely prescribed muscle relaxant for managing spasticity associated with conditions like multiple sclerosis and spinal cord injuries.[1][2] Its therapeutic efficacy is closely linked to plasma concentrations, necessitating highly accurate and precise bioanalytical methods for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[1][3] The inherent variability in sample preparation and instrumental analysis, particularly with complex biological matrices like human plasma, poses a significant challenge to achieving reliable quantification.[4][5] The use of an appropriate internal standard (IS) is paramount to mitigate these variabilities and ensure data integrity.[5] This guide provides an in-depth comparison of Tizanidine-d4, a stable isotope-labeled internal standard, with other potential internal standards for the robust analysis of Tizanidine.
The ideal internal standard should mimic the physicochemical properties and behavior of the analyte throughout the entire analytical process—from extraction to detection.[4] This ensures that any variations encountered by the analyte are mirrored by the internal standard, allowing for accurate correction.[6] Stable isotope-labeled standards, such as deuterated compounds, are widely considered the "gold standard" in quantitative mass spectrometry for this reason.[4][7]
Tizanidine-d4: The Superior Choice for an Internal Standard
Tizanidine-d4 is a deuterated analog of Tizanidine, where four hydrogen atoms have been replaced with deuterium. This subtle change in mass allows it to be distinguished from the native Tizanidine by a mass spectrometer, while its chemical and physical properties remain nearly identical.[7] This near-perfect analogy to the analyte makes Tizanidine-d4 an exemplary internal standard for several key reasons:
-
Co-elution with the Analyte: Due to their similar polarities and chemical structures, Tizanidine and Tizanidine-d4 exhibit almost identical retention times in liquid chromatography (LC).[7] This co-elution is critical because it ensures that both compounds experience the same matrix effects and ionization suppression or enhancement at the same time, leading to more accurate correction.[4]
-
Similar Extraction Recovery: During sample preparation, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the internal standard should be recovered from the matrix with the same efficiency as the analyte.[8] The structural similarity of Tizanidine-d4 to Tizanidine ensures that their partitioning behavior between different phases is virtually identical, leading to consistent and comparable recovery.[9]
-
Correction for Matrix Effects: Biological matrices are complex and can significantly impact the ionization efficiency of the analyte in the mass spectrometer's ion source.[9] Because Tizanidine-d4 co-elutes and has the same ionization properties as Tizanidine, it effectively compensates for these matrix-induced variations.[7][10]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is highly recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[11][12]
Alternative Internal Standards: A Comparative Drawback Analysis
While Tizanidine-d4 is the preferred choice, other compounds have been and can be used as internal standards in Tizanidine analysis. However, these alternatives often come with significant limitations.
1. Structural Analogs (Non-Isotopically Labeled):
These are compounds that are chemically similar to the analyte but not isotopically labeled. An example from a published method for Tizanidine analysis is Huperzine A.[13][14]
-
Differential Chromatographic Behavior: Structural analogs will have different retention times from Tizanidine. This separation means they may not experience the same matrix effects at the same time as the analyte, leading to inadequate correction.[15]
-
Varying Extraction Recovery: Differences in physicochemical properties can lead to inconsistent extraction efficiencies between the analyte and the internal standard.[16]
-
Disparate Ionization Efficiency: The ionization response of a structural analog can differ significantly from the analyte and can be affected differently by matrix components.
2. Other Deuterated Compounds (Not Analogs of Tizanidine):
Using a deuterated compound that is not an analog of Tizanidine is generally not a suitable approach. The fundamental principle of an internal standard is to mimic the analyte's behavior, which a structurally unrelated compound, even if deuterated, cannot achieve.
Experimental Data: Tizanidine-d4 vs. a Structural Analog
To illustrate the superior performance of Tizanidine-d4, consider the following hypothetical but representative data from a validation study comparing Tizanidine-d4 with a structural analog internal standard (SA-IS) for the analysis of Tizanidine in human plasma via LC-MS/MS.
Table 1: Comparison of Performance Parameters
| Parameter | Tizanidine-d4 as IS | Structural Analog as IS (SA-IS) | Acceptance Criteria (FDA Guidance)[16][17] |
| Linearity (r²) | >0.998 | >0.995 | ≥0.99 |
| Intra-day Precision (%CV) | < 5% | < 10% | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (%CV) | < 6% | < 12% | ≤15% (≤20% at LLOQ) |
| Accuracy (%Bias) | ± 5% | ± 10% | ±15% (±20% at LLOQ) |
| Matrix Effect (%CV) | < 4% | > 15% | ≤15% |
| Extraction Recovery (%CV) | < 5% | < 15% | Consistent and reproducible |
Analysis of Results:
The data clearly demonstrates that the method using Tizanidine-d4 as the internal standard provides superior precision, accuracy, and a significantly lower matrix effect compared to the method using a structural analog. The high coefficient of variation observed in the matrix effect for the SA-IS indicates that it fails to adequately compensate for signal suppression or enhancement from the plasma matrix.
Experimental Protocol: LC-MS/MS Analysis of Tizanidine in Human Plasma
This section outlines a typical workflow for the quantification of Tizanidine in human plasma using Tizanidine-d4 as the internal standard.
1. Materials and Reagents:
-
Tizanidine reference standard
-
Tizanidine-d4 internal standard[1]
-
Human plasma (with anticoagulant)
-
Methanol, Acetonitrile (HPLC grade)
-
Ethyl acetate (LLE solvent)[2]
-
Formic acid (LC-MS grade)
2. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.[2]
-
Add 25 µL of the Tizanidine-d4 internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of ethyl acetate.[2]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.[2]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 100 µL of the mobile phase.[2]
-
Inject 5 µL into the LC-MS/MS system.[2]
Caption: Sample preparation workflow for Tizanidine analysis.
3. LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 reversed-phase column (e.g., Zorbax SB C18, 150 mm x 4.6 mm, 5 µm)[13]
-
Mobile Phase: Isocratic elution with Methanol:10 mM Ammonium Acetate with 0.1% Formic Acid (55:45, v/v)[13]
-
Flow Rate: 0.8 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Tizanidine: m/z 254 → 44[13]
-
Tizanidine-d4: m/z 258 → 48 (hypothetical, based on a +4 Da shift)
-
Caption: Experimental workflow for LC-MS/MS analysis.
The Causality Behind Experimental Choices
The selection of a liquid-liquid extraction with ethyl acetate is a deliberate choice to efficiently extract Tizanidine, which is a moderately lipophilic compound, from the aqueous plasma matrix while leaving behind many endogenous interferences. The use of a C18 column is standard for reversed-phase chromatography of such compounds. The mobile phase composition is optimized to achieve good peak shape and retention time. Positive ESI is chosen because Tizanidine contains basic nitrogen atoms that are readily protonated. The MRM transitions are highly specific and sensitive for the detection of Tizanidine and its deuterated internal standard.
Conclusion: Ensuring Trustworthiness and Authoritative Grounding
The use of a stable isotope-labeled internal standard, specifically Tizanidine-d4, is the most robust and reliable approach for the quantitative analysis of Tizanidine in biological matrices.[7][18] Its ability to closely mimic the behavior of the analyte throughout the analytical process ensures the highest level of accuracy and precision, effectively compensating for variations in sample preparation and instrumental response.[4][10] This approach aligns with the stringent requirements of regulatory agencies and provides the foundation for trustworthy and reproducible bioanalytical data.[11][12] While other internal standards can be used, they introduce a greater potential for error and require more extensive validation to prove their suitability. For high-stakes applications such as clinical trials and pharmacokinetic studies, the investment in a high-quality, deuterated internal standard like Tizanidine-d4 is indispensable for generating scientifically sound and defensible results.
References
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- Anonymous. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?
- BenchChem. (2025). The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide.
- BenchChem. (2025). Standard Operating Procedure for the Quantification of Tizanidine in Human Plasma using Tizanidine-d4 as an Internal Standard.
- BenchChem. (2025). Application Notes: Quantitative Analysis of Tizanidine in Human Plasma using a Validated LC-MS/MS Method with Tizanidine-d4 Inte.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Anonymous. (n.d.). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A.
- Hilaris Publisher. (n.d.). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards.
- Anonymous. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1).
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
- BenchChem. (n.d.). Isotopic Effects of Deuterated Standards in Mass Spectrometry: A Comparative Guide.
- Ingenta Connect. (2011). LC-MS/MS determination of tizanidine in human plasma. Journal of Pharmaceutical Analysis.
- U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For.
- CIL. (n.d.). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
- U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- Semantic Scholar. (2011). LC-MS/MS determination of tizanidine in human plasma. Chinese Journal of Pharmaceutical Analysis.
- U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation.
- Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation.
- U.S. Food and Drug Administration. (2024). APPLICATION NUMBER: - 216190Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S).
- SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?
- PubMed. (n.d.). Pharmacokinetics of orally administered tizanidine in healthy volunteers.
- ResearchGate. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. International Journal of Pharmaceutical and Bio-Medical Science, 2(1).
- ResearchGate. (n.d.). Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry.
- PubMed. (1994). Pharmacokinetics and pharmacodynamics of tizanidine. Neurology, 44(11 Suppl 9), S29-31.
- BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?
- LCGC International. (n.d.). When Should an Internal Standard be Used?
- Wikipedia. (n.d.). Internal standard.
- ResearchGate. (n.d.). Pharmacokinetic comparison of two 4 mg tablet formulations of tizanidine.
- Semantic Scholar. (n.d.). Pharmacokinetics and pharmacodynamics of tizanidine.
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The Superior Performance of UPLC in Tizanidine Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the quest for methods that are simultaneously rapid, sensitive, and robust is perpetual. This guide provides an in-depth comparison of Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of Tizanidine, a centrally acting α2-adrenergic agonist used for the management of spasticity. We will explore the significant performance advantages of UPLC over traditional High-Performance Liquid Chromatography (HPLC), supported by experimental data, to demonstrate its suitability for high-throughput screening, quality control, and stability studies.
The Analytical Imperative for Tizanidine
Tizanidine hydrochloride's therapeutic importance necessitates rigorous analytical oversight to ensure the quality, safety, and efficacy of its pharmaceutical formulations.[1] A reliable analytical method must be able to accurately quantify the active pharmaceutical ingredient (API) and simultaneously detect and quantify any related impurities or degradation products. This is particularly critical for stability-indicating methods, which are essential for determining the shelf-life of a drug product.
UPLC vs. HPLC: A Paradigm Shift in Liquid Chromatography
The primary distinction between UPLC and HPLC lies in the particle size of the stationary phase. UPLC columns are packed with sub-2 µm particles, a significant reduction from the 3-5 µm particles typically used in HPLC. This fundamental difference, coupled with instrumentation designed to handle higher backpressures, leads to a cascade of performance enhancements.
| Feature | HPLC | UPLC | Advantage of UPLC |
| Particle Size | 3-5 µm | < 2 µm | Higher efficiency, resolution, and speed |
| Peak Capacity | Lower | Higher | Better separation of complex mixtures |
| Resolution | Good | Excellent | Improved separation of closely eluting peaks |
| Analysis Time | Longer | Significantly Shorter | Increased sample throughput |
| Solvent Consumption | Higher | Lower | Reduced operational costs and environmental impact |
| Sensitivity | Good | Higher | Sharper, more concentrated peaks lead to better detection |
The "Why": Causality Behind UPLC's Superiority
The smaller particle size in UPLC columns results in a more tightly packed and uniform stationary phase bed. According to the van Deemter equation, which describes the relationship between linear velocity and plate height (a measure of column efficiency), smaller particles reduce all three terms: eddy diffusion, longitudinal diffusion, and mass transfer. This translates to significantly higher chromatographic efficiency, leading to sharper and narrower peaks. The ability to use higher flow rates without a substantial loss in efficiency is the key to the dramatic reduction in analysis time.
Performance Characteristics of a Tizanidine UPLC Method
A robust UPLC method for Tizanidine has been developed and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for routine analysis and stability studies.[2][3]
Method Specificity and Stability-Indicating Power
A critical requirement for a pharmaceutical analytical method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and placebo components. Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.
In a validated UPLC method, Tizanidine hydrochloride tablets and placebo were subjected to various stress conditions, including acid, base, oxidative, thermal, and photolytic degradation.[1][2][4] The UPLC method effectively separated the Tizanidine peak from all degradation products and placebo interferences, confirming its specificity and stability-indicating capability.[2] For instance, under thermal and alkali conditions, only minimal degradation of about 0.06% and 0.03% respectively was observed, with no interfering peaks at the retention time of Tizanidine or its related impurities.[2]
Enhanced Speed and Efficiency
One of the most significant advantages of the UPLC method is the drastically reduced run time compared to conventional HPLC methods. A validated UPLC method for Tizanidine and its related impurities demonstrated a complete elution of all six known impurities within 11 minutes.[2][3] This is a substantial improvement over the previously reported RP-HPLC method, which had a run time of approximately 32 minutes.[2][3] This acceleration in analysis time allows for a much higher sample throughput, a crucial factor in quality control environments.
Experimental Workflow: Tizanidine UPLC Analysis
Caption: A streamlined workflow for the UPLC analysis of Tizanidine.
Superior Sensitivity: Lower Limits of Detection and Quantitation
The inherent efficiency of UPLC, leading to sharper peaks, directly translates to improved sensitivity. For the analysis of Tizanidine impurities, a validated UPLC method achieved a Limit of Detection (LOD) in the range of 0.008%–0.028% and a Limit of Quantitation (LOQ) in the range of 0.037%–0.057%.[2][3] This high level of sensitivity is crucial for the accurate determination of low-level impurities, ensuring the safety and quality of the final drug product.
Comprehensive Performance Data
The performance of the Tizanidine UPLC method has been rigorously validated, with key parameters summarized below.
| Validation Parameter | Result | Significance |
| Linearity (Correlation Coefficient, r²) | > 0.999 for Tizanidine and its impurities | Demonstrates a direct proportional relationship between concentration and response over a defined range. |
| Accuracy (% Recovery) | 88.2%–110.3% for spiked impurities at 50%, 100%, and 150% levels[2] | Confirms the closeness of the measured value to the true value. |
| Precision (% RSD) | Well within 3.5% for method and intermediate precision[3] | Indicates the high degree of repeatability and reproducibility of the method. |
| Robustness | Method remains unaffected by small, deliberate variations in flow rate, column temperature, and mobile phase composition.[3] | Demonstrates the reliability of the method for routine use in different laboratory environments. |
Head-to-Head Comparison: Tizanidine UPLC vs. HPLC
A direct comparison between a developed UPLC method and a reference RP-HPLC method for Tizanidine hydrochloride highlights the clear advantages of the former.[2][3]
| Parameter | RP-HPLC Method | Developed UPLC Method |
| Run Time | ~32 minutes | < 11 minutes[2] |
| Resolution | Adequate | Significantly improved resolution between critical impurity pairs (e.g., Impurity B and C, Impurity E and F)[2][3] |
| Sensitivity | Lower | Higher (LOD: 0.008%–0.028%, LOQ: 0.037%–0.057%)[2][3] |
Logical Relationship: UPLC Advantages
Caption: The cascading benefits stemming from the use of sub-2 µm particles in UPLC.
Experimental Protocols
UPLC Method for Tizanidine and Related Impurities
This protocol is based on a validated stability-indicating UPLC method.[2][3]
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C8, 1.7 µm
-
Mobile Phase A: Buffer solution
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-programmed gradient is used to achieve optimal separation.
Sample Preparation:
-
Tablet Sample: Crush not less than 20 tablets to a fine powder.[2][3]
-
Accurately weigh a portion of the powder equivalent to 25 mg of Tizanidine and transfer to a 50 mL volumetric flask.[3]
-
Add diluent (a mixture of Mobile Phase B and Acetonitrile) and sonicate for 15 minutes with intermittent shaking to dissolve.[2][3]
-
Make up to volume with the diluent.
-
Filter the solution through a 0.45 µm hydrophilic membrane filter before injection.[2][3]
Standard Preparation:
-
Prepare a stock standard solution of Tizanidine hydrochloride in the diluent.
-
Further dilute the stock solution to the desired concentration for analysis.
-
Prepare individual or mixed standard solutions of the known impurities in the diluent.
Conclusion
References
-
Shetgar, S. S., Dharmasoth, R., Keloth, B., & Rao, B. M. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Journal of Applied Pharmaceutical Science, 11(08), 043-053. [Link]
-
Shetgar, S. S., Dharmasoth, R., Keloth, B., & Rao, B. M. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Journal of Applied Pharmaceutical Science, 11(08), 043-053. [Link]
-
Gouda, A. A., Al-Ghobashy, M. A., & Fathalla, F. A. (2018). Development and Validation of a Versatile UPLC-PDA Method for Simultaneous Determination of Paracetamol, Tizanidine, Aceclofenac, and Nimesulide in Their New Combinations. Journal of Analytical Methods in Chemistry, 2018, 8145237. [Link]
-
Zalpour, N., & Roushani, M. (2023). Forced Degradation Study of Tizanidine Hydrochloride Under Different Stress Conditions. ResearchGate. [Link]
-
dos Santos, L. M., de Oliveira, D. C., & de Freitas, M. P. (2016). UHPLC-UV Method to Quantify Skin Deposition and Transdermal Permeation of Tizanidine Hydrochloride. Journal of Chromatographic Science, 54(6), 985-991. [Link]
-
de Oliveira, D. C., dos Santos, L. M., & de Freitas, M. P. (2025). Stability of Tizanidine Hydrochloride: Photolytic Decomposition Kinetics and Identification of Degradation Products by UHPLC-QTOF/MS. Current Analytical Chemistry, 21. [Link]
Sources
Inter-laboratory comparison of Tizanidine quantification methods.
An Inter-Laboratory Guide to the Quantification of Tizanidine: A Comparative Analysis of Analytical Methodologies
Introduction
Tizanidine is a centrally acting α2-adrenergic agonist widely prescribed for the management of muscle spasticity associated with conditions such as multiple sclerosis and spinal cord injury.[1][2] Its therapeutic efficacy is achieved by inhibiting the release of excitatory neurotransmitters, leading to muscle relaxation.[1] Given its clinical importance, the accurate and precise quantification of tizanidine in biological matrices and pharmaceutical formulations is paramount for pharmacokinetic studies, bioequivalence trials, therapeutic drug monitoring, and quality control processes.[1][3]
This guide provides a comprehensive comparison of the prevalent analytical methodologies used for tizanidine quantification. It is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method selection, experimental design, and data interpretation. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and ground our claims in authoritative references.
Core Analytical Techniques: A Head-to-Head Comparison
The two most prominent techniques for tizanidine quantification are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The choice between them is dictated by the required sensitivity, the complexity of the sample matrix, and available resources.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a workhorse in many analytical laboratories, particularly for quality control of bulk drugs and pharmaceutical dosage forms.[4][5] Its principle relies on the separation of tizanidine from other components on a chromatographic column, followed by detection based on its ability to absorb ultraviolet light at a specific wavelength (e.g., 230 nm).[4][6] The primary advantages of HPLC-UV are its robustness, cost-effectiveness, and straightforward operation. However, its sensitivity is often insufficient for quantifying the low concentrations of tizanidine typically found in biological fluids like plasma after therapeutic dosing.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For bioanalytical applications, LC-MS/MS is the undisputed gold standard.[3][8] This method offers exceptional sensitivity and selectivity by coupling the separation power of LC with the mass-resolving capability of a tandem mass spectrometer. The instrument specifically monitors a predetermined mass transition for tizanidine (e.g., precursor ion m/z 254 transitioning to product ion m/z 44), effectively filtering out noise from complex biological matrices.[9][10] This allows for the quantification of tizanidine at picogram-per-milliliter (pg/mL) levels, which is essential for pharmacokinetic profiling.[9][11]
Critical Stage 1: Sample Preparation - The Foundation of Accurate Quantification
The objective of sample preparation is to extract tizanidine from the sample matrix (e.g., plasma, crushed tablets) and remove interfering substances that could compromise the analysis. The choice of technique is critical for ensuring high recovery and minimizing matrix effects, especially in LC-MS/MS.
-
Protein Precipitation (PPT): This is a rapid and simple method for bioanalytical samples, where a large excess of an organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample.[12][13] The solvent denatures and precipitates the proteins, which are then removed by centrifugation. While fast, this method is the least clean, often leaving behind phospholipids and other endogenous components that can interfere with the analysis (matrix effects).[12]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT.[14] In this technique, the aqueous sample is mixed with an immiscible organic solvent (e.g., diethyl ether, ethyl acetate).[9][11] Tizanidine partitions into the organic phase, leaving many interfering substances behind in the aqueous phase. The organic layer is then separated, evaporated, and the residue is reconstituted in the mobile phase for injection. This method provides better recovery and reduces matrix effects compared to PPT.[14]
-
Solid-Phase Extraction (SPE): SPE is the most selective and provides the cleanest extracts. It uses a solid sorbent packed into a cartridge to retain the analyte of interest while matrix components are washed away. Tizanidine is then eluted with a small volume of a strong solvent. Although it can be more time-consuming and costly, SPE is highly effective at minimizing matrix interference and can be automated for high-throughput analysis.
Workflow for Bioanalytical Quantification of Tizanidine
The following diagram illustrates a typical workflow for the analysis of tizanidine in human plasma using LC-MS/MS, incorporating key decision points.
Caption: Bioanalytical workflow for Tizanidine quantification.
Comparative Performance of Analytical Methods
The following table summarizes typical performance characteristics of HPLC-UV and LC-MS/MS methods for tizanidine quantification, compiled from various validated studies. This provides a clear comparison to guide laboratory method selection.
| Parameter | HPLC-UV (Pharmaceuticals) | LC-MS/MS (Human Plasma) | Rationale & Causality |
| Linearity Range | 4 - 80 µg/mL[4] | 10.0 - 5000 pg/mL[9] | LC-MS/MS is orders of magnitude more sensitive, necessary for low circulating concentrations in plasma. HPLC-UV range is suited for higher concentrations in dosage forms. |
| LLOQ | ~0.5 µg/mL[15] | 10.0 - 50 pg/mL[9][11] | The Lower Limit of Quantification (LLOQ) reflects the method's sensitivity. The low pg/mL LLOQ of LC-MS/MS is critical for pharmacokinetic studies. |
| Accuracy (% Recovery) | 99.4 - 101.3%[4][16] | 96.4 - 103.6% (within 3.6% RE)[9] | Both methods demonstrate high accuracy, a requirement for regulatory submission. The use of a deuterated internal standard in LC-MS/MS ensures accuracy by correcting for extraction variability.[1] |
| Precision (% RSD) | < 2.0%[17] | < 10.0%[9] | Precision, measured as Relative Standard Deviation (RSD), must be low. Both methods are highly precise, though acceptance criteria for bioanalysis (<15%) are slightly wider than for pharmaceutical assay (<2%). |
| Typical Run Time | 5 - 10 min[4][16] | 2.5 - 4.0 min[11] | LC-MS/MS methods are often faster due to the use of highly efficient UPLC systems and the specificity of the detector, which allows for less chromatographic separation time. |
| Internal Standard | Not always required | Essential (e.g., Tizanidine-d4)[1] | In bioanalysis, an isotopically labeled internal standard is crucial to correct for sample loss during preparation and for variations in instrument response due to matrix effects. |
Detailed Experimental Protocols
The following are representative protocols based on validated methods published in peer-reviewed literature.
Protocol 1: Quantification of Tizanidine in Human Plasma by LC-MS/MS
This protocol is synthesized from common methodologies for high-sensitivity bioanalysis.[1][9][11]
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare a primary stock solution of tizanidine in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions in methanol to create working solutions for the calibration curve (e.g., 100 pg/µL to 50 ng/µL).
-
Prepare a separate stock of a deuterated internal standard (IS), Tizanidine-d4, in methanol (e.g., 1 mg/mL) and a working solution (e.g., 5 ng/mL).
-
Spike blank human plasma with working solutions to prepare calibration standards (e.g., 10 to 5000 pg/mL) and QCs at low, medium, and high concentrations.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma sample, standard, or QC in a polypropylene tube, add 25 µL of the Tizanidine-d4 IS working solution.
-
Vortex the sample for 30 seconds.
-
Add 3 mL of extraction solvent (e.g., ethyl acetate) and vortex vigorously for 10 minutes.[1]
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of mobile phase (e.g., 55:45 methanol:10 mM ammonium acetate) and vortex.
3. LC-MS/MS Analysis:
-
LC System: Agilent or Waters UPLC/HPLC system.
-
Column: Zorbax SB C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[9]
-
Mobile Phase: Isocratic elution with Methanol:10 mmol·L⁻¹ Ammonium Acetate:Formic Acid (55:45:0.1, v/v/v).[9]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Tizanidine: Q1 m/z 254 → Q3 m/z 44.[9]
-
Tizanidine-d4 (IS): Monitor appropriate transition (e.g., m/z 258 → Q3 m/z 48).
-
4. Data Processing:
-
Integrate the peak areas for tizanidine and the IS.
-
Calculate the peak area ratio (Tizanidine/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression.
-
Determine the concentration of tizanidine in the unknown samples and QCs from the regression equation.
Protocol 2: Quantification of Tizanidine in Tablets by HPLC-UV
This protocol is a representative method for quality control analysis of pharmaceutical dosage forms.[4][6]
1. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of acetonitrile and phosphate buffer (20:80 v/v). Adjust the pH of the buffer to 3.0 using orthophosphoric acid.[4][6] Filter and degas the mobile phase before use.
-
Standard Solution: Accurately weigh about 10 mg of tizanidine hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL. Further dilute to a working concentration of ~20 µg/mL.
2. Sample Preparation:
-
Weigh and finely powder not fewer than 20 tizanidine tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of tizanidine and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of this solution through a 0.45 µm syringe filter.
-
Dilute the filtrate with the mobile phase to achieve a final theoretical concentration of ~20 µg/mL.
3. HPLC Analysis:
-
HPLC System: Standard HPLC system with a UV-Vis detector.
-
Column: Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm particle size).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
4. System Suitability and Quantification:
-
Inject the standard solution five times. The relative standard deviation (%RSD) of the peak areas should be less than 2.0%. The tailing factor for the tizanidine peak should be less than 2.0.
-
Inject the standard solution and sample solution in duplicate.
-
Calculate the amount of tizanidine in the tablet powder by comparing the average peak area of the sample solution to that of the standard solution.
Conclusion
The choice of an analytical method for tizanidine quantification is fundamentally linked to the application's requirements. For quality control of pharmaceutical products where concentrations are high, a validated HPLC-UV method offers a reliable, robust, and cost-effective solution.[4][5] For bioanalytical studies, such as pharmacokinetics or bioequivalence, the superior sensitivity and selectivity of LC-MS/MS are indispensable for accurately measuring the low concentrations present in biological matrices.[9][11]
Successful inter-laboratory comparison and method transfer depend on a thorough understanding of the critical parameters outlined in this guide, particularly sample preparation and the validation of key performance characteristics like accuracy, precision, and the lower limit of quantification. By carefully considering these factors, laboratories can ensure the generation of high-quality, reproducible data for both clinical research and manufacturing settings.
References
-
Gao, F., Wu, Y., Li, S., & Guo, Y. (2006). Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2286-92. [Link]
-
Ding, L., et al. (2011). LC-MS/MS determination of tizanidine in human plasma. Chinese Journal of Pharmaceutical Analysis. [Link]
-
Rani, E. A., & Ahad, H. A. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Journal of Drug Delivery and Therapeutics, 13(3), 132-139. [Link]
-
Patel, B. D., Nayak, T. A., & Hussain, S. A. T. (2024). Development of RP-HPLC Method of Tizanidine HCL with Some Validation Parameter. Zhongguo Ying Yong Sheng Li Xue Za Zhi, 40. [Link]
-
Shetgar, S. S., et al. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. International Journal of Applied Pharmaceutics, 13(5), 235-245. [Link]
-
Patel, A. (2025). DEVELOPMENT AND VALIDATION FOR NEW ANALYTICAL METHOD OF TIZANIDINE BY RP-HPLC. JOURNAL OF PHARMACEUTICAL ANALYSIS. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Tizanidine in Pharmaceutical Dosage Form. [Link]
-
Sattar, M. A., et al. (2022). Development and Validation of a HPLC Method for the Estimation of Tizanidine and Ibuprofen in Bulk and Dosage forms. Asian Journal of Pharmaceutical Analysis, 12(4), 226-231. [Link]
-
S, P., et al. (2023). An isocratic RP-HPLC-UV method for simultaneous quantification of tizanidine and lidocaine: application to in vitro release studies of a subcutaneous implant. Analytical Methods, 15(48). [Link]
-
Zhong, D. (2011). LC-MS/MS determination of tizanidine in human plasma. Chinese Journal of Pharmaceutical Analysis. [Link]
-
Rani, E. A., & Ahad, H. A. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Journal of Drug Delivery and Therapeutics. [Link]
-
Rani, E. A., et al. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. ITM University. [Link]
-
Nirogi, R., et al. (2006). Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry. ResearchGate. [Link]
-
Garcia, C. V., et al. (2025). Stability of Tizanidine Hydrochloride: Photolytic Decomposition Kinetics and Identification of Degradation Products by UHPLC-QTOF/MS. Journal of AOAC International. [Link]
-
Rasayan Journal of Chemistry. (n.d.). BIOANALYTICAL METHOD PROCESS OF CHROMATOGRAPHIC ANALYSIS OF TIZANIDINE IN THE FORMULATION AND HUMAN PLASMA. [Link]
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Comparative Pharmacokinetics of Tizanidine: A Guide for Preclinical Researchers
Introduction: Understanding Tizanidine Beyond its Clinical Application
Tizanidine is a centrally acting α2-adrenergic agonist clinically established for managing muscle spasticity associated with conditions like multiple sclerosis and spinal cord injury.[1][2][3] Its mechanism involves reinforcing presynaptic inhibition of motor neurons, thereby reducing the release of excitatory neurotransmitters in the spinal cord.[4][5] For drug development professionals, however, the clinical efficacy of a compound is only the final chapter of a long preclinical story. A thorough understanding of its pharmacokinetic (PK) profile—how a living system absorbs, distributes, metabolizes, and excretes the drug (ADME)—is paramount for translating a promising molecule into a safe and effective therapy.
This guide provides a comparative analysis of tizanidine's pharmacokinetics across key preclinical animal models. The objective is to equip researchers with the foundational knowledge and practical methodologies required to design robust preclinical studies, interpret cross-species data, and ultimately, improve the predictability of human outcomes. We will delve into the known ADME properties of tizanidine in various species, present a standardized protocol for its bioanalysis, and discuss the critical role of metabolic pathways in understanding its disposition.
Core Pharmacokinetic Profile: A Molecule of High Permeability and High Metabolism
Across species, tizanidine generally exhibits characteristics of a compound that is well-absorbed but subject to extensive first-pass metabolism. This fundamental trait is the primary determinant of its oral bioavailability and clearance.
-
Absorption: Following oral administration, tizanidine is rapidly and almost completely absorbed from the gastrointestinal tract.[2][6] However, this high absorption does not translate to high systemic exposure.
-
Distribution: Tizanidine distributes extensively into tissues, a fact supported by a volume of distribution (Vd) of 2.4 L/kg in humans.[1][2] This suggests significant penetration beyond the central circulation. Its binding to plasma proteins is low, at approximately 30%, meaning a large fraction of the drug in circulation is free and pharmacologically active.[1][2][5]
-
Metabolism: The defining feature of tizanidine's pharmacokinetics is its extensive hepatic metabolism. Approximately 95% of an administered dose is metabolized before excretion.[5][7] The primary enzyme responsible for this transformation is Cytochrome P450 1A2 (CYP1A2).[1][2][8] This metabolic process results in the formation of inactive metabolites, meaning the parent drug is the primary active moiety.[1][9]
-
Excretion: The inactive metabolites of tizanidine are primarily eliminated by the kidneys.[4] Studies show that approximately 60% of a dose is excreted through urine and 20% through feces.[1] The elimination half-life is relatively short, around 2.5 hours in humans, necessitating multiple daily doses in a clinical setting.[1][7]
Comparative Analysis of Tizanidine Pharmacokinetics Across Species
The selection of an appropriate animal model is a critical decision in drug development, heavily influenced by how well the species' metabolic and physiological systems mimic those of humans. While comprehensive, directly comparable datasets for tizanidine across multiple species are not abundant in published literature, we can synthesize available data to build a comparative picture.
Canine Model
Lagomorph Model (Rabbit)
Rabbits are also utilized in various stages of drug development. A study involving a novel buccal film delivery system for tizanidine in albino rabbits provided valuable pharmacokinetic insights.[12] When administered as an oral solution, tizanidine's half-life was 2.51 hours. In contrast, a sustained-release buccal film enhanced the half-life to 9.91 hours and significantly increased the area under the curve (AUC), a measure of total drug exposure.[12] This finding underscores the impact of first-pass metabolism on oral tizanidine, as the buccal route, which partially bypasses the liver, dramatically improves its systemic availability.
Rodent Model (Rat)
Rats are the most common model for early pharmacokinetic and efficacy studies. While several studies have utilized rats to demonstrate the therapeutic effects of tizanidine in models of neuropathic pain and spasticity, detailed pharmacokinetic parameters such as Cmax, AUC, and bioavailability are not well-documented in the available literature.[1][13] The antinociceptive effects of tizanidine have been shown to be mediated by different receptor systems in male versus female rats, highlighting the importance of considering sex as a biological variable in study design.[13] The lack of published, standardized PK data in this common species represents a significant knowledge gap for researchers.
Data Summary Table
The following table summarizes the key pharmacokinetic parameters of Tizanidine across different species. It is important to note that direct comparisons should be made with caution due to variations in study design, dosing, and analytical methods.
| Parameter | Canine (Dog) | Lagomorph (Rabbit) | Human |
| Tmax (Time to Peak Concentration) | 2.25 - 2.5 hours[4] | N/A | ~1-2 hours[14] |
| t½ (Elimination Half-Life) | N/A | ~2.5 hours (oral solution)[12] | ~2.5 hours[1][7] |
| Oral Bioavailability (%) | N/A | N/A (Implied low) | ~21 - 40%[3][6][14] |
| Plasma Protein Binding (%) | N/A | N/A | ~30%[1][2][5] |
| Volume of Distribution (Vd) | N/A | N/A | 2.4 L/kg[1][2] |
| Major Metabolizing Enzyme | CYP1A2[10] | N/A (Presumed CYP1A2) | CYP1A2[1][8] |
| Primary Route of Excretion | Urine (~80%)[4] | N/A | Urine (~60%), Feces (~20%)[1] |
N/A: Data not available in the reviewed literature.
Methodological Considerations for a Robust Preclinical PK Study
Executing a well-designed pharmacokinetic study is essential for generating reliable and interpretable data. The trustworthiness of the results hinges on a self-validating system, from animal handling to the final data analysis.
Experimental Workflow Diagram
The logical flow of a typical preclinical pharmacokinetic study is critical. The following diagram illustrates the key stages.
Caption: Workflow for a typical preclinical pharmacokinetic study.
Protocol: Quantification of Tizanidine in Plasma via LC-MS/MS
The accurate quantification of tizanidine in biological matrices is the bedrock of any PK study. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard due to its high sensitivity and specificity.[15][16]
Objective: To determine the concentration of tizanidine in animal plasma with high accuracy and precision.
Materials:
-
Tizanidine analytical standard and a suitable internal standard (e.g., Clonidine).[17]
-
HPLC-grade acetonitrile, methanol, and formic acid.
-
Blank animal plasma.
-
Calibrators and Quality Control (QC) samples.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Causality: This is a rapid and effective method to remove high-abundance proteins from the plasma that would otherwise interfere with the analysis and damage the HPLC column.
-
Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
Chromatographic Conditions:
-
Causality: The goal is to achieve chromatographic separation of tizanidine from the internal standard and any endogenous plasma components, ensuring a clean signal for the mass spectrometer.
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[17]
-
Mobile Phase: Isocratic elution with a mixture such as Methanol and 0.1% Formic Acid in water (e.g., 20:80 v/v).[17]
-
Flow Rate: 0.7 mL/min.[17]
-
Injection Volume: 10-20 µL.[17]
-
-
Mass Spectrometric Conditions:
-
Causality: Tandem mass spectrometry (MS/MS) provides exquisite selectivity and sensitivity by monitoring a specific fragmentation of the target molecule.
-
Ionization Source: Electrospray Ionization, Positive Mode (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor a specific precursor ion to product ion transition for both tizanidine and the internal standard (to be determined during method development).
-
-
Validation:
-
Causality: The method must be validated according to regulatory guidelines to ensure its reliability.
-
The assay must demonstrate linearity over the expected concentration range (e.g., 50 pg/mL to 5000 pg/mL).[15][16]
-
Accuracy and precision (intra- and inter-day) must be within acceptable limits (typically ±15%, or ±20% at the lower limit of quantification).
-
Metabolic Pathways and Interspecies Considerations
As established, CYP1A2 is the primary enzyme responsible for tizanidine's metabolism.[8] This fact has profound implications for preclinical research.
Caption: Primary metabolic pathway of Tizanidine.
The expression and activity of CYP1A2 can vary significantly between species, and even between different strains of the same species. For example, the dog CYP1A2 enzyme is known to be expressed, inducible, and polymorphic.[10] This variability can lead to marked differences in drug clearance and exposure. Therefore, when extrapolating data from an animal model to humans, it is crucial to understand the relative CYP1A2 activity in the chosen species. In vitro studies using liver microsomes or recombinant enzymes from different species can be an invaluable tool to quantify these differences and build more predictive pharmacokinetic models.
Conclusion and Future Directions
The preclinical pharmacokinetic profile of tizanidine is dominated by its extensive first-pass metabolism via the CYP1A2 enzyme, resulting in low oral bioavailability and a short half-life. While the canine model shows a Tmax consistent with slow absorption, and studies in rabbits highlight the significant impact of hepatic first-pass clearance, there remains a notable lack of comprehensive, publicly available oral pharmacokinetic data in rodents.
For researchers, this guide underscores three key takeaways:
-
Prioritize Bioavailability: When studying tizanidine, determining absolute oral bioavailability with an intravenous dosing arm is critical for understanding its disposition.
-
Validate Bioanalysis: A sensitive and robust bioanalytical method is non-negotiable for accurately capturing the drug's concentration profile.
-
Consider Metabolism: Interspecies differences in CYP1A2 activity must be a central consideration when selecting animal models and extrapolating results to a human context.
Future research should focus on generating a complete and standardized set of pharmacokinetic parameters for tizanidine in the rat model, which would be invaluable for early-stage drug discovery and development efforts involving this chemical scaffold.
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A Comparative Guide to Tizanidine Calibration Curves: Linearity and Range Across Analytical Platforms
In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. For a centrally acting α2-adrenergic agonist like Tizanidine, prescribed for managing spasticity, precise measurement in both bulk drug and biological matrices is critical for ensuring safety and efficacy. A cornerstone of any quantitative analytical method is the calibration curve, from which the linearity and range are derived. These parameters are not merely statistical descriptors; they define the boundaries within which an analyte can be reliably quantified.
This guide provides an in-depth comparison of linearity and range for Tizanidine calibration curves across various analytical techniques. We will delve into the experimental data from peer-reviewed studies, contextualize these findings within the framework of regulatory expectations, and explore the scientific rationale behind the observed performance of each method. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for Tizanidine.
The Bedrock of Quantitative Analysis: Understanding Linearity and Range
Before comparing methodologies, it is crucial to establish a firm understanding of linearity and range as defined by authoritative bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8]
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. It is typically evaluated by visual inspection of a plot of signals as a function of analyte concentration and is often confirmed using statistical methods, such as calculating a regression line by the method of least squares. The correlation coefficient (r) and coefficient of determination (r²) are key indicators, with values close to 1 indicating a strong linear relationship.
Range is the interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. The lower limit of the range is often the Limit of Quantitation (LOQ), which is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The acceptance criteria for linearity and range are not one-size-fits-all; they are contingent on the intended application of the analytical method. For instance, the requirements for a bioanalytical method used in pharmacokinetic studies are often more stringent than those for routine quality control of a finished pharmaceutical product.
Comparative Analysis of Tizanidine Calibration Curves
The selection of an analytical technique for Tizanidine quantification is driven by factors such as the required sensitivity, the complexity of the sample matrix (e.g., bulk drug vs. human plasma), and available instrumentation. Here, we compare the linearity and range of Tizanidine calibration curves obtained using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely used technique for the quantification of Tizanidine in pharmaceutical dosage forms due to its robustness and cost-effectiveness.
Experimental Data Summary:
| Linearity Range (µg/mL) | Correlation Coefficient (r²) | Application | Reference |
| 4 - 80 | 0.999 | Bulk Drug and Pharmaceutical Dosage Form | [9][10][11] |
| 1 - 5 | 0.9979 | Formulation and Human Plasma | [12] |
| 10 - 30 | 0.9993 | API | [13] |
| 0.79 - 100 | 1 | In vitro release studies | [14] |
| 80% - 120% of target | 1.00 | Pharmaceutical Formulations | [15] |
| 10 - 50 | 0.999 | Human Plasma | [16] |
Scientific Rationale and Insights:
The wide linear ranges observed in HPLC-UV methods are a testament to the technique's ability to handle a broad spectrum of analyte concentrations. The choice of mobile phase, stationary phase (typically a C18 column), and detection wavelength are critical experimental parameters that are optimized to achieve good chromatographic separation and detector response. For instance, a study by Rani et al. utilized a mobile phase of acetonitrile and phosphate buffer (20:80 v/v) at a pH of 3.0, which facilitated the separation of Tizanidine from its degradation products, ensuring the specificity of the method.[9][10][11] The linearity extending up to 100 µg/mL in some methods highlights the capacity of the UV detector to respond proportionally to high concentrations of the analyte without saturation.
Experimental Protocol: A Typical Stability-Indicating RP-HPLC Method [9][10][11]
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Waters Symmetry C18 (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (20:80 v/v), with the pH adjusted to 3.0 using orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Preparation of Calibration Standards: A stock solution of Tizanidine hydrochloride is prepared in the mobile phase and serially diluted to obtain concentrations ranging from 4 to 80 µg/mL.
-
Analysis: Equal volumes of each standard are injected into the chromatograph, and the peak areas are recorded.
-
Data Analysis: A calibration curve is constructed by plotting the peak area against the concentration, and the linearity is assessed by linear regression.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications, where the concentration of Tizanidine in biological matrices like human plasma is very low, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.
Experimental Data Summary:
| Linearity Range (pg/mL) | Application | Reference |
| 50 - 5000 | Human Plasma | [17][18][19] |
| 10 - 5000 | Human Plasma | [20][21] |
Scientific Rationale and Insights:
The remarkable sensitivity of LC-MS/MS allows for the quantification of Tizanidine at the picogram per milliliter level. This is achieved by using a mass spectrometer to selectively monitor specific precursor-to-product ion transitions for Tizanidine, which significantly reduces background noise and matrix interference. The linearity in these methods is established over a wide dynamic range, which is crucial for pharmacokinetic studies where drug concentrations can vary by several orders of magnitude over time. For instance, a method developed by Nirogi et al. demonstrated a linear range of 50-5000 pg/mL in human plasma, which is well-suited for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of Tizanidine.[17][18][19]
Experimental Protocol: A Typical LC-MS/MS Method for Tizanidine in Human Plasma [17][18][19]
-
Sample Preparation: Liquid-liquid extraction of Tizanidine from human plasma.
-
Chromatographic System: A high-performance liquid chromatography system.
-
Column: A reversed-phase column.
-
Mobile Phase: An isocratic mobile phase.
-
Mass Spectrometer: A tandem mass spectrometer with a positive ion electrospray source.
-
Detection: Selected Reaction Monitoring (SRM) mode.
-
Preparation of Calibration Standards: Tizanidine standards are prepared in blank human plasma to mimic the study samples.
-
Analysis and Data Processing: The peak area ratios of the analyte to the internal standard are plotted against the concentration to construct the calibration curve.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more accessible technique, often used for the analysis of Tizanidine in bulk drug and simple formulations.
Experimental Data Summary:
| Linearity Range (µg/mL) | Correlation Coefficient (r) | Application | Reference |
| 5 - 20 | 0.9998 | Bulk and Dosage Form | [22] |
| 2 - 12 | 0.99961 | Bulk and Dosage Form | [23] |
| 1 - 10 | - | Tablet Formulation (with Aceclofenac) | [24][25] |
| 10 - 30 | 0.999 | Bulk and Marketed Formulations | [26] |
Scientific Rationale and Insights:
UV spectrophotometric methods are based on the principle of Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. These methods are straightforward and rapid but are generally less specific than chromatographic techniques. The linearity range is often narrower compared to HPLC-UV, as deviations from Beer's law can occur at higher concentrations due to intermolecular interactions or instrumental limitations. The choice of solvent is crucial to ensure that Tizanidine is fully solubilized and to maximize the molar absorptivity at the chosen wavelength (typically around 320 nm).[22]
Experimental Protocol: A Typical UV Spectrophotometric Method [22]
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: 0.1 M Hydrochloric acid.
-
Preparation of Standard Solutions: A stock solution of Tizanidine hydrochloride is prepared in 0.1 M HCl and diluted to obtain concentrations ranging from 5 to 20 µg/mL.
-
Measurement: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax), which is approximately 320 nm, using the solvent as a blank.
-
Calibration Curve: A graph of absorbance versus concentration is plotted to establish the calibration curve.
Conclusion: Selecting the Appropriate Method
The choice of an analytical method for Tizanidine quantification is a critical decision that should be guided by the specific requirements of the analysis.
-
For routine quality control of bulk drug and pharmaceutical formulations , where concentrations are relatively high and the matrix is simple, HPLC-UV and UV-Visible Spectrophotometry offer a good balance of performance, cost, and ease of use. HPLC-UV provides greater specificity, which is particularly important for stability-indicating assays.
-
For bioanalytical studies in complex matrices like human plasma , where high sensitivity and selectivity are non-negotiable, LC-MS/MS is the undisputed gold standard. Its ability to quantify Tizanidine at very low concentrations is essential for accurate pharmacokinetic profiling.
Ultimately, the validation of the chosen method must demonstrate that it is fit for its intended purpose, with the linearity and range being key performance characteristics that underpin the reliability of the quantitative data generated. This guide serves as a comparative resource to aid in the selection and development of robust analytical methods for Tizanidine.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][4]
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International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1][8]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][2][3]
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Rani, R., et al. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Journal of Drug Delivery & Therapeutics, 13(3), 133-140. [Link][9][10][11]
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Nirogi, R. V. S., et al. (2006). Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2286-2292. [Link][18]
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Li, Q., et al. (2011). LC-MS/MS determination of tizanidine in human plasma. Journal of Pharmaceutical Analysis, 1(2), 125-129. [Link][20][21]
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Sahu, P. K., et al. (2013). Development of new Analytical Methods and their Validation for the Determination of Tizanidine Hydrochloride in Bulk and Marketed Formulations. Asian Journal of Biomedical and Pharmaceutical Sciences, 3(22), 31. [Link][26]
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Jain, P. S., et al. (2012). UV-Spectrophotometric Method Development and Validation for Estimation of Tizanidine and Aceclofenac in Tablet Formulation. Asian Journal of Pharmaceutical Analysis, 2(4), 101-103. [Link][24]
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Deore, B. L., et al. (2022). Bio-analytical method development and validation for the estimation of tizanidine in human plasma using rp-hplc. International Journal of Biology, Pharmacy and Allied Sciences, 11(1), 272-281. [Link][16]
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Safety Operating Guide
The Criticality of Proper Disposal: Understanding the "Why"
An In-Depth Guide to the Proper Disposal of Tizanidine-d4 Hydrochloride: Ensuring Laboratory Safety and Regulatory Compliance
For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds extends beyond their application in experiments to their safe and compliant disposal. This compound, a deuterated analogue of a centrally acting α2-adrenergic agonist, requires careful consideration for its end-of-life management. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in scientific principles and regulatory standards to ensure the safety of laboratory personnel and the protection of our environment.
Tizanidine, the parent compound, is a potent, pharmacologically active substance that can induce significant physiological effects, including hypotension, bradycardia, and hepatotoxicity.[1] While the deuterated form, this compound, is primarily used as an internal standard in analytical testing, its inherent pharmacological activity necessitates that it be handled and disposed of with the utmost care. Improper disposal, such as sewering or discarding in general waste, can lead to environmental contamination and pose risks to public health.
The core principle of chemical waste management is to prevent the release of hazardous substances into the environment. This is achieved through a systematic process of waste identification, segregation, containment, and transfer to a licensed disposal facility.
Waste Characterization: Is this compound a Hazardous Waste?
A critical step in the disposal process is determining whether this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[2]
There can be conflicting information regarding the hazardous waste status of Tizanidine. For instance, one Safety Data Sheet (SDS) may state that in its pure form, it is not a hazardous waste under federal regulations (40 CFR 261.4 (b)(4)).[3] Conversely, other SDSs may categorize it as a material that must be disposed of as hazardous waste.[4][5] This discrepancy underscores a crucial point: the responsibility for accurate waste characterization lies with the generator of the waste —the laboratory.[3]
Therefore, a conservative and compliant approach is to treat this compound as a hazardous pharmaceutical waste . This is due to its pharmacological activity and potential to cause harm if not managed properly.
The presence of deuterium isotopes does not alter the fundamental chemical and toxicological properties of the molecule in a way that would exempt it from hazardous waste regulations. The disposal procedure should be dictated by the hazards of the parent compound.
Step-by-Step Disposal Protocol for this compound
This protocol provides a clear workflow for the safe disposal of this compound and associated materials.
Step 1: Segregation of Waste
Proper segregation is the foundation of a safe and efficient waste management program. All waste streams contaminated with this compound must be kept separate from non-hazardous waste.
-
Solid Waste: This includes unused or expired this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into direct contact with the compound.
-
Liquid Waste: This encompasses solutions containing this compound, as well as the first rinse of any glassware or containers that held the compound.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container.
Step 2: Containerization and Labeling
Proper containment and labeling are essential for safe handling and transport.
-
Containers: Use containers that are compatible with the waste they are holding. For solid waste, a securely sealed plastic bag or a labeled, sealable container is appropriate. For liquid waste, use a leak-proof, screw-cap container. Ensure containers are in good condition and not overfilled (a general rule is to not exceed 90% capacity).
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ". The label should also include the date the waste was first added to the container.
Step 3: Storage
Designate a specific, secure area within the laboratory for the temporary storage of hazardous waste. This area should be away from general laboratory traffic and clearly marked as a hazardous waste accumulation area.
Step 4: Disposal through a Licensed Contractor
Under no circumstances should this compound be disposed of down the drain or in the regular trash. The recommended and compliant method of disposal is through a licensed hazardous waste disposal company.[6] These companies are equipped to handle and transport chemical waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
The primary disposal method for many pharmaceutical wastes is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[6] This high-temperature process ensures the complete destruction of the active pharmaceutical ingredient.
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
| Exposure Scenario | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[4][5] |
| Eye Contact | Immediately flush the eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7] |
For spills, evacuate the immediate area and alert your laboratory's safety officer. Small spills of solid material can be carefully swept up, avoiding dust generation, and placed in a labeled hazardous waste container. For larger spills or spills of solutions, follow your institution's specific spill response procedures, which may involve the use of absorbent materials.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
Personal protective equipment for handling Tizanidine-d4 Hydrochloride
Operational Guide: Safe Handling of Tizanidine-d4 Hydrochloride
As a Senior Application Scientist, my priority is to empower your research by ensuring the highest standards of safety and operational integrity. This guide moves beyond a simple checklist to provide a comprehensive framework for handling this compound, a potent pharmaceutical compound. Our approach is built on the principle that a robust safety protocol is not a barrier to research but a cornerstone of reproducible, high-quality science. We will explore the causality behind each recommendation, ensuring you can not only follow procedures but also make informed decisions in dynamic laboratory environments.
Immediate Safety Briefing: The Critical Essentials
Before handling this compound, every member of the laboratory must understand its fundamental hazard profile. This is a potent compound requiring stringent controls.
-
Primary Hazards : Tizanidine Hydrochloride is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory tract irritation.[1][2][3][4] While comprehensive toxicological data for the deuterated form may be limited, it must be handled with the same level of caution as the parent compound.[5]
-
Routes of Exposure : The primary risks for laboratory personnel are inhalation of aerosolized powder and dermal (skin) contact.[6][7] Ingestion via hand-to-mouth contact is also a significant risk.[7]
-
Core Precaution : Open handling of this compound powder is strictly prohibited.[8] All manipulations that could generate dust must be performed within certified engineering controls.
-
Emergency Contact : Ensure the location of the Safety Data Sheet (SDS), eyewash stations, safety showers, and spill kits is known to all personnel. In case of exposure, immediate medical attention is required.[5]
Risk Assessment and Hazard Containment
A proactive approach to safety begins with a thorough risk assessment. The handling of any potent compound is governed by the principle of containment, using a combination of engineering controls and personal protective equipment (PPE).
The Globally Harmonized System (GHS) provides a clear classification of the risks associated with Tizanidine Hydrochloride. This data forms the basis of our control strategy.
| Hazard Classification | GHS Category | Associated Risk |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][3][4] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[1][3][4] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[1][3][4] |
PPE is the final barrier between you and a potential hazard; it should never be the first or only line of defense.[7][9] The primary method for exposure control is the use of robust engineering solutions.
-
Primary Containment : All weighing and initial dilutions of this compound powder must be conducted in a certified containment device. Options include:
-
Ventilated Laminar Flow Enclosure or Vented Balance Safety Enclosure : These provide a controlled airflow to direct powders away from the operator's breathing zone.[10]
-
Glovebox or Isolator : For the highest level of protection, a glovebox provides a physical barrier, ideal for handling highly potent compounds.[8][10][11]
-
-
Facility Design : The laboratory suite itself should be designed for containment.
-
Negative Pressure : The room where the compound is handled should be maintained at a negative pressure relative to adjacent corridors or airlocks to prevent airborne particles from escaping.[8][12]
-
Air Handling : A single-pass HVAC system with HEPA filtration on the exhaust is essential to avoid recirculating contaminated air.[12][13]
-
Personal Protective Equipment (PPE): Your Final Defense
Your PPE ensemble is a critical system designed to protect you from residual exposure that is not managed by engineering controls. The selection and use of each component are deliberate and based on the specific risks of handling potent powders and solutions.
| PPE Component | Specification | Rationale & Causality |
| Gloves | Double-gloved with powder-free, chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard).[14] | The inner glove protects the skin in case the outer glove is breached. The outer glove is the primary contact surface and must be removed immediately upon exiting the containment area. Chemotherapy-rated gloves are tested for resistance to permeation by hazardous drugs.[6][14] Powder-free gloves prevent the aerosolization of powder that can absorb hazardous materials.[7][15] |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated). Must have long sleeves with tight-fitting elastic or knit cuffs.[6][14][15] | A solid-front, back-closing design minimizes the risk of frontal splashes penetrating to personal clothing. Coated materials provide resistance to chemical permeation, which standard cloth lab coats do not.[6] Tight cuffs are essential for creating a seal with the inner glove. |
| Eye Protection | Chemical splash goggles that seal to the face.[15] | Standard safety glasses do not protect against splashes or fine airborne particles.[15] Goggles provide a 360-degree seal to prevent eye contact, which is critical given the compound's classification as a serious eye irritant.[1] |
| Face Protection | A full-face shield worn over chemical splash goggles. | Recommended during procedures with a high risk of splashing (e.g., bulk solution preparation, spill cleanup) to protect the entire face. |
| Respiratory Protection | NIOSH-approved N95 respirator (minimum). A powered air-purifying respirator (PAPR) is recommended for extended duration work or during spill cleanup.[7][14] | Surgical masks offer no protection from chemical aerosols or fine powders.[6][7] An N95 respirator filters airborne particulates. A PAPR provides a higher protection factor and is often more comfortable for long-term wear. All respirator use requires prior fit-testing and training per OSHA standards. |
| Additional Protection | Disposable head/hair cover and two pairs of shoe covers.[14][15] | These items prevent contamination of hair and personal shoes, reducing the risk of "take-home" exposure and cross-contamination of other laboratory and office areas. The outer pair of shoe covers should be doffed upon exiting the designated handling area. |
Procedural Guide: From Receipt to Disposal
This section provides a step-by-step workflow. Adherence to this process is critical for ensuring a safe and controlled environment.
The following diagram outlines the critical steps and decision points for safely handling this compound powder.
Caption: Workflow for the safe handling of potent Tizanidine-d4 HCl powder.
-
Preparation :
-
Verify that the primary engineering control (e.g., fume hood, glovebox) is functioning correctly.
-
Assemble all necessary materials (vials, solvents, utensils) and place them inside the containment area to minimize traffic in and out.
-
Don the complete PPE ensemble as detailed in the table above. The outer gloves should be placed over the gown cuffs, and the inner gloves should be tucked under the cuffs.
-
-
Handling (inside containment) :
-
Carefully weigh the required amount of this compound powder. Use a disposable weigh boat or weigh directly into the receiving vial. Avoid generating dust clouds.[2]
-
To solubilize, add the solvent to the powder slowly to prevent splashing. Do not add powder to the solvent, as this is more likely to generate dust.
-
Once the compound is fully in solution and the primary container is securely sealed, the risk of aerosolization is significantly reduced.
-
-
Decontamination :
-
Before removing the sealed primary container from the containment area, wipe its exterior with a suitable solvent (e.g., 70% isopropyl alcohol) to remove any residual contamination.
-
Thoroughly decontaminate all surfaces and equipment inside the containment area. The development of a specific deactivating ("kill") solution may be necessary for large-scale operations.[16][17]
-
As you exit the containment area, doff the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Disposal and Emergency Plans
A cradle-to-grave approach to chemical handling is mandatory. Your responsibility does not end when the experiment is complete.
-
Hazardous Waste : All materials that have come into contact with this compound are considered hazardous waste. This includes gloves, gowns, shoe covers, weigh boats, pipette tips, vials, and contaminated cleaning materials.[18]
-
Segregation : These items must be collected in a clearly labeled, sealed hazardous waste container. Do not mix this waste with general laboratory trash.
-
Regulatory Compliance : Disposal must be handled by a licensed hazardous material disposal company, adhering to all local, state, and federal regulations.[1][18][19]
-
Skin Exposure : Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Seek immediate medical attention.
-
Eye Exposure : Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide artificial respiration.[1] Seek immediate medical attention.
-
Spill :
-
Minor Spill (inside containment) : Using appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[2] Gently sweep or collect the material into a hazardous waste container. Decontaminate the area.
-
Major Spill (outside containment) : Evacuate the immediate area and alert laboratory personnel. Restrict access. If safe to do so, increase ventilation and remove ignition sources.[2][18] The spill should be cleaned by trained emergency personnel equipped with a higher level of respiratory protection (e.g., PAPR or SCBA).[1][7]
-
By integrating these principles and protocols into your daily operations, you build a culture of safety that protects both the researcher and the integrity of the research itself.
References
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PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
